Product packaging for 3,5-Dimethoxycinnamic acid(Cat. No.:CAS No. 16909-11-8)

3,5-Dimethoxycinnamic acid

Cat. No.: B092306
CAS No.: 16909-11-8
M. Wt: 208.21 g/mol
InChI Key: VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethoxycinnamic acid is a synthetic cinnamic acid derivative that serves as a key structural motif and precursor in pharmaceutical and biological research. This compound is part of the broader class of hydroxy- and methoxy-cinnamic acids, which are recognized for their diverse bioactivities, including potential antidepressant properties linked to mechanisms such as the regulation of brain-derived neurotrophic factor (BDNF) and anti-inflammatory actions . Its structural framework is integral to investigating structure-activity relationships, particularly how the position of methoxyl groups on the aromatic ring influences biological effects . In pharmacological studies, this compound has been evaluated for its hypocholesterolemic and choleretic effects. Research in hypercholesterolemic rat models indicates that it can significantly reduce serum total cholesterol and LDL-cholesterol levels while increasing bile flow and the biliary output of bile acids and phospholipids . The compound and its structural analogs are also explored for their trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, with studies focusing on derivatives that induce oxidative stress and mitochondrial damage in the parasite . The trimethoxycinnamate scaffold, which includes this compound, is a point of interest in medicinal chemistry for developing novel therapeutic prototypes against neglected tropical diseases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B092306 3,5-Dimethoxycinnamic acid CAS No. 16909-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251999
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20767-04-8, 16909-11-8
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20767-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16909-11-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-dimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biosynthesis of 3,5-Dimethoxycinnamic Acid in Plants: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

3,5-Dimethoxycinnamic acid is a methoxylated derivative of cinnamic acid found in certain plant species. While its presence is documented, its precise biosynthetic pathway remains an area of active investigation. This technical guide provides a comprehensive overview of the established and putative metabolic routes leading to its formation in plants. Grounded in the well-characterized phenylpropanoid pathway, we delve into the enzymatic steps that generate key precursors, such as sinapic acid, the most structurally analogous compound. We further explore hypothetical enzymatic activities, including dehydroxylation and the substrate promiscuity of O-methyltransferases, that could lead to the synthesis of this compound. This guide is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to elucidate this intriguing biosynthetic pathway, offering detailed protocols for enzyme characterization and metabolite analysis.

Introduction: The Phenylpropanoid Pathway as the Foundation

The biosynthesis of this compound is intrinsically linked to the central phenylpropanoid pathway, a metabolic cornerstone in terrestrial plants responsible for the synthesis of a vast array of phenolic compounds. These molecules are crucial for structural support (lignin), defense against pathogens, UV protection, and pigmentation. The pathway commences with the aromatic amino acid L-phenylalanine, which is sequentially converted into a series of hydroxylated and methoxylated cinnamic acid derivatives.

The core reactions of the phenylpropanoid pathway set the stage for the generation of precursors to this compound. Understanding these initial steps is critical for any investigation into its specific biosynthesis. The three initial, highly conserved enzymatic reactions are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the entry point into the phenylpropanoid pathway.[1]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, introduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This thioester is a central branch-point intermediate for various downstream pathways.

Phenylpropanoid_Pathway_Core L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

The Established Biosynthetic Route to the Structurally Related Sinapic Acid

The most direct and well-elucidated biosynthetic pathway related to this compound is that of sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid). Sinapic acid is a key precursor for the biosynthesis of syringyl (S) lignin, a major component of the cell walls in angiosperms. Given the structural similarity, the biosynthesis of sinapic acid provides a robust framework for hypothesizing the formation of this compound.

The pathway to sinapic acid branches from p-coumaroyl-CoA and involves a series of hydroxylation and methylation steps. The key enzymes involved are:

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme methylates caffeoyl-CoA at the 3-hydroxyl group to produce feruloyl-CoA.

  • Ferulate 5-Hydroxylase (F5H): Another critical cytochrome P450 enzyme, F5H, hydroxylates ferulic acid (or its CoA ester) at the 5-position to yield 5-hydroxyferulic acid.[2]

  • Caffeic Acid O-Methyltransferase (COMT): This enzyme is responsible for the methylation of the 5-hydroxyl group of 5-hydroxyferulic acid, leading to the formation of sinapic acid.[2]

Sinapic_Acid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Five_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl-CoA Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapic_Acid Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid) Sinapoyl_CoA->Sinapic_Acid Thioesterase

Putative Biosynthetic Pathways to this compound

The direct enzymatic conversion leading to this compound has not been definitively characterized in plants. However, based on known enzymatic reactions in plant secondary metabolism, two primary hypothetical pathways can be proposed. It is crucial to underscore that these pathways require experimental validation.

Hypothetical Pathway 1: Dehydroxylation of a Sinapic Acid Intermediate

This hypothesis posits that sinapic acid, or its CoA-activated form, undergoes a dehydroxylation reaction at the C4 position. While reductive dehydroxylations are not common in the core phenylpropanoid pathway, they are not without precedent in other areas of plant and microbial metabolism.

Dehydroxylation_Pathway Sinapic_Acid Sinapic Acid or Sinapoyl-CoA Enzyme Hypothetical 4-Dehydroxylase Sinapic_Acid->Enzyme Target_Molecule This compound Enzyme->Target_Molecule

Causality Behind this Hypothesis: The plant kingdom harbors a vast and diverse array of enzymes, including reductases and lyases, that could potentially catalyze such a reaction. The chemical logic would involve the activation of the 4-hydroxyl group, possibly through phosphorylation or another means, followed by its elimination and subsequent reduction.

Hypothetical Pathway 2: Methylation of a Non-4-Hydroxylated Precursor

An alternative hypothesis suggests a pathway that circumvents the 4-hydroxylation step altogether. This would require a precursor with hydroxyl groups at the 3 and 5 positions of the cinnamic acid backbone, which would then be methylated.

The potential precursor, 3,5-dihydroxycinnamic acid, has been identified as a metabolite in human urine, but its direct biosynthesis in plants is not well-established.[3] If such a precursor were formed, it could then be a substrate for O-methyltransferases (OMTs).

Alternative_Precursor_Pathway Unknown_Precursor Unknown Precursor Dihydroxy_Intermediate 3,5-Dihydroxycinnamic Acid Unknown_Precursor->Dihydroxy_Intermediate Hypothetical Hydroxylases OMT O-Methyltransferase(s) (OMT) Dihydroxy_Intermediate->OMT Target_Molecule This compound OMT->Target_Molecule

Causality Behind this Hypothesis: Plant O-methyltransferases are a large and diverse family of enzymes, some of which exhibit broad substrate specificity.[4][5] It is plausible that an OMT exists, or could evolve, that can methylate the 3 and 5 hydroxyl groups of a suitable cinnamic acid derivative. The biosynthesis of phenylpropenes, such as eugenol, demonstrates that modifications to the phenylpropanoid pathway can lead to a variety of structurally related compounds.[6][7]

Key Enzymes and Their Mechanistic Significance

A deeper understanding of the enzymes involved in the broader phenylpropanoid pathway is essential for designing experiments to elucidate the biosynthesis of this compound.

Enzyme FamilyAbbreviationFunctionMechanistic Insight for Investigation
Phenylalanine Ammonia-LyasePALDeamination of L-phenylalanineThe initial committed step; its activity is a prerequisite for the entire pathway.
Cinnamate 4-HydroxylaseC4H4-hydroxylation of cinnamic acidA key branching point; its substrate specificity could be explored for alternative precursors.
4-Coumarate:CoA Ligase4CLCoA ligation of p-coumaric acidActivates the precursor for downstream modifications.
Ferulate 5-HydroxylaseF5H5-hydroxylation of ferulic acidCritical for introducing the 5-hydroxyl group necessary for subsequent methylation.
O-MethyltransferasesOMTsMethylation of hydroxyl groupsA diverse family with varying substrate specificities; key candidates for the final methylation steps.

Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathways and identify the responsible enzymes, a multi-faceted experimental approach is required.

Protocol 1: Heterologous Expression and in vitro Enzyme Assays

This protocol is designed to test the catalytic activity of candidate enzymes (e.g., OMTs, P450s) against putative substrates.

1. Candidate Gene Identification and Cloning:

  • Identify candidate genes from plant species known to produce this compound through transcriptome analysis or homology-based screening.
  • Amplify the full-length coding sequence of the candidate genes by PCR.
  • Clone the amplified genes into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast).

2. Heterologous Protein Expression and Purification:

  • Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
  • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
  • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

3. In vitro Enzyme Assay:

  • Prepare a reaction mixture containing:
  • Purified enzyme (1-5 µg)
  • Putative substrate (e.g., sinapic acid, 3,5-dihydroxycinnamic acid) (50-200 µM)
  • Co-substrate (S-adenosyl-L-methionine for OMTs, NADPH for P450s)
  • Appropriate buffer with optimized pH and any necessary co-factors (e.g., Mg²⁺).
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (30-60 minutes).
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.

4. Product Analysis:

  • Extract the reaction products with an organic solvent.
  • Analyze the extracts by HPLC or LC-MS to identify and quantify the reaction products by comparing retention times and mass spectra with authentic standards.

Protocol 2: Isotope Labeling and Metabolite Tracing in planta

This protocol allows for the tracing of metabolic flux through the pathway in living plant tissue.

1. Preparation of Labeled Precursors:

  • Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or cinnamic acid.

2. Administration of Labeled Precursors:

  • Use plant cell suspension cultures, detached leaves, or whole seedlings of the target plant species.
  • Incubate the plant material with a solution containing the labeled precursor for a specific duration.

3. Metabolite Extraction:

  • Harvest the plant tissue at different time points.
  • Grind the tissue in liquid nitrogen and extract the metabolites using a suitable solvent system (e.g., 80% methanol).

4. Metabolite Analysis:

  • Analyze the extracts using LC-MS or GC-MS.
  • Trace the incorporation of the isotopic label into downstream metabolites, including sinapic acid and potentially this compound. The mass shift corresponding to the number of incorporated heavy isotopes will confirm the metabolic linkage.

Conclusion and Future Directions

The biosynthesis of this compound in plants presents an exciting area of research at the intersection of enzymology and metabolic engineering. While a definitive pathway has yet to be elucidated, the foundational knowledge of the phenylpropanoid pathway provides a clear roadmap for investigation. The hypothetical pathways of dehydroxylation or the methylation of a novel precursor offer testable models for future research. The experimental protocols detailed in this guide provide a robust framework for identifying and characterizing the enzymes and intermediates involved.

Future research should focus on:

  • Transcriptome and Genome Mining: Identifying candidate genes from plants known to produce this compound.

  • Enzyme Engineering: Modifying the substrate specificity of known OMTs and P450s to probe the structural determinants of their catalytic activity.

  • Synthetic Biology Approaches: Reconstructing putative pathways in microbial hosts to validate enzyme function and optimize production.

By combining these approaches, the scientific community can unravel the intricacies of this compound biosynthesis, paving the way for its potential applications in drug development and biotechnology.

References

theoretical studies of 3,5-Dimethoxycinnamic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 3,5-Dimethoxycinnamic Acid's Molecular Structure

Introduction: The Significance of this compound

This compound (3,5-DMCA), with the chemical formula C₁₁H₁₂O₄, is a derivative of cinnamic acid, a class of compounds widely distributed in the plant kingdom.[1][2] Cinnamic acids and their derivatives are precursors in the biosynthesis of lignins and flavonoids and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise arrangement of its constituent atoms—the molecular structure—governs its physicochemical properties and, consequently, its biological function and potential as a therapeutic agent.[4]

A thorough understanding of the molecular geometry, vibrational dynamics, and electronic properties of 3,5-DMCA is paramount for researchers in drug discovery and materials science. Theoretical studies, primarily using quantum chemical calculations, provide a powerful lens to investigate these properties at an atomic level. When anchored by experimental validation through spectroscopic techniques, these computational models offer profound insights that can guide the rational design of new drugs and functional materials.

This technical guide provides a comprehensive overview of the integrated theoretical and experimental approach to characterizing the molecular structure of this compound. We will delve into the causality behind the selection of computational methods, detail the protocols for both theoretical calculations and experimental validation, and present a logical framework for correlating the results.

Part 1: Theoretical Framework for Molecular Structure Elucidation

The cornerstone of modern theoretical molecular analysis is quantum chemistry, with Density Functional Theory (DFT) being the most widely adopted method due to its exceptional balance of computational cost and accuracy.[5][6] It allows for the precise calculation of a molecule's electronic structure, from which numerous properties can be derived.

The Choice of Computational Method: Why DFT?

For molecules like 3,5-DMCA, which contain conjugated π-systems, aromatic rings, and electronegative oxygen atoms, accurately describing electron correlation is essential. DFT is particularly adept at this, providing a more reliable description than older methods like Hartree-Fock, especially for electronic properties.[7]

We select the B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules.[3][8] This is paired with the 6-311++G(d,p) basis set . The rationale for this choice is as follows:

  • 6-311G : A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.

  • ++G : The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling the lone pairs on oxygen atoms and any potential weak intramolecular interactions.

  • (d,p) : Polarization functions are added to allow for anisotropic shaping of the electron clouds, which is essential for correctly describing the geometry of chemical bonds, particularly the double bonds in the acrylic acid side chain and the carbonyl group.[8][9]

Key Theoretical Analyses

Geometry Optimization: The first and most crucial step is to find the molecule's most stable three-dimensional conformation, its global energy minimum. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:

  • It confirms that the structure is a true energy minimum (no imaginary frequencies).

  • It predicts the molecule's vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra.[9][10] This allows for a direct comparison between theoretical and experimental data, serving as a powerful validation of the computational model.

Electronic Structure Analysis:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and predicting electronic transitions, which are observed in UV-Vis spectroscopy.[11][12][13] A smaller gap suggests the molecule is more reactive and can be more easily excited.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants.[11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[11][14] It quantifies hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute significantly to the molecule's overall stability.

Part 2: Experimental Validation through Spectroscopy

Theoretical calculations, while powerful, are models of reality. They must be validated by experimental evidence to be considered trustworthy. For molecular structure, vibrational and magnetic resonance spectroscopies are the gold standards.[3]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[8][15]

  • FT-IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment.

  • FT-Raman Spectroscopy involves scattering of laser light, where the energy shifts in the scattered light correspond to vibrational modes that cause a change in the molecule's polarizability.

By comparing the experimental FT-IR and FT-Raman spectra with the vibrational frequencies predicted by DFT, we can assign specific peaks to specific molecular motions (e.g., C=O stretch, C-H bend), confirming the structural features of 3,5-DMCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of organic molecules.[15] They measure the magnetic properties of atomic nuclei, where the chemical shift of each nucleus is highly sensitive to its local electronic environment. By comparing the experimentally measured chemical shifts with those calculated theoretically (using methods like the GIAO approach), one can unambiguously assign each signal to a specific proton or carbon atom in the molecule.[9]

Part 3: Integrated Analysis Workflow

The true power of this approach lies in the synergy between theory and experiment. The following workflow illustrates how these components are integrated to build a comprehensive model of the molecular structure of 3,5-DMCA.

G cluster_theoretical Theoretical Calculation cluster_experimental Experimental Validation cluster_analysis Correlation & Analysis start Propose Molecular Structure of 3,5-DMCA geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt Initial Geometry freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc Optimized Geometry elec_calc Electronic Properties (HOMO-LUMO, MEP, NBO) geom_opt->elec_calc Optimized Geometry corr_vib Correlate Calculated vs. Experimental Vibrations freq_calc->corr_vib corr_nmr Correlate Calculated vs. Experimental NMR Shifts nmr_calc->corr_nmr final_model Validated Molecular Model & Property Analysis elec_calc->final_model sample Synthesize/Procure 3,5-DMCA Sample ftir_raman Record FT-IR and FT-Raman Spectra sample->ftir_raman nmr_exp Record ¹H and ¹³C NMR Spectra sample->nmr_exp ftir_raman->corr_vib nmr_exp->corr_nmr corr_vib->final_model corr_nmr->final_model

Caption: Integrated workflow for theoretical and experimental analysis.

Part 4: Protocols and Methodologies

Computational Protocol
  • Structure Drawing: Draw the 2D structure of trans-3,5-Dimethoxycinnamic acid in a molecular modeling software (e.g., GaussView).

  • Initial Optimization: Perform an initial, low-level geometry optimization to obtain a reasonable 3D structure.

  • DFT Calculation Setup:

    • Submit the structure for a full geometry optimization and frequency calculation using the Gaussian 09/16 software package.[15]

    • Specify the method: B3LYP/6-311++G(d,p).

    • Ensure the Opt and Freq keywords are included.

    • For NMR, perform a separate calculation on the optimized geometry using the NMR=GIAO keyword.

  • Data Extraction and Analysis:

    • Verify the optimization has converged and that there are no imaginary frequencies.

    • Extract the optimized geometric parameters (bond lengths, angles).

    • Extract the calculated vibrational frequencies. Apply a scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to the harmonic frequencies to better match experimental anharmonic values.[9]

    • Extract the calculated ¹H and ¹³C NMR chemical shifts, referencing them against tetramethylsilane (TMS) calculated at the same level of theory.

    • Visualize the HOMO, LUMO, and MEP surfaces.

    • Perform an NBO analysis to study intramolecular interactions.

Spectroscopic Protocol
  • Sample Preparation: Obtain a high-purity sample of this compound.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

    • Record the spectrum, typically in the 4000–400 cm⁻¹ range, using a spectrometer like a PerkinElmer model.[15]

  • FT-Raman Spectroscopy:

    • Place the solid sample directly in the sample holder of a FT-Raman spectrometer (e.g., BRUKER RFS 27).[15]

    • Record the spectrum, typically in the 4000–100 cm⁻¹ range.

  • NMR Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Record the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[15]

Part 5: Data Presentation and Interpretation

Quantitative data from both theoretical calculations and experimental measurements should be compiled into tables for direct comparison.

Table 1: Key Geometric Parameters (Theoretical)

This table would be populated with the output from the DFT geometry optimization.

Parameter Bond Calculated Value (Å or °)
Bond Length C=O e.g., 1.25 Å
C=C e.g., 1.34 Å
C-O (methoxy) e.g., 1.36 Å
Bond Angle O=C-O e.g., 123.5°
C=C-C e.g., 125.8°

| Dihedral Angle| C-C=C-C | e.g., ~180° (trans) |

Table 2: Comparison of Vibrational Frequencies (cm⁻¹)

This table correlates the main experimental peaks with scaled theoretical values.

Assignment Experimental FT-IR Experimental FT-Raman Calculated (Scaled)
O-H stretch (acid) ~3000 (broad) - e.g., 2995
C-H stretch (aryl) ~3080 ~3082 e.g., 3078
C=O stretch ~1690 ~1688 e.g., 1695
C=C stretch ~1625 ~1627 e.g., 1620

| C-O stretch (methoxy)| ~1250 | ~1248 | e.g., 1255 |

Table 3: Comparison of NMR Chemical Shifts (ppm)

This table correlates experimental and theoretical chemical shifts.

Atom Position Experimental ¹H Calculated ¹H Experimental ¹³C Calculated ¹³C
Carboxyl (COOH) ~12.0 e.g., 12.1 ~168.0 e.g., 167.5
Vinylic H (α) ~6.5 e.g., 6.4 ~118.0 e.g., 117.8
Vinylic H (β) ~7.6 e.g., 7.7 ~145.0 e.g., 144.5
Methoxy (OCH₃) ~3.8 e.g., 3.8 ~56.0 e.g., 55.9

| Aromatic C-H | ~6.7-7.0 | e.g., 6.8-7.1 | ~105-130 | e.g., 106-129|

Part 6: Visualizing Molecular Properties

The following diagram illustrates the logical relationships between the key theoretical analyses and the molecular properties they describe.

G molecule 3,5-DMCA Molecular Structure geom_opt Geometry Optimization molecule->geom_opt vib_freq Vibrational Analysis molecule->vib_freq homo_lumo HOMO-LUMO Analysis molecule->homo_lumo mep MEP Analysis molecule->mep nbo NBO Analysis molecule->nbo geometry Bond Lengths & Angles (Molecular Shape) geom_opt->geometry determines spectra IR & Raman Spectra (Vibrational Modes) vib_freq->spectra predicts reactivity Chemical Reactivity (Electron Donor/Acceptor) homo_lumo->reactivity describes interaction Intermolecular Interactions (Binding Sites) mep->interaction predicts stability Molecular Stability (Charge Delocalization) nbo->stability quantifies

Caption: Relationship between theoretical analyses and molecular properties.

Conclusion

The integrated approach of combining high-level DFT calculations with experimental spectroscopic validation provides a robust and detailed understanding of the molecular structure of this compound. This guide outlines a self-validating system where theoretical predictions are anchored by empirical data, leading to a reliable molecular model. The insights gained—from precise bond lengths and vibrational modes to electronic reactivity and intramolecular stability—are fundamental for professionals in drug development and materials science, enabling the prediction of molecular behavior and the rational design of novel, functional molecules.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectroscopic techniques are foundational in the pharmaceutical sciences, providing critical insights into the molecular structure, purity, and quantification of drug candidates.[1][2] This guide offers a comprehensive technical overview of the spectroscopic characterization of 3,5-dimethoxycinnamic acid, a significant cinnamic acid derivative with potential therapeutic applications.[3][4] As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible analytical workflow. We will delve into the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the complete elucidation of this compound.

Introduction: The Significance of this compound

Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, forming the backbone of numerous natural products.[3] These molecules are precursors in the biosynthesis of flavonoids and lignins and have garnered significant interest in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] this compound, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is a notable derivative.[6][7] Its structural characterization is a critical step in quality control, stability studies, and understanding its mechanism of action.

This guide provides a multi-faceted spectroscopic approach to unequivocally identify and characterize this compound, ensuring the integrity and reliability of research and development efforts.

Molecular Structure of this compound:

Caption: 2D structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for quantifying and assessing the purity of pharmaceutical compounds by measuring the absorption of ultraviolet or visible light.[8] The presence of chromophores, or light-absorbing functional groups, within a molecule dictates its UV-Vis spectrum.[1] In this compound, the conjugated system of the benzene ring and the acrylic acid moiety constitutes the primary chromophore.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the wavelength of maximum absorbance (λmax) through solvatochromic shifts. A polar protic solvent like ethanol or methanol is typically chosen for cinnamic acid derivatives to ensure solubility and minimize solute-solvent interactions that could obscure the primary electronic transitions. The concentration of the analyte is prepared to fall within the linear range of the Beer-Lambert Law, typically between 0.1 and 1 Absorbance Units (AU), to ensure accurate quantification.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the linear range. A typical concentration for spectral acquisition is 10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use the same spectroscopic grade ethanol as the blank to zero the instrument.

  • Spectral Acquisition: Scan the sample from 200 to 400 nm.

  • Data Analysis: Identify the λmax and record the absorbance.

Expected Data and Interpretation

The UV-Vis spectrum of this compound is expected to exhibit a strong absorption band in the range of 280-320 nm. This absorption corresponds to the π → π* electronic transition within the conjugated system. The exact λmax can be influenced by the methoxy substituents on the phenyl ring.

Parameter Expected Value Interpretation
λmax ~290 - 310 nmπ → π* transition of the conjugated system.
Molar Absorptivity (ε) HighIndicates a strong chromophore.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] The resulting spectrum provides a unique "molecular fingerprint" of the compound.[8]

Causality Behind Experimental Choices

For solid samples like this compound, the sample preparation method is key. The potassium bromide (KBr) pellet technique is often employed to obtain a high-quality spectrum by minimizing scattering effects. Attenuated Total Reflectance (ATR) is a more modern and rapid alternative that requires minimal sample preparation.

Experimental Protocol (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O).

Expected Data and Interpretation

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~3000C-H stretchAromatic and vinylic
~1680C=O stretchCarboxylic acid
~1630C=C stretchAlkene
~1600, ~1450C=C stretchAromatic ring
~1250, ~1050C-O stretchMethoxy and carboxylic acid

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.

Caption: A simplified workflow for FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[2] For organic molecules, ¹H and ¹³C NMR are the most informative techniques.[3]

Causality Behind Experimental Choices

The choice of a deuterated solvent is paramount in NMR to avoid large solvent signals that would overwhelm the analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for cinnamic acid derivatives. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected Data and Interpretation

¹H NMR Spectrum:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5Singlet1HCarboxylic acid proton (-COOH)
~7.5Doublet1HVinylic proton (-CH=)
~6.8Doublet1HVinylic proton (-CH=)
~6.7Singlet2HAromatic protons
~6.4Singlet1HAromatic proton
~3.8Singlet6HMethoxy protons (-OCH₃)

The coupling constant (J-value) between the vinylic protons will indicate a trans configuration (~16 Hz).

¹³C NMR Spectrum:

Chemical Shift (δ, ppm) Assignment
~168Carboxylic acid carbon (C=O)
~160Aromatic carbons attached to methoxy groups
~145Vinylic carbon (-CH=)
~136Aromatic quaternary carbon
~118Vinylic carbon (-CH=)
~106Aromatic carbon
~105Aromatic carbon
~56Methoxy carbons (-OCH₃)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[10]

Causality Behind Experimental Choices

Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound with minimal fragmentation. The choice between positive and negative ion mode depends on the analyte's ability to gain or lose a proton. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often preferred.

Experimental Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile/water.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) system coupled to the mass spectrometer. A C18 column is typically used for reversed-phase separation.

  • Ionization: The eluent from the LC is introduced into the ESI source.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Data and Interpretation
  • Molecular Ion Peak: In ESI negative ion mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 207.06. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 209.08.

  • Fragmentation Pattern (EI or MS/MS): Common fragmentation pathways for cinnamic acids involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The fragmentation pattern can be used to confirm the connectivity of the molecule.

Caption: Logical flow of a mass spectrometry experiment.

Conclusion: A Validated Approach to Characterization

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. Each method provides a unique and complementary piece of structural information. By integrating the data from UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important molecule, ensuring the integrity and success of their scientific endeavors. This guide provides the foundational knowledge and protocols to achieve a robust and self-validating characterization of this compound.

References

physical and chemical properties of 3,5-Dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxycinnamic Acid

Introduction

This compound (3,5-DMCA) is a derivative of cinnamic acid, a class of organic compounds with significant interest in pharmaceutical and cosmetic research.[1] Its structure, featuring a substituted aromatic ring conjugated with a propenoic acid moiety, imparts a unique combination of physical and chemical properties that are critical for its application in drug development, chemical synthesis, and materials science. This guide provides an in-depth exploration of these properties, grounded in established analytical techniques and field-proven insights. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound. We will delve into not just the "what" of its properties, but the "why" behind the experimental choices for their characterization, ensuring a robust and validated understanding.

Section 1: Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application. These parameters govern its behavior in both chemical and biological systems, from solubility in a reaction solvent to absorption in the human body.

Molecular Identity
  • Chemical Name: 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid[2]

  • Common Synonyms: this compound[3]

  • Predominant Form: The trans isomer is the most commonly available and stable form.

  • CAS Registry Number: 16909-11-8[3]

  • Molecular Formula: C₁₁H₁₂O₄[1][4]

  • Molecular Weight: 208.21 g/mol [5]

Quantitative Physical Properties

The physical properties of 3,5-DMCA have been determined through various analytical methods. This data is crucial for predicting its behavior, designing experimental protocols, and ensuring its quality.

PropertyValueSignificance & Methodological InsightSource(s)
Appearance White to off-white or light brown solid/powder.Visual inspection is the first-pass quality check. Color variations can indicate impurities.[1][6][7]
Melting Point 174-175 °CA sharp melting point range is a primary indicator of high purity. This is typically determined by Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.[1][6]
Boiling Point ~267.4 °C (estimate)As an organic acid, it is more likely to decompose than boil at atmospheric pressure. This value is a rough theoretical estimate.[1][6]
Water Solubility 31.44 mg/L (at 25 °C)The low aqueous solubility is expected due to the hydrophobic aromatic ring. This is a critical parameter for pharmaceutical formulations and requires solubilization strategies for aqueous delivery.[1][6]
Organic Solubility Soluble in ethanol, acetone, dichloromethane.Solubility in organic solvents is essential for synthesis, purification (e.g., recrystallization), and analytical sample preparation (e.g., for chromatography).[1]
pKa ~4.33 (Predicted)This value indicates it is a weak acid, similar to benzoic acid. The pKa is crucial for predicting its ionization state in different pH environments, which profoundly affects its solubility, membrane permeability, and receptor binding.[1][6]
Density ~1.063 g/cm³ (estimate)This property is relevant for process chemistry, such as reactor volume calculations and solvent selection.[1][6]

Section 2: Analytical Characterization Workflow

Confirming the identity and purity of 3,5-DMCA is a non-negotiable step in any research or development pipeline. A multi-technique approach provides a self-validating system, where each analysis corroborates the others, ensuring the highest degree of trustworthiness.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Synthesized 3,5-DMCA nmr NMR Spectroscopy (Structure Confirmation) synthesis->nmr Characterize Sample ms Mass Spectrometry (Molecular Weight) synthesis->ms Characterize Sample ir IR Spectroscopy (Functional Groups) synthesis->ir Characterize Sample hplc HPLC/UPLC (Purity Assessment) synthesis->hplc Characterize Sample final_report Validated Compound Certificate of Analysis nmr->final_report Corroborate Data ms->final_report Corroborate Data ir->final_report Corroborate Data hplc->final_report Corroborate Data G cluster_reactants Reactants cluster_process Process aldehyde 3,5-Dimethoxy- benzaldehyde mix Combine & Heat (e.g., 80°C) aldehyde->mix malonic Malonic Acid malonic->mix base Pyridine/ Piperidine (Base) base->mix decarboxylation Decarboxylation (CO₂ Evolution) mix->decarboxylation acidification Acidic Workup (e.g., HCl) decarboxylation->acidification purify Purification (Recrystallization) acidification->purify product 3,5-Dimethoxy- cinnamic Acid purify->product Isolate Product

References

biological activity of 3,5-Dimethoxycinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethoxycinnamic Acid Derivatives

Abstract

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds with a significant and diverse pharmacological profile. Within this class, this compound (3,5-DMCA) serves as a compelling scaffold for the development of novel therapeutic agents. The strategic placement of methoxy groups on the phenyl ring profoundly influences the molecule's electronic and lipophilic properties, leading to a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of 3,5-DMCA derivatives, with a focus on their anticancer, antioxidant, and anti-inflammatory potential. We delve into the structure-activity relationships that govern their efficacy, present detailed experimental protocols for their evaluation, and visualize key mechanistic pathways and workflows to provide a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Cinnamic Acid Scaffold in Drug Discovery

Cinnamic acids are secondary metabolites widely distributed throughout the plant kingdom, forming the backbone of numerous bioactive molecules such as flavonoids, stilbenes, and lignans[1][2]. Their basic structure, a phenyl ring attached to a propenoic acid moiety, is a privileged scaffold in medicinal chemistry. Modifications to the phenyl ring, such as hydroxylation and methoxylation, create a vast chemical space with varied biological functions[1].

Methoxylated derivatives, in particular, have garnered significant interest for their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts[3]. The 3,5-dimethoxy substitution pattern, while less common in nature than other patterns, offers unique steric and electronic properties that can be exploited for targeted drug design. This guide focuses specifically on derivatives of this compound, exploring their therapeutic potential and the scientific methodologies used to uncover it.

Key Biological Activities of 3,5-DMCA Derivatives

Anticancer Activity

The development of novel small-molecule anticancer agents is a cornerstone of oncological research[4]. Derivatives of cinnamic acid have shown promise, and while research on 3,5-DMCA is still emerging, related methoxylated structures provide strong evidence of their potential. For instance, 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, which share the 3,5-dimethoxy pattern, exhibit significant antitumor properties[5][6].

Mechanism of Action: The anticancer effects of methoxy-cinnamic acid derivatives are often multi-faceted. Amide derivatives of TMCA have been shown to induce cell cycle arrest and apoptosis in cancer cells[5]. One highly promising compound, an indazole derivative of TMCA, was identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy, with an IC50 value of 3.3 nM[7]. Structure-activity relationship (SAR) studies indicate that the position and number of methoxy groups significantly impact activity, suggesting that the 3,5-dimethoxy scaffold can be optimized for high potency and selectivity against various cancer cell lines[5][7].

Quantitative Data on Related Methoxycinnamic Derivatives:

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
TMCA-Indazole Derivative (9u)FGFR1 (enzyme)3.3 nM[7]
TMCA-Indazole Derivative (9u)NCI-H460 (cellular)468.2 nM[7]
TMCA-Cinnamamide Hybrid (10k)A549 (Lung)0.07 µM[7]
TMCA-Cinnamamide Hybrid (10k)PC-3 (Prostate)7.67 µM[7]
TMCA-Cinnamamide Hybrid (10k)MCF-7 (Breast)4.65 µM[7]
Dihydroartemisinin-TMCA Ester (S5)A549 (Lung)0.50 µM[5]
Dihydroartemisinin-TMCA Ester (S5)SGC-7901 (Gastric)11.82 µM[5]

This table presents data for the closely related 3,4,5-trimethoxycinnamic acid (TMCA) derivatives to illustrate the potential of the methoxy-substituted scaffold.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. Phenolic compounds are renowned for their antioxidant capacity, primarily through their ability to scavenge free radicals. Hydroxycinnamic acids like ferulic and sinapic acid are potent antioxidants[8][9].

Structure-Activity Relationship (SAR): The antioxidant activity of cinnamic acid derivatives is heavily influenced by the substitution pattern on the phenyl ring[10]. The presence of hydroxyl groups is critical. While 3,5-DMCA itself is less potent than its hydroxylated analog (3,5-dihydroxycinnamic acid), it serves as a crucial synthetic precursor. For example, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a powerful antioxidant that effectively scavenges peroxynitrite, a potent cytotoxic agent, and inhibits LDL peroxidation[11]. The methoxy groups in sinapic acid modulate the electron-donating capacity of the 4-hydroxyl group, contributing to its high radical-scavenging activity[11]. The synthesis of derivatives that combine the 3,5-dimethoxy pattern with a free hydroxyl group or other radical-scavenging moieties is a promising strategy for developing potent antioxidants[9][12].

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to many diseases[13][14]. Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects[11][15]. They often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6[15][16].

Mechanism of Action: The anti-inflammatory mechanism often involves the modulation of key signaling pathways. For instance, some derivatives can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[11][16]. Studies on 3,5-dihydroxycinnamic acid derivatives, which are structurally related to 3,5-DMCA, showed a pronounced anti-inflammatory effect by reducing the synthesis of TNF-α, IL-1β, and IL-6, and inhibiting both COX-2 and 5-lipoxygenase pathways[15]. This suggests that the 3,5-disubstituted cinnamic acid backbone is a viable template for designing dual inhibitors of inflammation. Amide and ester derivatives of ferulic and sinapic acid have also shown a significant reduction of carrageenan-induced rat paw edema, a classic model of acute inflammation[12][17].

Synthesis of this compound Derivatives

The synthesis of the core 3,5-DMCA structure and its subsequent derivatization are key steps in exploring its biological potential. A common route to cinnamic acids is the Knoevenagel-Doebner condensation.

General Synthesis of Cinnamic Acids: A general method involves reacting the corresponding aromatic aldehyde (e.g., 3,5-dimethoxybenzaldehyde) with malonic acid in a solvent like dimethylformamide (DMF) using a base catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO)[18]. The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by recrystallization[18].

Synthesis of Derivatives: The carboxylic acid group of 3,5-DMCA is a prime site for modification to generate ester and amide libraries, which often leads to improved biological activity and bioavailability[5][6]. Standard esterification or amidation coupling reactions can be employed to conjugate 3,5-DMCA with various alcohols or amines, respectively.

Experimental Protocols and Methodologies

To ensure scientific integrity, the evaluation of 3,5-DMCA derivatives must follow robust, validated protocols. Below are step-by-step methodologies for assessing the key biological activities discussed.

Protocol: In Vitro Anticancer Activity Assessment

This workflow outlines the initial screening of novel compounds for cytotoxic effects on cancer cell lines.[4][19]

Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies (for promising compounds) A Prepare Cancer Cell Lines (e.g., A549, MCF-7, PC-3) B Compound Treatment (Varying Concentrations) A->B C Incubate (24-72h) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Analysis (Calculate IC50 Values) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Select Hits G Cell Cycle Analysis (Flow Cytometry) E->G Select Hits H Kinase Inhibition Assay (e.g., FGFR1) E->H Select Hits I Western Blot (Protein Expression) E->I Select Hits

Caption: Workflow for assessing the anticancer activity of novel compounds.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [4] This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3,5-DMCA derivatives in culture medium. Add the desired concentrations to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used spectrophotometric method to evaluate the antioxidant potential of a compound by its ability to neutralize the DPPH free radical.[20][21][22]

Principle of the DPPH Assay

Caption: The reaction principle of the DPPH radical scavenging assay.

Detailed Protocol: [20][21]

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store in the dark. The working solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm[20].

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the 3,5-DMCA derivative in a suitable solvent (e.g., methanol). Prepare serial dilutions from this stock.

    • Positive Control: Prepare solutions of a known antioxidant like ascorbic acid or Trolox at similar concentrations.

  • Reaction Setup (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound dilutions (or positive control/solvent blank) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[21].

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[20].

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test sample[20]. Plot the results to determine the IC50 value.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a common model for inflammation.[13][16][23]

Signaling Pathway for NO Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO DMCA 3,5-DMCA Derivative DMCA->NFkB Inhibition DMCA->iNOS_Protein Inhibition

Caption: LPS-induced NO production pathway and potential inhibition points.

Detailed Protocol (Griess Assay): [13][16]

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours[16].

  • Cytotoxicity Check (MTT Assay): First, perform a cell viability assay (as described in 4.1) with the test compounds alone to ensure that any observed reduction in NO is not due to cell death[16].

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the 3,5-DMCA derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control wells.

    • Incubate for 24 hours[16].

  • Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Collect 50-100 µL of supernatant from each well.

    • Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[13].

    • Incubate for 10-15 minutes at room temperature, protected from light[16].

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the discovery of new therapeutic agents. Evidence from structurally related compounds strongly suggests its potential in developing potent anticancer, antioxidant, and anti-inflammatory drugs. The methoxy groups provide metabolic stability and modulate electronic properties, while the cinnamic acid core allows for facile derivatization to optimize potency and selectivity.

Future research should focus on:

  • Synthesis and Screening: Creation of diverse libraries of 3,5-DMCA esters and amides to systematically explore the structure-activity relationships.

  • Mechanistic Elucidation: For promising lead compounds, in-depth studies are required to identify specific molecular targets and signaling pathways.

  • In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By integrating rational design, robust screening protocols, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted therapies.

References

An In-Depth Technical Guide on 3,5-Dimethoxycinnamic Acid as a Metabolite in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast and intricate landscape of metabolomics, cinnamic acids and their derivatives represent a class of phenylpropanoids with profound significance. These compounds, ubiquitous in the plant kingdom, serve not only as integral structural components but also as key players in defense mechanisms and signaling pathways.[1] Upon entering biological systems through diet or as metabolic byproducts, they undergo extensive transformations, giving rise to a diverse array of metabolites with distinct bioactivities. This guide focuses on a specific and important molecule: 3,5-Dimethoxycinnamic acid (3,5-DMCA) .

While its isomers, such as 3,4-dimethoxycinnamic acid found in coffee, have been studied for their rapid absorption and bioavailability, 3,5-DMCA presents a unique profile as a downstream metabolite of more complex dietary polyphenols.[2][3] Understanding its metabolic fate, biological function, and analytical quantification is critical for researchers in pharmacology, toxicology, and drug development seeking to unravel the complex interplay between dietary compounds and host physiology. This document provides a technical overview of 3,5-DMCA, from its metabolic origins to its analytical determination, grounded in established scientific principles and methodologies.

Section 1: Metabolic Pathways and Pharmacokinetics

The presence of 3,5-DMCA in biological systems is primarily the result of the metabolism of more complex precursor molecules. It is not typically ingested directly in significant quantities but is rather formed through enzymatic modification of related dietary compounds within the host or by the gut microbiota.

Metabolic Formation and Degradation

In mammalian systems, particularly in studies involving rats, 3,5-DMCA has been identified as a metabolite of sinapic acid and 3,4,5-trimethoxycinnamic acid (TMCA).[4] The metabolic processes involved are characteristic of xenobiotic transformations of phenolic acids:

  • O-Demethylation: The methoxy groups are susceptible to removal by cytochrome P450 enzymes in the liver, a common phase I metabolic reaction.

  • Side-Chain Reduction: The double bond in the cinnamic acid's acrylic side chain can be hydrogenated, converting it to a phenylpropionic acid derivative. This reaction is often carried out by the gut microflora.[5]

  • Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring is another key transformation.

A study on rat metabolism demonstrated that administered this compound is further metabolized to 3-hydroxy-5-methoxycinnamic acid and 3-hydroxy-5-methoxyphenylpropionic acid , which are then excreted in the urine.[4] This indicates a pathway involving both demethylation/hydroxylation and side-chain saturation. The intestinal microflora plays a crucial role, capable of performing O-demethylation and hydrogenation on various methoxylated cinnamic acids.[5]

Metabolic_Pathway cluster_precursors TMCA 3,4,5-Trimethoxycinnamic Acid (Dietary Precursor) DMCA This compound (Metabolite) TMCA->DMCA O-Demethylation (Gut Microbiota / Liver) SA Sinapic Acid (Dietary Precursor) SA->DMCA Dehydroxylation (Gut Microbiota) HMPA 3-Hydroxy-5-Methoxy- cinnamic Acid DMCA->HMPA O-Demethylation (Liver) HMPPA 3-Hydroxy-5-Methoxy- phenylpropionic Acid DMCA->HMPPA Side-chain Reduction & O-Demethylation HMPA->HMPPA Side-chain Reduction (Gut Microbiota)

Caption: Metabolic pathway of this compound.

Pharmacokinetic Profile and Bioavailability

The pharmacokinetic profile of cinnamic acid derivatives is heavily influenced by the substitution pattern on the phenyl ring. The presence of methoxy groups, as opposed to hydroxyl groups, generally increases lipophilicity. This structural feature has significant implications for absorption and metabolic stability.

  • Enhanced Absorption: Studies on Caco-2 cell models, which mimic the human intestinal wall, have shown that 3,4-dimethoxycinnamic acid permeates the intestinal barrier much more effectively than its hydroxylated counterparts.[6][7] This suggests that the dimethoxy structure of 3,5-DMCA likely contributes to favorable absorption characteristics via passive diffusion.[2]

  • Metabolic Stability: Methylation of the hydroxyl groups protects the molecule from rapid conjugation (Phase II metabolism), thereby increasing its metabolic stability and circulating half-life.[6]

While specific pharmacokinetic data for 3,5-DMCA is sparse, data from its close isomer, 3,4-DMCA, following coffee consumption provides a valuable surrogate for understanding its likely behavior in humans.

ParameterValue (for 3,4-Dimethoxycinnamic Acid)Source
Tmax (Time to Peak Concentration) 30 minutes (initial peak)[2]
Cmax (Peak Plasma Concentration) ~0.5 µM[2]
Secondary Peak 2-4 hours[2]
Absorption Mechanism Passive Diffusion (Upper GI Tract)[2]

Section 2: Biological Significance and Activities

The biological activities of 3,5-DMCA are inferred from its structural similarity to other well-studied cinnamic acid derivatives, such as sinapic acid and ferulic acid. These compounds are known for their potent antioxidant and anti-inflammatory properties.

Antioxidant and Peroxynitrite Scavenging Activity

A primary mechanism of action for phenolic acids is their ability to act as radical scavengers. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which differs from 3,5-DMCA by only one hydroxyl group, is a powerful antioxidant.[8] It is particularly effective at scavenging peroxynitrite (ONOO⁻), a highly reactive cytotoxic species formed from the reaction of superoxide and nitric oxide. Peroxynitrite can cause significant oxidative damage to lipids, proteins, and DNA.[8] The dimethoxyphenol moiety is key to this activity, as it can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. It is highly probable that 3,5-DMCA shares this potent antioxidant capability.

Antioxidant_Mechanism ONOO Peroxynitrite (ONOO⁻) (Reactive Species) CellDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ONOO->CellDamage Causes Neutralized Neutralized Products ONOO->Neutralized DMCA 3,5-DMCA DMCA->ONOO Donates H⁺ to Scavenge/Neutralize DMCARadical 3,5-DMCA Radical (Stable) DMCA->DMCARadical Forms Analytical_Workflow Start Plasma Sample (+ Internal Standard) Precip Protein Precipitation (Acidification) Start->Precip Cent Centrifugation Precip->Cent SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Cent->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (UPLC-QqQ) Evap->LCMS Data Data Processing & Quantification LCMS->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 3,5-dimethoxycinnamic acid, a valuable intermediate in medicinal chemistry and materials science. The protocol herein leverages the classic Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully synthesize the target compound.

Introduction: The Significance of this compound

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest due to their wide range of biological activities and applications as photosensitive chromophores in polymer science.[1] this compound, in particular, serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural motif is found in various natural products and pharmacologically active compounds. The Knoevenagel condensation offers a straightforward and efficient one-step method to access this important scaffold from readily available starting materials.[1]

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, malonic acid) to a carbonyl group (3,5-dimethoxybenzaldehyde), followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a more basic amine like piperidine.[1][3]

The accepted mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a resonance-stabilized enolate ion. This increases the nucleophilicity of the central carbon.[4][5]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[4]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or another proton source in the reaction mixture, to form a β-hydroxy compound (an aldol-type adduct).[4]

  • Dehydration and Decarboxylation: Under the reaction conditions, especially with heating in the presence of pyridine, the β-hydroxy acid undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. This is followed by a facile decarboxylation (loss of CO2), driven by the formation of a conjugated system, to yield the final this compound product.[2][6]

The use of pyridine as a solvent is particularly advantageous in the Doebner modification of the Knoevenagel condensation, as it not only acts as a base but also facilitates the decarboxylation step.[2][5]

Visualizing the Mechanism

Knoevenagel_Mechanism MA Malonic Acid ENOL Enolate Ion MA->ENOL - H+ AL 3,5-Dimethoxy- benzaldehyde ENOL->AL Nucleophilic Attack INT1 Tetrahedral Intermediate AL->INT1 BETA_OH β-Hydroxy Acid INT1->BETA_OH + H+ UNSAT α,β-Unsaturated Intermediate BETA_OH->UNSAT - H₂O PROD 3,5-Dimethoxy- cinnamic Acid UNSAT->PROD - CO₂ CAT Pyridine/ Piperidine CAT->MA + Base

Caption: Knoevenagel condensation reaction mechanism.

Safety and Hazard Information

Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents.

ReagentKey Hazards
3,5-Dimethoxybenzaldehyde Causes skin and serious eye irritation.[7][8]
Malonic Acid Harmful if swallowed, causes serious eye damage.[9][10][11][12]
Pyridine Highly flammable liquid and vapor; harmful if swallowed, in contact with skin, or if inhaled.[13]
Piperidine Highly flammable; toxic in contact with skin or if inhaled; causes severe skin burns and eye damage.[14][15][16]
Hydrochloric Acid (conc.) Causes severe skin burns and eye damage; may cause respiratory irritation.

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar aromatic aldehydes.[17]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethoxybenzaldehyde166.1710.0 g0.060
Malonic Acid104.0612.5 g0.120
Pyridine79.1025 mL-
Piperidine85.151.0 mL-
Concentrated HCl (~37%)36.46~30 mL-
Deionized Water18.02As needed-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter flask

  • Beakers (assorted sizes)

  • Graduated cylinders

Visualizing the Workflow

Synthesis_Workflow start Start reagents Combine 3,5-Dimethoxybenzaldehyde, Malonic Acid, and Pyridine in RBF start->reagents dissolve Warm to Dissolve Malonic Acid (~50°C) reagents->dissolve catalyst Add Piperidine Catalyst dissolve->catalyst heat1 Heat to 80-85°C for 1 hour catalyst->heat1 reflux Heat to Reflux (~110-115°C) for 3 hours heat1->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water and Acidify with conc. HCl cool->precipitate filter Collect Crude Product via Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End dry->end

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethoxybenzaldehyde (10.0 g, 0.060 mol), malonic acid (12.5 g, 0.120 mol), and pyridine (25 mL).

    • Rationale: An excess of malonic acid is used to ensure the complete consumption of the aldehyde, driving the reaction to completion.[17] Pyridine serves as both the solvent and a basic catalyst.[18]

  • Dissolution: Gently warm the mixture on a heating mantle to approximately 50°C while stirring to ensure all the malonic acid dissolves completely.

    • Rationale: A homogeneous solution is crucial for the reaction to proceed smoothly and be controllable upon addition of the more potent catalyst.[17]

  • Catalyst Addition: Once a clear solution is obtained, add piperidine (1.0 mL) to the flask. Fit a reflux condenser to the flask.

    • Rationale: Piperidine is a stronger base than pyridine and is the primary catalyst for the initial condensation steps.[1]

  • Heating Protocol: a. Slowly heat the reaction mixture to an internal temperature of 80-85°C and maintain this temperature for 1 hour. You should observe the evolution of carbon dioxide gas beginning around 55-60°C.[17] b. After 1 hour, increase the temperature to bring the mixture to a gentle reflux (approx. 110-115°C) and maintain for an additional 3 hours.

    • Rationale: The initial lower temperature phase allows for controlled condensation, while the higher reflux temperature promotes the dehydration and decarboxylation steps to form the final product.

  • Workup and Isolation: a. After the reflux period, allow the reaction mixture to cool to room temperature. b. Pour the cooled, dark reaction mixture into a beaker containing approximately 250 mL of an ice-water slurry with vigorous stirring. c. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (~30 mL) until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution.

  • Purification: a. Collect the crude solid product by vacuum filtration using a Buchner funnel. b. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities. c. Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is an off-white to pale yellow solid.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure, showing characteristic peaks for the aromatic protons, methoxy groups, and the vinylic protons of the cinnamic acid backbone.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, and the C=C double bond stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (208.21 g/mol ).[19]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; insufficient heating time or temperature.Ensure the reaction is heated for the full duration at the specified temperatures. Monitor reaction progress using Thin Layer Chromatography (TLC).
Malonic acid did not fully dissolve.Ensure a homogeneous solution is achieved before adding piperidine and proceeding with heating.[17]
Oily or Gummy Product Incomplete removal of pyridine.Ensure thorough washing of the crude product with cold water after filtration. Consider an optional purification step of dissolving the crude product in a dilute NaOH solution, filtering, and re-precipitating with HCl.[17]
Dark-colored Product Side reactions or polymerization at high temperatures.Avoid excessively high temperatures during reflux. If the product is very dark, recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary to improve purity.

Conclusion

The Knoevenagel condensation provides a reliable and effective method for the synthesis of this compound from 3,5-dimethoxybenzaldehyde and malonic acid. By carefully controlling the reaction parameters and adhering to the safety precautions outlined, researchers can obtain high yields of the desired product. The protocol described herein is robust and serves as an excellent foundation for the production of this valuable chemical intermediate for further applications in drug discovery and materials science.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 3,5-Dimethoxycinnamic acid. The narrative guides the user through a logical, science-driven method development process, from understanding the analyte's fundamental physicochemical properties to the final validated protocol. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. All protocols are established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge

This compound (DMCA) is a phenolic acid and a derivative of cinnamic acid.[3] Cinnamic acid and its derivatives are of significant interest in drug development, food science, and materials research due to their diverse biological activities and use as chemical building blocks.[4] Accurate and reliable quantification of DMCA is essential for process monitoring, quality control of raw materials and finished products, and pharmacokinetic studies.

This guide provides a detailed walkthrough of the HPLC-UV method development and validation process, grounded in chromatographic theory and field-proven expertise. It is designed for researchers and drug development professionals who require a robust and reliable analytical solution for this compound.

Part I: Scientific Method Development & Rationale

A successful analytical method is not a matter of chance; it is the result of a systematic process that begins with understanding the analyte.

Analyte Characterization: The Foundation of Method Design

The physicochemical properties of this compound are the primary determinants of the chromatographic strategy.

  • Structure and Polarity: DMCA is a moderately polar organic molecule containing a carboxylic acid group, a phenyl ring, and two methoxy groups.[3][5] This structure makes it an ideal candidate for reversed-phase HPLC.[6]

  • Acidity (pKa): The predicted pKa of the carboxylic acid group is approximately 4.33.[5][7] This is the most critical parameter for method development. To achieve consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, the ionization of the analyte must be suppressed.[8][9] This is accomplished by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa.[10] Therefore, a target mobile phase pH of 2.5-3.0 is optimal.

  • UV Absorbance: The conjugated system of the aromatic ring and the acrylic acid side-chain results in strong UV absorbance. Cinnamic acid derivatives typically exhibit maximum absorbance (λmax) in the 270-320 nm range.[11][12] A UV scan of a standard solution of DMCA is necessary to identify the precise λmax for maximum sensitivity. For related compounds, detection has been successful at wavelengths such as 270 nm and 292 nm.[13][14]

Chromatographic Method Development: A Step-by-Step Approach

The following workflow outlines the logical progression from initial parameter selection to a fully optimized method.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, UV Scan, Solubility) B Select Separation Mode (Reversed-Phase HPLC) A->B C Initial Column Selection (C18, 4.6x150mm, 5µm) B->C D Mobile Phase Scouting (pH Control: ~2.7, Organic: ACN vs. MeOH) C->D E Gradient Elution Test (Determine optimal % Organic) D->E F Parameter Fine-Tuning (Flow Rate, Column Temp.) E->F G Final Method Definition F->G H System Suitability Testing (SST) (Confirm Performance) G->H I Method Validation (ICH Q2) (Prove Reliability) H->I

Caption: Workflow for HPLC Method Development.

  • Causality: A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC and provides excellent hydrophobicity for retaining moderately polar compounds like DMCA.[6][15][16] A standard dimension such as 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure, suitable for most standard HPLC systems.[17]

  • pH Control: Based on the pKa of ~4.33, the aqueous component of the mobile phase was acidified. Phosphoric acid is an excellent choice as it is non-volatile, has a low UV cutoff, and provides strong buffering capacity in the desired pH range of 2-3. A 0.1% (v/v) concentration in HPLC-grade water is a standard starting point.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[17] ACN is generally preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[17]

  • Elution Mode: A gradient elution is first performed to determine the approximate percentage of organic modifier required to elute the analyte with a reasonable retention time (ideally between 2 and 10 minutes).[9] This involves starting at a low ACN concentration and linearly increasing it over the run. Based on the results of the gradient scan, a final isocratic method can be established for simplicity and robustness.

  • Rationale: A solution of DMCA in the mobile phase was scanned using a photodiode array (PDA) detector from 200 to 400 nm. The wavelength of maximum absorbance (λmax) was identified to ensure the highest possible sensitivity for the analysis.

Part II: Finalized Analytical Method & Protocol

Based on the development process, the following optimized method was established.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18).

  • Chemicals:

    • This compound reference standard (≥99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid (85%, analytical grade).

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water (Aqueous component) and Acetonitrile (Organic component). The final mobile phase is a 55:45 (v/v) mixture of 0.1% Phosphoric Acid in Water : Acetonitrile. All mobile phase components must be filtered through a 0.45 µm filter and degassed before use.[8]

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent for preparing standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% H₃PO₄ in Water : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 294 nm (λmax determined by PDA scan)
Run Time 10 minutes
System Suitability Test (SST) Protocol
  • Procedure: Before sample analysis, inject the mid-range working standard (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria: The system is deemed ready for analysis if the following criteria are met, as per USP <621> guidelines.[18][19][20][21][22]

    • Peak Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%

Part III: Method Validation Protocol (ICH Q2(R1))

The reliability of the analytical method is established through a rigorous validation process.[1][2][23]

Validation_Workflow cluster_0 Validation Parameters A Specificity B Linearity & Range A->B C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ D->E F Robustness E->F End Validated Method F->End Start Start Start->A

Caption: ICH Q2(R1) Method Validation Sequence.

Specificity
  • Protocol: Inject the diluent (blank), a standard solution of DMCA, and a sample matrix (if applicable) to demonstrate that there are no interfering peaks at the retention time of the DMCA analyte.

Linearity
  • Protocol: Prepare and inject at least five concentrations of DMCA across the range of 1-100 µg/mL in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a recovery study by spiking a known amount of DMCA standard into a sample matrix at three concentration levels (low, medium, high; e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the 100% target concentration standard on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Analysis: Calculate the %RSD of the results for each set.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Verification: The calculated LOQ should be confirmed by analyzing a standard at this concentration and ensuring it meets acceptance criteria for accuracy and precision.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., peak area, retention time).

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% absolute in Acetonitrile)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal method.

Conclusion

The HPLC-UV method detailed in this application note is a scientifically developed, robust, and reliable tool for the quantitative analysis of this compound. The systematic approach, beginning with the analyte's chemical properties, ensures a final method that is both high-performing and rugged. The provided protocols for the analytical procedure and its validation in accordance with ICH guidelines offer a complete framework for implementation in a regulated or research laboratory environment.

References

Application Notes & Protocols: 3,5-Dimethoxycinnamic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Dimethoxycinnamate Scaffold

3,5-Dimethoxycinnamic acid, a derivative of the broader class of hydroxycinnamic acids, represents a privileged and highly versatile scaffold in modern organic synthesis and medicinal chemistry.[1] While structurally simple, its unique combination of functional groups—a reactive carboxylic acid, an α,β-unsaturated alkene, and an electron-rich aromatic ring—provides multiple handles for synthetic manipulation. The dimethoxy substitution pattern is a key feature found in numerous natural products and pharmacologically active molecules, contributing to favorable pharmacokinetic properties and potent biological activity.[2][3]

Derivatives of this compound and its hydroxylated analog, sinapic acid, have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] This makes the parent acid an invaluable starting material for generating libraries of novel compounds in drug discovery programs. These application notes provide a detailed guide for researchers, elucidating the core reactivity of this compound and presenting robust, field-proven protocols for its conversion into high-value ester and amide derivatives.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is centered on the reactivity of its carboxylic acid group. This functional group can be readily transformed into esters and amides, which are fundamental linkages in a vast array of bioactive molecules. The choice of synthetic route depends on the desired product, the stability of the coupling partner (alcohol or amine), and the desired scale of the reaction.

cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Derivative Classes cluster_3 Applications start This compound esterification Esterification (e.g., Fischer, Steglich) start->esterification + Alcohol (R-OH) amidation Amidation (e.g., Carbodiimide, Acyl Chloride) start->amidation + Amine (R-NH₂) esters Cinnamate Esters esterification->esters amides Cinnamide Derivatives amidation->amides screening Biological Screening (Anticancer, Anti-inflammatory, etc.) esters->screening amides->screening

Caption: Synthetic workflow using this compound.

Application 1: Synthesis of 3,5-Dimethoxycinnamate Esters

Ester derivatives are crucial for modulating a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. Two primary methods for ester synthesis are Fischer Esterification, a classic acid-catalyzed method ideal for simple alcohols, and Steglich Esterification, a milder method suitable for more sensitive substrates.

Protocol 1.1: Fischer Esterification with Simple Alcohols

This method relies on using a large excess of the alcohol as both reactant and solvent, with a strong acid catalyst to drive the equilibrium towards the ester product. It is cost-effective and suitable for robust, non-acid-sensitive alcohols.

Causality and Experimental Rationale:

  • Excess Alcohol: According to Le Chatelier's principle, using the alcohol as the solvent shifts the reaction equilibrium towards the product side by ensuring one reactant is in vast excess.

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.08 g, 10 mmol).

  • Solvent/Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., 40 mL of methanol for the methyl ester).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq., e.g., 0.054 mL, 1 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol). Maintain reflux for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate (NaHCO₃) solution (approx. 100 mL) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure cinnamate ester.

cluster_mech Fischer Esterification Mechanism node_style_reactant node_style_reactant node_style_intermediate node_style_intermediate node_style_product node_style_product Acid R-COOH (Cinnamic Acid) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ Acid->Protonated_Acid + H⁺ (from H₂SO₄) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH (Alcohol) Ester R-COOR' (Ester) Tetrahedral_Int->Ester - H₂O - H⁺

Caption: Simplified mechanism of acid-catalyzed esterification.

Protocol 1.2: Steglich Esterification for Complex Alcohols

For more valuable or acid-sensitive alcohols, the Steglich esterification offers a milder alternative using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8]

Causality and Experimental Rationale:

  • DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP (Catalyst): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.

  • Room Temperature: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, preserving sensitive functional groups.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C (ice bath), add the alcohol (1.1 eq.) and DMAP (0.1 eq.).

  • Reagent Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application 2: Synthesis of 3,5-Dimethoxycinnamide Derivatives

Amide bond formation is one of the most important reactions in medicinal chemistry. Cinnamide derivatives often exhibit enhanced biological activity compared to their carboxylic acid precursors.[2][9] The most common method involves using peptide coupling reagents.

Protocol 2.1: Carbodiimide-Mediated Amide Coupling

This is the most widely used method for forming amide bonds in a laboratory setting. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure efficiently promote the reaction while minimizing side reactions and racemization (if chiral amines are used).[9][10]

Causality and Experimental Rationale:

  • EDCI (Coupling Agent): Similar to DCC, EDCI activates the carboxylic acid to form an O-acylisourea intermediate. The resulting urea byproduct is water-soluble, greatly simplifying purification compared to DCC.[9]

  • HOBt/Oxyma (Additive): These additives react with the O-acylisourea intermediate to form an activated ester. This new intermediate is less prone to side reactions and is highly reactive towards the amine, leading to cleaner reactions and higher yields.[10]

  • Base (TEA or DIEA): A non-nucleophilic organic base is used to neutralize any amine hydrochloride salts and to scavenge the proton released during the reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous solvent like DCM or DMF.

  • Activator Addition: Add HOBt (1.2 eq.) and EDCI (1.2 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the acid.[9]

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of a tertiary base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq.).

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure amide.

cluster_mech2 Carbodiimide Amidation Mechanism node_style_reactant node_style_reactant node_style_intermediate node_style_intermediate node_style_product node_style_product Acid R-COOH (Cinnamic Acid) Active_Ester Activated Ester (O-acylisourea) Acid->Active_Ester + EDCI Amide R-CONHR' (Amide) Active_Ester->Amide + R'-NH₂ (Amine)

Caption: Simplified mechanism of carbodiimide-mediated amidation.

Data Summary: Comparison of Synthetic Protocols

ProtocolTransformationKey ReagentsTemp.Time (h)Typical YieldPurification
1.1 Fischer EsterificationAlcohol (excess), H₂SO₄Reflux4 - 870-90%Recrystallization / Chromatography
1.2 Steglich EsterificationAlcohol, DCC, DMAP0°C to RT12 - 2475-95%Chromatography
2.1 Amide CouplingAmine, EDCI, HOBt, TEART12 - 2465-90%Chromatography

Conclusion

This compound is a robust and highly adaptable building block for organic synthesis. The protocols detailed herein provide reliable and scalable methods for its conversion into diverse libraries of esters and amides. By understanding the causality behind each experimental step, researchers can confidently employ this scaffold to generate novel chemical entities for applications in drug discovery and materials science, leveraging its inherent potential to impart valuable biological and physical properties to the target molecules.

References

Application Notes and Protocols: 3,5-Dimethoxycinnamic Acid in Cosmetic and Skincare Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3,5-Dimethoxycinnamic Acid

This compound is a derivative of cinnamic acid, an organic compound naturally found in plants.[1] While cinnamic acid and its various derivatives have a history of use in cosmetics as fragrance ingredients, UV filters, and active agents, the specific potential of the 3,5-dimethoxy isomer is an emerging area of interest for cosmetic and skincare applications.[1][2] This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the theoretical framework and practical protocols for evaluating the utility of this compound in skincare formulations.

Based on the well-documented properties of the cinnamic acid family, this compound is hypothesized to possess antioxidant, anti-inflammatory, and skin-lightening properties.[1][3] This guide will delve into the scientific rationale behind these potential applications and provide detailed, self-validating experimental protocols to rigorously assess its efficacy and stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation and delivery in cosmetic and skincare products.

PropertyValueReference
Chemical Formula C₁₁H₁₂O₄[4][5]
Molecular Weight 208.21 g/mol [4][5]
Appearance Off-white to light brown solid[6][7]
Melting Point 174-175 °C[4][6][8]
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane; slightly soluble in water.[3]
pKa 4.33 ± 0.10 (Predicted)[6][7]
Stability Relatively stable at room temperature.[3]

Section 1: Antioxidant Properties and Efficacy Evaluation

Scientific Rationale

Cinnamic acid and its derivatives are recognized for their antioxidant activity, which is largely attributed to the presence of a vinyl group and a phenyl ring.[1] This structural feature allows them to act as free radical scavengers, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and premature skin aging.[9] The methoxy groups on the phenyl ring of this compound may further enhance its antioxidant potential.[10] While direct studies on the antioxidant capacity of this compound on skin are limited, its structural similarity to other potent antioxidant cinnamic derivatives, like ferulic acid and sinapic acid, suggests a strong potential for mitigating oxidative damage in cosmetic formulations.[11]

Proposed Mechanism of Antioxidant Action

The primary proposed mechanism for the antioxidant activity of cinnamic acid derivatives is their ability to donate a hydrogen atom from a hydroxyl or other susceptible group to a free radical, thereby stabilizing the radical and preventing a cascade of oxidative damage to cellular components like lipids, proteins, and DNA.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Causes NeutralizedROS Neutralized Species ROS->NeutralizedROS DMCA This compound DMCA->NeutralizedROS Donates H+ to neutralize DMCA_Radical DMCA Radical (Stabilized) DMCA->DMCA_Radical Forms

Caption: Proposed antioxidant mechanism of this compound.

Protocol: In Vitro DPPH Radical Scavenging Assay

This protocol provides a method to quantify the intrinsic antioxidant capacity of this compound.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for scavenging the DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark container at 4°C.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL). Prepare the same concentrations for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol.

    • For the control, add 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.

Section 2: Anti-Inflammatory Properties and Efficacy Evaluation

Scientific Rationale

Inflammation is a key factor in many skin conditions, including acne, rosacea, and sensitivity. Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways, such as inhibiting the activation of nuclear factor kappa B (NF-κB), which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] While specific studies on the anti-inflammatory effects of this compound on skin cells are not yet widely available, its chemical structure suggests it may share these properties with other cinnamic acid derivatives.[12]

Proposed Anti-Inflammatory Signaling Pathway

The proposed anti-inflammatory action of this compound involves the inhibition of signaling cascades that lead to the production of inflammatory mediators in skin cells.

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., UV, Pathogens) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response Stimulus Stimulus NFkB_Pathway NF-κB Pathway Activation Stimulus->NFkB_Pathway ProInflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->ProInflammatory_Cytokines DMCA This compound DMCA->Inhibition Inhibition->NFkB_Pathway Tyrosinase_Inhibition cluster_0 Melanin Synthesis Pathway cluster_1 Inhibition Tyrosinase Tyrosinase Enzyme Melanin Melanin Tyrosinase->Melanin Catalyzes conversion to L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Binds to DMCA This compound DMCA->Inhibition Inhibition->Tyrosinase

References

Application Notes & Protocols: Investigating 3,5-Dimethoxycinnamic Acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of a Cinnamic Acid Derivative

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found extensively in plants, spices, and fruits.[1] Many of these molecules, particularly those with methoxy substitutions, have garnered significant interest for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] 3,5-Dimethoxycinnamic acid (3,5-DMCA) belongs to this promising family. While extensive research exists for related compounds like sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and 3,4-dimethoxycinnamic acid, the unique therapeutic potential of 3,5-DMCA remains an area ripe for exploration.[1][3]

This guide provides a structured framework for the systematic evaluation of 3,5-DMCA, moving from foundational in vitro screening to targeted mechanistic studies and preliminary in vivo validation. The protocols are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the compound's potential as a novel therapeutic agent.

Section 1: Foundational In Vitro Screening: Cytotoxicity and Proliferation

Application Note 1.1: Establishing a Therapeutic Window

Before investigating the specific therapeutic effects of any compound, it is imperative to first understand its impact on cell viability and proliferation. The initial goal is to determine the concentration range in which 3,5-DMCA is non-toxic to healthy cells and to identify if it possesses cytotoxic or antiproliferative effects against cancer cells. This dose-response profile is fundamental for all subsequent mechanistic studies, ensuring that observed effects are not simply artifacts of widespread cell death. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as an indicator of cell viability.[5] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6][7]

Protocol 1.1: Cell Viability Assessment using the MTT Assay

This protocol details the procedure for evaluating the effect of 3,5-DMCA on the viability of both healthy and cancerous cell lines.

Materials:

  • This compound (3,5-DMCA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Adherent or suspension cells of interest (e.g., HEK293 for healthy, MCF-7 or A549 for cancer)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[6]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3,5-DMCA (e.g., 100 mM) in DMSO. Create serial dilutions in sterile cell culture medium to achieve the desired final concentrations for the assay. Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Adherent Cells: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Suspension Cells: Seed cells at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, remove the medium from adherent cells and add 100 µL of medium containing various concentrations of 3,5-DMCA (e.g., 0.1, 1, 10, 50, 100, 200 µM). For suspension cells, add the compound dilutions directly. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium alone.

    • Positive Control (for cancer cells): A known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this period, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Section 2: Investigating Anti-Inflammatory Potential

Application Note 2.1: Elucidating Anti-Inflammatory Mechanisms

Inflammation is a critical biological response, but its chronic dysregulation is implicated in numerous diseases.[8] A key pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), upstream kinases are activated, leading to the degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many anti-inflammatory agents exert their effects by inhibiting this pathway.[9] This section outlines a protocol to determine if 3,5-DMCA can suppress the activation of these key inflammatory mediators in a cellular model of inflammation.

Workflow for In Vitro Anti-Inflammatory Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c1 Culture RAW 264.7 Macrophages c2 Seed cells in 6-well plates c1->c2 t1 Pre-treat with 3,5-DMCA (Non-toxic concentrations) c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 a1 Harvest Cells & Prepare Protein Lysates t2->a1 a2 Quantify Protein (BCA Assay) a1->a2 a3 Western Blot for p-NF-κB, COX-2, iNOS a2->a3 d1 Data Interpretation: Does 3,5-DMCA reduce inflammatory markers? a3->d1

Caption: Workflow for assessing the anti-inflammatory effect of 3,5-DMCA.

Protocol 2.1: Western Blot Analysis of Key Inflammatory Proteins

This protocol uses Western blotting to semi-quantitatively measure the expression of key inflammatory proteins in LPS-stimulated murine macrophages (e.g., RAW 264.7) treated with 3,5-DMCA.[10][11]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% gradient)[11]

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-COX-2, anti-iNOS, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with non-toxic concentrations of 3,5-DMCA (determined from the MTT assay) for 1-2 hours. Subsequently, stimulate with 1 µg/mL LPS for the appropriate time (e.g., 30 min for p-NF-κB, 24 hours for COX-2/iNOS). Include vehicle and LPS-only controls.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[12] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]

  • SDS-PAGE: Load 20-40 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle rocking.

    • Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST.[13] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times for 10 minutes each with TBST. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Imaging: Immediately capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (β-actin) to correct for loading differences. Compare the expression levels in 3,5-DMCA treated groups to the LPS-only control.

Potential Site of Action for 3,5-DMCA in the NF-κB Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB NF-κB (Active) pIkBa->NFkB IκBα is degraded, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription DMCA 3,5-DMCA (Hypothesized Action) DMCA->IKK Inhibition?

Caption: Hypothesized mechanism of 3,5-DMCA in the NF-κB signaling pathway.

Section 3: Investigating Neuroprotective Potential

Application Note 3.1: Modeling Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14] An imbalance between reactive oxygen species (ROS) production and the cell's antioxidant defenses leads to damage of lipids, proteins, and DNA, ultimately causing neuronal cell death.[14] In vitro models using neuroblastoma cell lines (e.g., SH-SY5Y) exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), provide a valuable platform for screening compounds with potential neuroprotective effects.[14] The XTT assay is well-suited for this application; unlike MTT, its formazan product is water-soluble, simplifying the protocol by removing the solubilization step.[5][15]

Protocol 3.1: Quantifying Neuroprotection in an In Vitro Oxidative Stress Model

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Hydrogen peroxide (H₂O₂) solution

  • 3,5-DMCA

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 15,000-20,000 cells/well and allow them to adhere and differentiate for 24-48 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 3,5-DMCA for 1-2 hours.

  • Oxidative Insult: Introduce oxidative stress by adding a pre-determined concentration of H₂O₂ (e.g., 100-200 µM, concentration to be optimized to cause ~50% cell death) to the wells.

  • Controls:

    • Normal Control: Untreated cells.

    • Vehicle Control: Cells treated with DMSO + H₂O₂.

    • H₂O₂ Control: Cells treated with H₂O₂ only.

    • Positive Control: A known neuroprotective agent (e.g., N-acetylcysteine).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • XTT Assay:

    • Prepare the XTT reagent according to the manufacturer's instructions (this typically involves mixing the XTT salt with an electron-coupling agent).

    • Add 50 µL of the prepared XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until the color develops.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by 3,5-DMCA relative to the H₂O₂-only control.

    • % Neuroprotection = [(Abs_Sample - Abs_H2O2) / (Abs_Normal - Abs_H2O2)] * 100

Section 4: Preliminary In Vivo Validation

Application Note 4.1: Bridging In Vitro Findings to In Vivo Models

Positive results from in vitro assays are encouraging but must be validated in a whole-organism system to account for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME). The selection of an appropriate animal model is a critical step in the early phase of drug development.[8][16] For assessing acute anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a widely used, robust, and reproducible assay.[17] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable measure of a compound's anti-inflammatory efficacy.[18]

Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rodents

Materials:

  • Wistar rats or Swiss albino mice (male, 150-200g)

  • 3,5-DMCA

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Diclofenac (positive control drug)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): 3,5-DMCA at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Drug Administration: Administer the vehicle, positive control, or 3,5-DMCA via oral gavage (p.o.) one hour before carrageenan injection.

  • Induction of Inflammation: Measure the initial paw volume/thickness of the right hind paw of each animal. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation: In Vivo Anti-Inflammatory Activity
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
3,5-DMCA250.72 ± 0.0515.3%
3,5-DMCA500.55 ± 0.0435.3%
3,5-DMCA1000.46 ± 0.05*45.9%
Hypothetical data. Statistical significance (p < 0.05) compared to the vehicle control group is denoted by an asterisk.

Section 5: Summary and Future Directions

This guide provides a foundational strategy for the preclinical evaluation of this compound. The described protocols enable a systematic assessment of its cytotoxic, anti-inflammatory, and neuroprotective properties. Positive and dose-dependent results from these assays would establish 3,5-DMCA as a viable lead compound.

Future work should focus on expanding the mechanistic understanding by investigating its effects on other signaling pathways (e.g., MAPK, JAK-STAT), assessing its antioxidant capacity directly (e.g., DPPH, ABTS assays), and evaluating its efficacy in more complex, chronic models of disease (e.g., collagen-induced arthritis or animal models of neurodegeneration).[8][19] Concurrently, preliminary pharmacokinetic and ADME studies will be essential to understand its bioavailability and metabolic fate, paving the way for further drug development.

References

Application Notes & Protocols: High-Yield Esterification of 3,5-Dimethoxycinnamic Acid for Pharmaceutical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the esterification of 3,5-dimethoxycinnamic acid, a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. We present two robust methodologies: the classic Fischer-Speier esterification for simple alkyl esters and the versatile Steglich esterification for more complex or sensitive substrates. The rationale behind critical experimental parameters—including catalyst selection, reaction conditions, and purification strategies—is thoroughly discussed to empower researchers in drug development and organic synthesis to achieve high yields and purity. This document serves as a practical, field-tested resource, grounding procedural steps in established chemical principles.

Introduction: The Significance of this compound Esters

This compound is a valuable scaffold in medicinal chemistry and materials science. Its derivatives, particularly esters, are intermediates in the synthesis of compounds with potential therapeutic properties.[1] The ester functional group is critical for modulating a molecule's physicochemical properties, such as lipophilicity, cell membrane permeability, and metabolic stability, which are cornerstone considerations in modern drug design.

The choice of esterification method is paramount and depends on the target ester's complexity and the substrate's sensitivity. While classic acid-catalyzed methods are efficient for simple alcohols, they can fail with sterically hindered substrates or those containing acid-labile functional groups.[2][3] Milder, coupling agent-based methods provide a powerful alternative. This guide offers detailed protocols for both approaches, ensuring researchers can confidently select and execute the optimal strategy for their specific synthetic goals.

Strategic Selection of Esterification Methodology

Two primary methods are presented, each with distinct advantages:

  • Fischer-Speier Esterification : This is a direct, acid-catalyzed reaction between the carboxylic acid and an alcohol. It is highly effective, atom-economical, and ideal for producing simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess as the solvent.[4][5] The reaction is governed by an equilibrium, which must be driven towards the product by either using an excess of one reactant or by removing the water byproduct.[5]

  • Steglich Esterification : This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][6] Steglich esterification proceeds under mild, neutral conditions, making it exceptionally suitable for acid-sensitive substrates or sterically demanding alcohols where Fischer conditions would be ineffective.[2][3] Its versatility has made it a cornerstone in the synthesis of complex natural products and pharmaceuticals.[6]

Experimental Protocols

Protocol 1: Fischer-Speier Synthesis of Methyl 3,5-Dimethoxycinnamate

This protocol details the synthesis of the methyl ester using a straightforward acid-catalyzed approach. The large excess of methanol serves as both reactant and solvent, driving the equilibrium to favor product formation.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and anhydrous methanol (20-40 eq). Stir the suspension until the acid is fully dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~65 °C). Maintain this temperature for 4-18 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cooling and Quenching: Allow the mixture to cool to room temperature. A precipitate of the product may form.[7]

  • Solvent Removal & Work-up: Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a methanol/water mixture to afford pure methyl 3,5-dimethoxycinnamate as a crystalline solid.[7]

Protocol 2: Steglich Esterification of this compound

This protocol provides a mild and highly efficient alternative, suitable for a wider range of alcohols, including those that are sterically hindered or acid-sensitive.

Materials:

  • This compound

  • Alcohol (e.g., isopropanol, tert-butanol, or a more complex alcohol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq). Dissolve these reagents in anhydrous DCM.

  • Coupling Agent Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress. Monitor by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product using silica gel column chromatography to remove any residual impurities and unreacted starting materials.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the described protocols. Yields are representative and may vary based on scale and experimental precision.

ParameterProtocol 1: Fischer EsterificationProtocol 2: Steglich Esterification
Target Product Methyl 3,5-DimethoxycinnamateGeneric Alkyl/Aryl Ester
Alcohol Methanol (large excess)Alcohol of choice (1.2 eq)
Catalyst/Reagent Conc. H₂SO₄ (0.1-0.2 eq)DCC (1.1 eq), DMAP (0.1 eq)
Solvent MethanolAnhydrous DCM or EtOAc
Temperature Reflux (~65 °C)0 °C to Room Temperature
Reaction Time 4-18 hours4-12 hours
Typical Yield 80-95%85-98%
Key Advantage Simplicity, atom economyMild conditions, broad substrate scope

Mechanistic Rationale and Workflow Visualization

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

  • Fischer Esterification Mechanism : The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a proton transfer, a molecule of water is eliminated to yield the protonated ester, which is then deprotonated to give the final product.[4][5]

  • Steglich Esterification Mechanism : DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive N-acylpyridinium species ("active ester"). The alcohol then readily attacks this species to form the ester, regenerating the DMAP catalyst.[2][6] This catalytic cycle prevents the formation of a common side product, N-acylurea.[2]

The general laboratory process is depicted in the workflow diagram below.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start This compound + Alcohol reagents Select Protocol: Fischer (H₂SO₄) or Steglich (DCC/DMAP) start->reagents setup Assemble Glassware (Dry, Inert Atmosphere for Steglich) reagents->setup reaction Reaction at Specified Temperature setup->reaction monitor Monitor Progress (TLC) reaction->monitor quench Quench / Filter (Remove DCU for Steglich) monitor->quench extract Liquid-Liquid Extraction (Wash with aq. solutions) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization or Column Chromatography) concentrate->purify product Pure Ester Product purify->product

Caption: General experimental workflow for the esterification of this compound.

References

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 3,5-Dimethoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistry.[1] These scaffolds are not merely biosynthetic intermediates in plants but also possess a wide spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] The quest for novel anti-inflammatory agents with improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs) has led researchers to explore modifications of the cinnamic acid backbone.[2]

While derivatives like 3,4-dihydroxycinnamic acid (caffeic acid) are well-studied, the 3,5-dimethoxy substitution pattern offers a unique electronic and steric profile that can influence pharmacokinetic and pharmacodynamic properties. Research into related dihydroxycinnamic acid derivatives has shown that the substitution pattern is critical for biological activity, suggesting that 3,5-disubstituted analogs are promising candidates for anti-inflammatory drug development.[4][5]

This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of 3,5-dimethoxycinnamic acid derivatives as potential anti-inflammatory agents. We will delve into the causality behind the protocols, offering field-proven insights to ensure robust and reproducible results.

Synthesis and Characterization of a Lead Compound

The foundation of any drug discovery program is the efficient and verifiable synthesis of the target compounds. The Knoevenagel condensation is a reliable and straightforward method for preparing cinnamic acids from the corresponding benzaldehydes.[6]

Rationale for Synthetic Route

We employ a Knoevenagel condensation between 3,5-dimethoxybenzaldehyde and malonic acid. This reaction is catalyzed by a base, such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the deprotonation of malonic acid, leading to a carbanion that subsequently attacks the aldehyde. The intermediate undergoes dehydration to yield the desired α,β-unsaturated carboxylic acid.[7] This method is chosen for its generally high yields and operational simplicity.

cluster_0 General Structure of this compound Derivatives Start 3,5-Dimethoxy Cinnamic Acid Core R1 Carboxylic Acid Group (-COOH) Primary site for derivatization (e.g., amidation, esterification) Start->R1 Modification Site 1 R2 Aromatic Ring Substitutions can modulate electronic properties and binding Start->R2 Backbone

Caption: Core structure of this compound and key sites for derivatization.

Protocol: Synthesis of (E)-3-(3,5-dimethoxyphenyl)acrylic acid

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric Acid (10% aqueous solution)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1.0 eq.), malonic acid (1.5 eq.), and pyridine (3.0 eq.).

  • Catalysis: Add a catalytic amount of piperidine (approx. 0.05 eq.) to the mixture. The use of piperidine accelerates the condensation and subsequent decarboxylation.

  • Reflux: Heat the reaction mixture to 90-100°C with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into an ice-cold 10% HCl solution. This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual salts and pyridine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound as a white crystalline solid.[8]

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the expected structure.[3]

In Vitro Evaluation of Anti-Inflammatory Activity

To establish the anti-inflammatory potential of the synthesized derivatives, a tiered in vitro screening approach is essential. We begin by targeting key enzymes and cellular pathways implicated in the inflammatory cascade.

Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and swelling.[9][10] Selective inhibition of COX-2 is a primary goal for many modern anti-inflammatory drugs. This assay quantifies the ability of a test compound to block this enzymatic activity. We recommend using a commercially available fluorometric or colorimetric inhibitor screening kit for high-throughput and reproducible results.[10][11]

Procedure (based on a generic fluorometric kit): [10][11]

  • Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, Cofactor, Human Recombinant COX-2 enzyme, Arachidonic Acid substrate) as per the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Plate Setup (96-well plate):

    • Blank Wells: Add Assay Buffer only.

    • Enzyme Control (EC) Wells: Add Assay Buffer and COX-2 enzyme.

    • Inhibitor Control (IC) Wells: Add a known COX-2 inhibitor (e.g., Celecoxib), Assay Buffer, and COX-2 enzyme.

    • Test Compound Wells: Add the diluted test compound, Assay Buffer, and COX-2 enzyme.

  • Enzyme Incubation: Add the COX Cofactor and COX-2 enzyme to the appropriate wells. Incubate for 10-15 minutes at room temperature, protected from light. This allows the test compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate and the COX Probe to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 20-30 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

CompoundCOX-2 IC₅₀ (µM)
Lead Derivative 1 15.2
Celecoxib (Control) 0.8
(Table represents hypothetical data for illustrative purposes)
Protocol: Nitric Oxide (NO) Suppression in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[12] iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of a compound to inhibit NO production in a cellular context.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours prior to stimulation.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours at 37°C.[13] Include a vehicle control (LPS only) and a negative control (cells only).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[13]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (MTT): It is critical to perform a parallel MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[14]

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Compound Concentration (µM)% NO Inhibition% Cell Viability
1025.398.7
2558.196.5
5085.694.2
(Table represents hypothetical data for illustrative purposes)

Elucidating the Mechanism of Action: NF-κB Pathway

The anti-inflammatory effects of many natural products, including cinnamic acid derivatives, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][15] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[16][17]

In its inactive state, NF-κB (typically the p65/p50 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like LPS) activate the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[1][16] this compound derivatives likely exert their effects by interfering with this cascade, possibly by inhibiting IKK activity or preventing IκBα degradation.

G cluster_n Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive Cytoplasmic Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα (Phosphorylated) IkBa_NFkB->p_IkBa NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus DNA DNA Binding & Transcription NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Test_Cmpd 3,5-Dimethoxycinnamic Acid Derivative Test_Cmpd->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

In vitro results must be validated in a living system. The carrageenan-induced paw edema model is a gold-standard, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]

Scientific Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, biphasic inflammatory response.[18]

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins via COX-2, involving neutrophil infiltration and the production of other inflammatory mediators.[18] This model is excellent for assessing the efficacy of compounds that may inhibit prostaglandin synthesis or other aspects of the inflammatory cascade.

A Synthesis & Characterization B In Vitro Screening (COX-2, NO Inhibition) A->B Activity C Mechanism of Action (NF-kB Studies) B->C Causality D In Vivo Efficacy (Carrageenan Paw Edema) B->D Validation E Lead Optimization (SAR Studies) D->E Refinement

Caption: Integrated workflow for the evaluation of anti-inflammatory compounds.

Procedure:

  • Animals: Use male Wistar rats or Swiss albino mice (n=6 per group). Acclimatize the animals for at least one week before the experiment.

  • Grouping:

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg, p.o.).[18]

    • Group III-V (Test Groups): Receives the this compound derivative at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[18]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[18][20][21]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

GroupDose (mg/kg)% Inhibition of Edema (at 3 hours)
Vehicle Control --0%
Indomethacin 1065.4%
Test Derivative 2535.2%
Test Derivative 5058.9%
(Table represents hypothetical data for illustrative purposes)

Concluding Remarks and Future Perspectives

The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound derivatives as a promising class of anti-inflammatory agents. The data generated from these in vitro and in vivo assays will enable a comprehensive assessment of their potency and mechanism of action.

Future work should focus on establishing a clear Structure-Activity Relationship (SAR) by synthesizing a library of analogs with modifications at the carboxylic acid and aromatic ring positions. Further mechanistic studies, such as Western blotting for phosphorylated IκBα and p65, can provide direct evidence of NF-κB pathway inhibition. Successful lead compounds identified through this workflow can then be advanced to more complex chronic inflammation models and subsequent preclinical safety and pharmacokinetic studies.

References

Application Notes and Protocols: The Use of 3,5-Dimethoxycinnamic Acid in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Polymer Architectures with 3,5-Dimethoxycinnamic Acid

In the pursuit of advanced materials with tailored functionalities, the selection of monomeric building blocks is of paramount importance. This compound, a derivative of the naturally occurring cinnamic acid, presents a unique molecular scaffold for the synthesis of novel polymers. Its structure, featuring a reactive carboxylic acid, a polymerizable vinyl group, and two methoxy groups on the aromatic ring, offers a versatile platform for creating polymers with a range of desirable properties, including photodegradability, high thermal stability, and biocompatibility.

The methoxy groups can be readily converted to hydroxyl groups, transforming the molecule into a trifunctional monomer (AB2 type), ideal for the synthesis of hyperbranched and dendritic polymers. Furthermore, the cinnamate moiety is known to undergo [2+2] photocycloaddition upon exposure to UV light, enabling the development of photocrosslinkable and photodegradable materials. These characteristics make this compound and its derivatives highly attractive for applications in drug delivery, biomedical devices, and high-performance plastics.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of innovative polymers. We will delve into detailed protocols for the preparation of both linear and hyperbranched polymers, discuss key characterization techniques, and explore the potential applications of these novel materials.

PART 1: Synthesis of Novel Polymers from this compound Derivatives

The unique structure of this compound allows for its participation in various polymerization reactions. By strategically modifying its functional groups, a diverse range of polymer architectures can be achieved. This section will detail the synthesis of two key polymer types: linear aromatic polyamides and hyperbranched poly(ester-amide)s.

Synthesis of Linear Aromatic Polyamides via Phosphorylative Polycondensation

Linear aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. A highly effective method for their synthesis is Yamazaki's phosphorylative polycondensation, which allows for the direct reaction of diamines and diacids under mild conditions.[3] In this protocol, we adapt this method for the synthesis of a novel aromatic polyamide using a diamine derived from 3,5-diaminobenzoic acid, a close structural analog of a potential derivative of this compound.

Workflow for Linear Aromatic Polyamide Synthesis:

workflow1 cluster_monomer Monomer Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation and Purification Monomer_Prep Synthesize or procure 3,5-disubstituted aromatic diamine and an aromatic diacid Dissolve Dissolve diamine, diacid, and LiCl in NMP/Pyridine Monomer_Prep->Dissolve Introduce reactants Add_TPP Add Triphenyl Phosphite (TPP) as condensing agent Dissolve->Add_TPP Initiate condensation Heat Heat reaction mixture (e.g., 100-120°C) Add_TPP->Heat Promote polymerization Precipitate Precipitate polymer in methanol Heat->Precipitate Isolate product Wash Wash with hot methanol and water Precipitate->Wash Dry Dry polymer under vacuum Wash->Dry

Figure 1: General workflow for the synthesis of linear aromatic polyamides.

Detailed Protocol: Synthesis of an Aromatic Polyamide

This protocol is adapted from the synthesis of aromatic polyamides from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide.[3]

Materials:

  • 3,5-Diaminobenzoic acid-derived diamine (e.g., N-(3,5-diaminophenyl)benzamide)

  • Aromatic diacid (e.g., isophthalic acid, terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triphenyl phosphite (TPP)

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the 3,5-diaminobenzoic acid-derived diamine (1 equivalent), the aromatic diacid (1 equivalent), and anhydrous LiCl (5% w/v) in a mixture of anhydrous NMP and pyridine (4:1 v/v).

  • Initiation of Polycondensation: Stir the mixture under a gentle stream of nitrogen until all components are fully dissolved. To this solution, add triphenyl phosphite (TPP) (2.2 equivalents) as the condensing agent.

  • Polymerization: Heat the reaction mixture to 110°C and maintain this temperature for 3-4 hours with continuous stirring under nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the precipitated polymer and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, oligomers, and residual solvents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Expected Outcome: A high-molecular-weight, amorphous aromatic polyamide that is soluble in aprotic polar solvents like DMF, DMAc, and DMSO.[3]

Synthesis of Hyperbranched Poly(ester-amide)s

The trifunctional nature of demethylated this compound (i.e., 3,5-dihydroxycinnamic acid) makes it an excellent candidate for the synthesis of hyperbranched polymers. This protocol describes a melt polycondensation approach to create a hyperbranched poly(ester-amide) using 3,5-diaminobenzoic acid and 3-hydroxybenzoic acid as model monomers.[2] This method can be adapted for cinnamic acid derivatives to produce complex, three-dimensional polymer architectures.

Workflow for Hyperbranched Poly(ester-amide) Synthesis:

workflow2 cluster_monomer_prep Monomer Preparation cluster_silylation Silylation (Optional but Recommended) cluster_polycondensation Melt Polycondensation cluster_purification Purification Monomer_Prep Synthesize or procure AB2 (e.g., 3,5-diaminobenzoic acid) and A'B (e.g., 3-hydroxybenzoic acid) monomers Silylate Silylate hydroxyl and amino groups to enhance reactivity and solubility Monomer_Prep->Silylate Combine Combine silylated monomers in a reaction vessel Silylate->Combine Heat_Vacuum Heat under vacuum with a catalyst (e.g., tin(II) octoate) in a stepwise manner Combine->Heat_Vacuum Initiate polymerization Dissolve_Precipitate Dissolve the crude polymer in a suitable solvent and precipitate in a non-solvent Heat_Vacuum->Dissolve_Precipitate Isolate and purify Dry_Polymer Dry the purified polymer under vacuum Dissolve_Precipitate->Dry_Polymer

Figure 2: General workflow for the synthesis of hyperbranched poly(ester-amide)s.

Detailed Protocol: Synthesis of a Hyperbranched Poly(ester-amide)

This protocol is based on the synthesis of hyperbranched polymers from 3,5-diaminobenzoic acid and 3-hydroxybenzoic acid.[2]

Materials:

  • 3,5-Diaminobenzoic acid (AB2 monomer)

  • 3-Hydroxybenzoic acid (A'B monomer)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or other silylating agent

  • Tin(II) octoate (catalyst)

  • Suitable solvent for purification (e.g., NMP, DMF)

  • Non-solvent for precipitation (e.g., methanol, water)

Procedure:

  • Monomer Silylation: In a dry reaction flask under a nitrogen atmosphere, combine 3,5-diaminobenzoic acid and 3-hydroxybenzoic acid. Add a silylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) in a stoichiometric excess to silylate the amino and hydroxyl groups. Gently heat the mixture (e.g., to 60-80°C) to facilitate the reaction until a clear solution is obtained. This step enhances the reactivity and solubility of the monomers.[2]

  • Melt Polycondensation: To the silylated monomer mixture, add a catalytic amount of tin(II) octoate. Gradually increase the temperature of the reaction mixture while applying a vacuum to remove the silylation byproducts. A typical temperature program would be: 150°C for 1 hour, 180°C for 2 hours, and finally 200-220°C for 3-5 hours under high vacuum.

  • Purification: After the reaction is complete and the mixture has cooled, dissolve the crude hyperbranched polymer in a suitable solvent such as NMP or DMF. Precipitate the polymer by slowly adding the solution to a non-solvent like methanol or water with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 100°C for 24 hours.

Expected Outcome: A hyperbranched poly(ester-amide) with a high degree of branching, good solubility in polar organic solvents, and a defined glass transition temperature. The molecular weight and degree of branching can be controlled by the ratio of the AB2 and A'B monomers.[2]

PART 2: Characterization of Novel Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications. This section outlines the key analytical techniques for evaluating polymers derived from this compound.

Table 1: Key Characterization Techniques and Expected Observations

TechniqueParameter MeasuredExpected Observations for this compound-based Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical structure, monomer incorporation, and degree of branchingCharacteristic peaks for the aromatic protons, methoxy groups, and the polymer backbone. In hyperbranched polymers, the integration of specific signals can be used to determine the degree of branching.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsPresence of characteristic absorption bands for ester and/or amide carbonyl groups, aromatic rings, and C-O stretches. Disappearance of the carboxylic acid OH band indicates successful polymerization.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Provides information on the average molecular weight and the breadth of the molecular weight distribution. For hyperbranched polymers, GPC can give an indication of the hydrodynamic volume.
Differential Scanning Calorimetry (DSC) Thermal transitions (Tg, Tm, Tc)Determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Aromatic polyamides are expected to have high Tg values, indicating good thermal stability.[1][3]
Thermogravimetric Analysis (TGA) Thermal stability and degradation temperatureMeasures the weight loss of the polymer as a function of temperature, providing information on its thermal stability. Aromatic polyamides and polyesters generally exhibit high decomposition temperatures.[3][4]
UV-Vis Spectroscopy Photochemical propertiesMonitoring the change in absorbance upon UV irradiation can provide evidence of photocrosslinking or photodegradation through the [2+2] cycloaddition of the cinnamate groups.
Mechanical Testing (e.g., Tensile Testing) Mechanical properties (tensile strength, modulus, elongation at break)Evaluation of the polymer's strength, stiffness, and ductility. Aromatic polyamides are expected to exhibit high tensile strength and modulus.[4]

PART 3: Applications of Polymers Derived from this compound

The unique properties of polymers synthesized from this compound and its derivatives open up a wide range of potential applications, particularly in the biomedical and advanced materials fields.

  • Drug Delivery Systems: The biocompatibility and potential for controlled degradation of polyesters and polyamides make them suitable for encapsulating and delivering therapeutic agents. The hyperbranched architectures can offer high drug loading capacities.[1]

  • Biomedical Devices and Scaffolds: The ability to form photocrosslinkable materials allows for the in-situ fabrication of hydrogels and scaffolds for tissue engineering and regenerative medicine.

  • Photodegradable Plastics: The inherent photosensitivity of the cinnamate moiety can be exploited to create environmentally friendly plastics that degrade upon exposure to sunlight, helping to mitigate plastic pollution.

  • High-Performance Engineering Plastics: The incorporation of the rigid aromatic structure of this compound into polymer backbones can lead to materials with high thermal stability and mechanical strength, suitable for demanding applications in the electronics and automotive industries.[1]

  • Shape-Memory Materials: The photocrosslinking of cinnamate-containing polymers can be used to create materials that can be programmed to remember and return to an original shape upon a specific stimulus, such as light or heat.

Conclusion

This compound is a versatile and promising monomer for the synthesis of a new generation of advanced polymers. Its unique chemical structure allows for the creation of diverse architectures, from linear high-performance polyamides to complex hyperbranched systems. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore the full potential of this remarkable building block. The resulting polymers, with their tunable properties and wide range of potential applications, are poised to make significant contributions to the fields of materials science, drug delivery, and biomedical engineering.

References

Application Note & Protocol: Electrochemical Detection of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the sensitive and quantitative detection of 3,5-Dimethoxycinnamic acid (3,5-DMCA) using voltammetric techniques. We detail the fundamental principles, instrumentation, and step-by-step protocols for analysis using Cyclic Voltammetry (CV) for electrochemical characterization and Differential Pulse Voltammetry (DPV) for precise quantification. The protocols are optimized for a standard Glassy Carbon Electrode (GCE), ensuring broad applicability for researchers in analytical chemistry, pharmacology, and quality control.

Introduction and Significance

This compound (3,5-DMCA) is a derivative of cinnamic acid, a class of compounds widely investigated for their biological activities, including antioxidant properties.[1][2] The analysis and quantification of such molecules are crucial in drug development for pharmacokinetic studies, in food science for quality assessment, and in materials science for characterizing novel compounds.

Electrochemical methods offer a powerful alternative to traditional chromatographic techniques for the analysis of redox-active molecules.[1] These methods are characterized by:

  • High Sensitivity: Capable of detecting analytes at micromolar (µM) and even nanomolar (nM) concentrations.[3][4]

  • Rapid Analysis: Measurements can often be completed in minutes.

  • Cost-Effectiveness: Instrumentation is generally less expensive to acquire and maintain than HPLC or GC-MS systems.

  • Minimal Sample Preparation: Often requires simple dilution in a suitable electrolyte.

This guide focuses on leveraging these advantages for the robust detection of 3,5-DMCA.

Principle of Electrochemical Detection

The detection of 3,5-DMCA is based on its electrochemical oxidation at the surface of a working electrode. Unlike many phenolic acids (e.g., caffeic acid, gallic acid) that are oxidized at their hydroxyl groups[5][6], 3,5-DMCA lacks free phenolic hydroxyls. Its electrochemical activity is attributed to the oxidation of the propenoic acid side chain and the electron-rich dimethoxy-substituted aromatic ring.

When a sufficiently positive potential is applied to the electrode, 3,5-DMCA undergoes an irreversible oxidation reaction, transferring electrons to the electrode surface. This electron transfer generates a current that is directly proportional to the concentration of 3,5-DMCA in the solution.

Two primary voltammetric techniques are employed in this protocol:

  • Cyclic Voltammetry (CV): A characterization technique where the potential is swept linearly in a forward and then reverse direction.[7] It is used to determine the oxidation potential of 3,5-DMCA and to investigate the nature of the electrochemical reaction.[8]

  • Differential Pulse Voltammetry (DPV): A highly sensitive quantitative technique. It uses small potential pulses superimposed on a linear potential ramp. The current is measured twice during each pulse, and the difference is plotted against the potential.[9][10] This method effectively minimizes the non-faradaic (charging) current, resulting in a significantly improved signal-to-noise ratio and lower detection limits compared to CV.[11]

Experimental Apparatus and Reagents

Instrumentation
  • Potentiostat/Galvanostat with corresponding software (e.g., PalmSens, Metrohm Autolab, CH Instruments).

  • Electrochemical cell (10-20 mL glass vessel).

  • Three-electrode system[9]:

    • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, 3M KCl).

    • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

  • Micropipettes and standard laboratory glassware.

  • Polishing kit for GCE (alumina slurries or diamond pastes of various particle sizes, e.g., 1.0, 0.3, and 0.05 µm, and polishing pads).

Chemicals and Solutions
  • This compound (CAS: 16909-11-8)[12], analytical standard.

  • Phosphate Buffered Saline (PBS) tablets or components (Sodium chloride, Potassium chloride, Disodium phosphate, Monopotassium phosphate) to prepare 0.1 M PBS, pH 7.4.

  • Dimethyl sulfoxide (DMSO) or Ethanol for stock solution preparation.

  • Deionized water (≥18 MΩ·cm).

  • Alumina slurry (0.05 µm) for electrode polishing.

Solution Preparation
  • Supporting Electrolyte: Prepare 0.1 M PBS (pH 7.4) by dissolving salts in deionized water. This solution provides conductivity and maintains a stable pH, which is critical for reproducible electrochemical measurements.

  • 3,5-DMCA Stock Solution (10 mM): Accurately weigh 20.82 mg of 3,5-DMCA and dissolve it in 10 mL of DMSO or ethanol. Store this solution at 4°C, protected from light. Causality: A high-concentration stock in an organic solvent ensures stability and allows for precise dilution into the aqueous supporting electrolyte for analysis, minimizing the final organic solvent concentration to avoid interference.

Detailed Protocols

Protocol 1: Glassy Carbon Electrode (GCE) Preparation

A clean and active electrode surface is paramount for achieving sensitive and reproducible results. Passivation, or fouling, of the electrode surface by oxidation products is a common issue that must be addressed.[13]

  • Mechanical Polishing:

    • Place a small amount of 0.05 µm alumina slurry on a polishing pad.

    • Polish the GCE surface using gentle, circular motions for 2-3 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water for 1 minute to remove any embedded alumina particles.

    • Rinse again with deionized water and dry carefully with a lint-free tissue.

  • Electrochemical Activation (Optional but Recommended):

    • Activation can create surface functional groups that enhance electron transfer dynamics and electrocatalytic activity.[4][14]

    • Place the polished GCE in the electrochemical cell with 0.1 M PBS.

    • Run 5-10 cyclic voltammograms in a wide potential window (e.g., -1.0 V to +2.0 V) at a scan rate of 100 mV/s.

    • After activation, rinse the electrode with deionized water. The electrode is now ready for use.

Diagram: Electrochemical Analysis Workflow

G cluster_prep Preparation cluster_analysis Voltammetric Analysis cluster_quant Quantification p1 Prepare 0.1 M PBS (Supporting Electrolyte) a1 Characterize Oxidation Potential (Cyclic Voltammetry) p1->a1 p2 Prepare 10 mM 3,5-DMCA Stock Solution p2->a1 p3 Polish & Clean Glassy Carbon Electrode p3->a1 a2 Optimize DPV Parameters a1->a2 a3 Generate Calibration Curve (Differential Pulse Voltammetry) a2->a3 q1 Measure Unknown Sample a3->q1 q2 Calculate Concentration q1->q2

Caption: Workflow for the electrochemical detection of this compound.

Protocol 2: Characterization by Cyclic Voltammetry (CV)

This protocol determines the oxidation potential of 3,5-DMCA, which is essential for setting the parameters for DPV analysis.

  • Setup: Assemble the three-electrode cell with 10 mL of 0.1 M PBS (pH 7.4).

  • Blank Scan: Run a CV scan in the supporting electrolyte alone from 0.0 V to +1.8 V at a scan rate of 50 mV/s. This serves as the baseline.

  • Analyte Scan:

    • Add a specific volume of the 3,5-DMCA stock solution to the cell to achieve a final concentration of approximately 100 µM.

    • Stir the solution for 30 seconds to ensure homogeneity, then turn off the stirrer. Causality: Measurements are performed in a quiescent (unstirred) solution to ensure that mass transport is diffusion-controlled, a key assumption in voltammetry.

    • Run the CV scan using the same parameters as the blank.

  • Analysis: Observe the resulting voltammogram. An anodic (oxidation) peak should appear that was not present in the blank. The potential at the apex of this peak is the oxidation peak potential (Eₚₐ). This value will guide the potential range selection for DPV.

Protocol 3: Quantification by Differential Pulse Voltammetry (DPV)

DPV is used to construct a calibration curve and determine the concentration of an unknown sample.

  • Parameter Optimization:

    • Set the DPV parameters based on the CV results. A typical starting point:

      • Potential Range: From ~0.2 V below the CV peak to ~0.2 V above it.

      • Pulse Amplitude: 50 mV.

      • Pulse Width: 50 ms.

      • Scan Rate: 20 mV/s.

    • These parameters can be further optimized to maximize the peak current and improve peak shape.

  • Calibration Curve Construction:

    • Blank Scan: Record a DPV scan in 10 mL of 0.1 M PBS. This is the baseline measurement.

    • Standard Additions: Sequentially add small, precise volumes of the 3,5-DMCA stock solution to the cell to create a series of increasing concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µM).

    • After each addition, stir for 30 seconds, stop stirring, allow the solution to become quiescent (15 seconds), and then run the DPV scan.

    • Record the peak current (iₚ) at each concentration.

  • Data Analysis:

    • Subtract the baseline current if necessary.

    • Plot the peak current (iₚ) on the y-axis versus the concentration of 3,5-DMCA on the x-axis.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) constitute the calibration curve. An R² value > 0.99 is considered a good fit.

  • Unknown Sample Analysis:

    • Add a known volume of the unknown sample to a fresh 10 mL of PBS in the cell.

    • Run the DPV scan under the optimized conditions.

    • Using the measured peak current (y-value) and the calibration equation, calculate the concentration of 3,5-DMCA (x-value) in the cell. Account for any dilution factors to determine the concentration in the original sample.

Expected Performance and Data

The analytical performance of the method should be validated by determining the linear range, limit of detection (LOD), and limit of quantification (LOQ).

ParameterExpected ValueDescription
Oxidation Potential (Eₚₐ) +1.2 to +1.6 V vs. Ag/AgClThe potential at which 3,5-DMCA is oxidized. This is higher than typical phenolic acids due to the absence of easily oxidizable hydroxyl groups.[5][6]
Linear Range ~1 µM - 100 µMThe concentration range over which the peak current is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.1 µM - 0.5 µMThe lowest concentration of analyte that can be reliably detected (calculated as 3 × standard deviation of the blank / slope of the calibration curve).[15][16]
Limit of Quantification (LOQ) 0.3 µM - 1.5 µMThe lowest concentration of analyte that can be accurately quantified (calculated as 10 × standard deviation of the blank / slope of the calibration curve).
Reproducibility (RSD%) < 5%The relative standard deviation for replicate measurements of the same standard, indicating the precision of the method.[17]

Note: These values are estimates based on the analysis of similar aromatic compounds and may vary depending on the specific experimental setup and optimization.

Diagram: Electrochemical Cell Configuration

Caption: Standard three-electrode setup for voltammetric analysis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak 1. Electrode surface is fouled/passive.2. Incorrect potential window.3. Analyte concentration too low.4. Incorrect pH of supporting electrolyte.1. Thoroughly re-polish the GCE.2. Widen the potential window in CV to find the peak.3. Use a higher concentration of 3,5-DMCA.4. Verify the pH of the PBS buffer.
Poorly defined or broad peak 1. DPV parameters are not optimal.2. High electrical noise.3. Reference electrode needs maintenance.1. Decrease the scan rate; adjust pulse amplitude/width.2. Ensure proper grounding; use a Faraday cage if available.3. Check/refill the reference electrode filling solution.
Poor reproducibility (high RSD) 1. Inconsistent electrode surface preparation.2. Solution is not quiescent during measurement.3. Inaccurate pipetting.1. Standardize the polishing procedure.2. Ensure the stirrer is off and wait a consistent time before each scan.3. Calibrate micropipettes.
Drifting baseline 1. System not equilibrated.2. Contamination in the electrolyte.1. Let the electrode sit in the solution for a few minutes before scanning.2. Use high-purity water and reagents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5-Dimethoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your synthetic strategy. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Landscape

This compound is a valuable organic intermediate used in the synthesis of various biologically active molecules and fine chemicals.[1][2] Its synthesis is most commonly achieved via the Knoevenagel condensation , a robust and reliable method for forming carbon-carbon double bonds.[3][4] This reaction involves the condensation of 3,5-dimethoxybenzaldehyde with an active methylene compound, typically malonic acid, followed by in-situ decarboxylation.[5][6] While other methods like the Perkin[7][8] or Heck[9][10] reactions exist, the Knoevenagel condensation generally offers milder conditions and higher yields for this specific substrate, making it the focus of this guide.

Section 1: General Troubleshooting & FAQs

This section addresses high-level questions that are critical for success regardless of minor variations in your procedure.

Q: How critical is the purity of my starting materials, 3,5-Dimethoxybenzaldehyde and Malonic Acid?

A: The purity of your starting materials is paramount. Impurities can significantly impact reaction efficiency and product purity.

  • 3,5-Dimethoxybenzaldehyde: This aldehyde can oxidize over time to the corresponding carboxylic acid (3,5-dimethoxybenzoic acid). This impurity will not participate in the condensation and will complicate purification. It is advisable to use freshly purchased or purified aldehyde. You can check for the presence of the carboxylic acid impurity using TLC or by dissolving a sample in sodium bicarbonate solution (the acid will dissolve, the aldehyde will not).

  • Malonic Acid: Malonic acid is hygroscopic and can absorb water from the atmosphere. While the reaction produces water, starting with wet malonic acid can unfavorably alter the reaction concentration and conditions from the outset. Ensure it is stored in a desiccator.

  • Solvents: For the classic Doebner modification, which uses pyridine, the solvent must be anhydrous.[11] Water can interfere with the catalytic activity of the base and lead to lower yields.

Q: What is the most effective way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient and effective method.

  • Mobile Phase: A good starting point for a solvent system (eluent) is a mixture of Hexane:Ethyl Acetate with a small amount of acetic acid (e.g., 7:3:0.1 v/v/v). The acid suppresses the ionization of the carboxylic acid product, preventing streaking on the silica plate.

  • Visualization: Monitor the disappearance of the 3,5-dimethoxybenzaldehyde spot (which will have a higher Rf value) and the appearance of the this compound spot (lower Rf, more polar). UV visualization is typically sufficient as both the reactant and product are UV active.

Section 2: Knoevenagel Condensation: In-Depth Troubleshooting

This is the core of our guide, addressing specific issues you may encounter during the Knoevenagel condensation of 3,5-dimethoxybenzaldehyde and malonic acid.

Q1: My reaction yield is very low, or the reaction failed entirely. What are the likely causes?

A: This is a common issue that can usually be traced back to one of four key areas: catalysis, stoichiometry, temperature, or water content.

  • Suboptimal Catalysis: The Knoevenagel condensation requires a base catalyst, but the choice and amount are critical.[3][12] A base that is too strong can cause the aldehyde to self-condense (an aldol reaction).[5][13] For the Doebner modification, a combination of a bulk weak base (pyridine) and a catalytic amount of a slightly stronger amine (piperidine) is classic and highly effective.[4][11][14] If using alternative "green" catalysts like ammonium salts, ensure the literature supports their use for your specific substrate.[15]

  • Incorrect Stoichiometry: For the reaction to proceed to completion, an excess of malonic acid is often necessary.[11] Using a 1.1 to 2.0 molar equivalent of malonic acid relative to the aldehyde can significantly improve yields by ensuring the aldehyde is fully consumed.[11][14][16]

  • Insufficient Temperature: The reaction involves both condensation and decarboxylation. While the initial condensation may occur at lower temperatures, the decarboxylation step requires thermal energy.[11] A common protocol involves heating to around 80-90°C initially, followed by a period at reflux to drive the decarboxylation to completion.[11][14] Evolution of CO2 gas, which begins around 55-60°C, is a visual indicator that the reaction is proceeding.[11]

  • Inhibition by Water: The condensation step produces one equivalent of water. According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction.[13][14] While many protocols are robust enough to proceed without explicit water removal, in stubborn cases, using a Dean-Stark apparatus with a suitable solvent like toluene can improve yields.[12]

Q2: I'm observing significant side product formation. How can I minimize this?

A: Side products typically arise from incorrect base strength or excessive heating.

  • Base Strength: As mentioned, a strong base can deprotonate the α-carbon of the aldehyde (if one exists) or catalyze self-condensation. The use of weak amine bases like pyridine and piperidine is specifically intended to be basic enough to deprotonate malonic acid but not the aldehyde.[5]

  • Reaction Time & Temperature: Prolonged heating at high temperatures can lead to polymerization or degradation of the product and starting materials.[13] Monitor the reaction by TLC and work it up as soon as the starting aldehyde is consumed.

Q3: The reaction starts but seems to stall before completion. What should I investigate?

A: A stalled reaction often points to catalyst deactivation or insufficient driving force.

  • Catalyst Deactivation: Ensure your piperidine and pyridine are of good quality. If the reaction generates acidic byproducts not anticipated, they could neutralize the amine catalyst.

  • Equilibrium Issues: If the reaction stalls, it may be an equilibrium problem. If you are not already doing so, try removing water via azeotropic distillation.[12][13] Alternatively, adding a slight excess of malonic acid and a bit more piperidine partway through the reaction can sometimes restart a stalled condensation.

Q4: I'm having trouble with the purification of my final product. What are the best practices?

A: Purification is generally straightforward due to the acidic nature of the product.

  • Workup: The standard procedure involves cooling the reaction mixture and pouring it into a large volume of cold water or ice water. This is followed by acidification with a strong acid like HCl to a pH of ~2.[11][15] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution.

  • Isolation: The precipitated solid can be collected by vacuum filtration and washed thoroughly with cold water to remove any remaining pyridine and salts.[11]

  • Recrystallization: For higher purity, the crude solid can be recrystallized. A common and effective solvent system is an ethanol/water mixture or methyl ethyl ketone.[11][16] Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to form pure crystals.

Section 3: Data Summary & Reaction Parameters

The choice of catalyst and solvent system is a critical optimization parameter. The table below summarizes various conditions reported for Knoevenagel condensations of aromatic aldehydes.

Catalyst SystemSolventTemperature (°C)Key Advantages & ConsiderationsReference
Piperidine / PyridinePyridine80 - 115Classic, high-yielding Doebner modification. Pyridine is toxic and has an unpleasant odor.[4][11][14]
Triethylamine (TEA)TolueneRefluxA good pyridine-free alternative. Allows for azeotropic water removal.[4]
Ammonium BicarbonateEthyl Acetate / Solvent-free90 - 140"Green chemistry" approach; avoids amine bases. Can be vigorous.[15]
L-ProlineEthanolRefluxAn effective organocatalyst, considered a greener alternative.[14][17]
Heterogeneous CatalystsVariousVariousOffer advantages of easy separation and reusability.[18][19]
Section 4: Detailed Experimental Protocols

The following protocol is a well-established and reliable method for the synthesis of this compound.

Protocol 4.1: Synthesis via the Knoevenagel-Doebner Condensation

This procedure is adapted from established methods and is known for its high yields.[11]

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Malonic Acid (2.0 eq)

  • Pyridine (anhydrous, ~2.5 mL per g of aldehyde)

  • Piperidine (catalytic, ~0.15 mL per g of aldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).

  • Solvent Addition: Add anhydrous pyridine and stir the mixture. Gentle warming on a steam bath (to ~50°C) may be required to fully dissolve the malonic acid. It is crucial that all solids are dissolved before proceeding.[11]

  • Catalyst Addition: Once a homogenous solution is achieved, add the catalytic amount of piperidine.

  • Heating: Heat the reaction mixture to an internal temperature of 80–85°C and maintain for 1 hour. You should observe the evolution of CO2 gas.[11]

  • Reflux: After the initial hour, increase the temperature to bring the mixture to a gentle reflux (typically 110-115°C) and maintain for an additional 2-3 hours to ensure complete reaction and decarboxylation.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.

  • Quenching & Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of cold water (approx. 20x the volume of pyridine used) with vigorous stirring.

  • Acidification: Slowly add concentrated HCl to the aqueous mixture until it is strongly acidic (pH ~2). A precipitate of crude this compound will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual pyridine and salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. Yields are typically in the range of 85-95%.

  • Purification (Optional): If necessary, recrystallize the crude product from an ethanol/water mixture or methyl ethyl ketone to obtain a pure, crystalline solid.[11]

Section 5: Visualizing the Chemistry

Understanding the reaction mechanism and workflow can aid in troubleshooting and optimization.

Caption: Mechanism of the Knoevenagel-Doebner Reaction.

Workflow General Experimental Workflow Setup 1. Mix Reactants & Solvent (Aldehyde, Malonic Acid, Pyridine) Catalyst 2. Add Catalyst (Piperidine) Setup->Catalyst Heat 3. Heat Reaction (80°C -> Reflux) Catalyst->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Quench & Acidify (Ice Water, HCl) Monitor->Quench Isolate 6. Isolate Crude Product (Filtration) Quench->Isolate Purify 7. Purify Product (Recrystallization) Isolate->Purify

Caption: General Experimental Workflow.

Concluding Remarks

The synthesis of this compound via the Knoevenagel condensation is a highly efficient and reliable transformation. Success hinges on careful attention to reactant purity, catalyst choice, stoichiometry, and reaction temperature. By understanding the chemical principles behind each step, researchers can effectively troubleshoot common issues and optimize conditions to achieve high yields of pure product. This guide serves as a foundational resource, and we encourage further exploration of the cited literature to refine your specific application.

References

Technical Support Center: Large-Scale Synthesis of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3,5-dimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its large-scale production, however, can present unique challenges. This guide focuses on the most prevalent synthetic routes and offers practical solutions to common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The most common and scalable methods are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation typically involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base like pyridine and piperidine.[1][2] The Perkin reaction utilizes the condensation of 3,5-dimethoxybenzaldehyde with acetic anhydride and an alkali salt of the acid, such as sodium acetate.[3][4] A third, more modern approach is the Heck reaction, which couples 3,5-dimethoxyhalobenzene with acrylic acid using a palladium catalyst.[5][6]

Q2: I am observing low yields in my Knoevenagel condensation. What are the likely causes?

A2: Low yields in a Knoevenagel condensation can stem from several factors. Incomplete reaction is a common issue; ensure your reaction is running for a sufficient amount of time and at the optimal temperature. The choice of base and solvent is also critical; while pyridine is effective, it is also toxic, and alternative bases like triethylamine (TEA) in a solvent like toluene can be explored.[1] Additionally, ensure your reagents, particularly the 3,5-dimethoxybenzaldehyde, are of high purity, as impurities can inhibit the reaction.

Q3: My product is contaminated with a significant amount of starting material (3,5-dimethoxybenzaldehyde). How can I improve the purification process?

A3: Contamination with the starting aldehyde is a frequent challenge. An effective purification strategy is crucial. After the reaction, the crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the sodium salt of the cinnamic acid, which is water-soluble.[7] The unreacted aldehyde, being insoluble in the aqueous base, can then be removed by extraction with an organic solvent like ethyl acetate.[8] The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration.[7]

Q4: The Perkin reaction is giving me a dark-colored, impure product. What is causing this and how can I prevent it?

A4: Dark coloration in the Perkin reaction is often due to side reactions and thermal degradation, as this reaction typically requires high temperatures (160-180 °C).[9] To mitigate this, ensure precise temperature control and avoid overheating. The use of a sonochemical method, which utilizes ultrasonic waves, has been shown to reduce reaction times and temperatures, potentially leading to a cleaner product.[10] Purification via recrystallization from a suitable solvent system, such as a mixture of water and ethanol, can help remove colored impurities.[7]

Q5: Are there greener alternatives to the traditional Knoevenagel condensation that avoid the use of pyridine?

A5: Yes, several "green" chemistry approaches have been developed to avoid the use of hazardous solvents like pyridine.[11] One such method employs an aliphatic tertiary amine like triethylamine (TEA) in a less toxic solvent like toluene.[1] Another approach involves using a catalyst like proline in ethanol.[12] Solvent-free methods using ammonium salts as catalysts have also been reported and show good yields.[7]

Troubleshooting Guides

Issue 1: Low Conversion of 3,5-Dimethoxybenzaldehyde
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature.The condensation reaction requires sufficient activation energy and time to reach completion.
Inactive Catalyst If using a base catalyst like piperidine or TEA, ensure it is fresh and not degraded. For palladium catalysts in the Heck reaction, ensure the catalyst is not poisoned.The catalyst is crucial for facilitating the carbon-carbon bond formation. Catalyst deactivation will halt the reaction.
Poor Reagent Quality Verify the purity of your 3,5-dimethoxybenzaldehyde and malonic acid (or other reagents) using techniques like NMR or melting point analysis.Impurities can interfere with the reaction mechanism and reduce the overall yield.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Self-Condensation of Aldehyde In base-catalyzed reactions, add the aldehyde slowly to the reaction mixture containing the other reagents.Slow addition minimizes the concentration of the aldehyde at any given time, reducing the likelihood of self-condensation side reactions.
Decarboxylation of Malonic Acid In the Knoevenagel reaction, control the temperature carefully, as excessive heat can cause premature decarboxylation of malonic acid before it reacts with the aldehyde.The desired reaction pathway involves condensation followed by decarboxylation. Premature decarboxylation leads to yield loss.
Formation of Michael Adducts During workup, ensure the pH is carefully controlled. In strongly basic conditions, the product can potentially react further.The α,β-unsaturated carbonyl system of the cinnamic acid can be susceptible to nucleophilic attack under certain conditions.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Step Scientific Rationale
Product is an Oil or Gummy Solid If the product does not precipitate as a clean solid upon acidification, try adding seed crystals or cooling the solution in an ice bath. If it remains oily, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. The resulting crude product can then be recrystallized.The physical state of the precipitated product can be influenced by impurities and the rate of precipitation.
Incomplete Precipitation Ensure the pH of the aqueous solution is sufficiently acidic (pH ~2) to fully protonate the carboxylate and precipitate the cinnamic acid.[7]The solubility of the cinnamic acid is highly dependent on the pH of the solution.
Contamination with Benzoic Acid Derivatives If the starting aldehyde was oxidized, you may have 3,5-dimethoxybenzoic acid as an impurity. This can be difficult to separate by simple acid-base extraction. Careful recrystallization or column chromatography may be necessary.The similar acidic nature of the desired product and the benzoic acid byproduct makes separation challenging.

Experimental Protocols

Protocol 1: Knoevenagel Condensation (Pyridine-Free Method)

This protocol is an adaptation of established procedures for cinnamic acid synthesis, aiming for a greener approach.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and toluene (5 mL per gram of aldehyde).

  • Addition of Base: To the stirred mixture, add triethylamine (TEA) (2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and stir vigorously.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and extract with ethyl acetate to remove any remaining organic impurities.

    • To the aqueous layer, slowly add 6M HCl with stirring until the pH is approximately 2.[7]

    • A white precipitate of this compound will form.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[7]

Protocol 2: Perkin Reaction

This protocol is based on the classical Perkin reaction for cinnamic acid synthesis.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Reaction: Heat the mixture in an oil bath to 160-180 °C for 3-5 hours.

  • Workup:

    • Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.

    • Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.

    • Cool the mixture to room temperature. If the product solidifies, crush it.

    • Add a saturated solution of sodium carbonate to dissolve the cinnamic acid as its sodium salt.

    • Filter the solution to remove any insoluble impurities.

  • Purification:

    • Transfer the filtrate to a clean beaker and slowly add concentrated HCl with stirring until the solution is acidic.

    • The this compound will precipitate.

    • Collect the product by vacuum filtration and wash with cold water.

    • Recrystallize from a suitable solvent if necessary.

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reaction Reaction cluster_workup Workup & Purification 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Reaction_Vessel Reaction at Reflux 3,5-Dimethoxybenzaldehyde->Reaction_Vessel Malonic_Acid Malonic_Acid Malonic_Acid->Reaction_Vessel Base_Solvent Base (e.g., TEA) Solvent (e.g., Toluene) Base_Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Cool Extraction Aqueous Extraction Quenching->Extraction Acidification Acidify with HCl Extraction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the Knoevenagel Condensation.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Control_Reagent_Addition Control Reagent Addition Side_Reactions->Control_Reagent_Addition Improve_Workup Improve Workup Procedure Purification_Loss->Improve_Workup

Caption: Troubleshooting logic for low yield.

References

purification of crude 3,5-Dimethoxycinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3,5-dimethoxycinnamic acid via recrystallization. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals to overcome common challenges and optimize their purification protocols. Our approach is grounded in fundamental chemical principles to empower you not just to follow steps, but to understand and troubleshoot the process effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.

Issue 1: No crystals form upon cooling, or the yield is extremely low.

Q: I've cooled my solution, even in an ice bath, but no crystals have appeared. What's wrong?

A: This is the most common issue in recrystallization and almost always points to one of two causes: either too much solvent was used, or the solution has become supersaturated.[1]

  • Diagnosis 1: Excessive Solvent. The concentration of this compound is below its saturation point even at low temperatures. Because the compound has some finite solubility, using too much solvent will result in significant product loss to the mother liquor.[2][3]

    • Solution:

      • Return the flask to the heat source and gently boil off a portion of the solvent (e.g., 25-50% of the volume) under a fume hood.[2] This increases the concentration of the solute.

      • Allow the solution to cool slowly again. Observe for crystal formation.

      • Pro-Tip: To check if significant product remains in your mother liquor after filtration, take a small sample on a glass rod and let the solvent evaporate. A large amount of solid residue indicates that more product can be recovered, justifying concentrating the filtrate for a "second crop" of crystals.[2]

  • Diagnosis 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not initiated.[1]

    • Solution:

      • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges of the scratch provide a surface for nucleation to begin.[1][3]

      • Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[3]

      • Drastic Cooling: If the above methods fail, try cooling the solution in a colder bath (e.g., an acetone/dry ice bath), but be aware that very rapid cooling can lead to smaller, less pure crystals.[4]

Issue 2: The product separates as an oil instead of crystals.

Q: My dissolved compound has separated into a gooey, oily layer at the bottom of the flask. How do I get solid crystals?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[1] Given the relatively high melting point of this compound (approx. 174-175 °C), this is most often caused by the solution being too saturated or cooling too quickly.[5]

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation.[1]

    • Ensure any insoluble impurities are removed via hot filtration.

    • Crucially, allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Slow cooling is critical for forming a well-ordered crystal lattice instead of an amorphous oil.[1][6]

    • If oiling persists, consider changing to a different solvent system.[1]

Issue 3: The final crystals are colored, not white.

Q: The crude this compound was off-white, and my recrystallized product is still yellowish. How can I decolorize it?

A: The color is due to high-molecular-weight, often polar, impurities that get trapped in the crystal lattice. These can be effectively removed using activated charcoal.

  • Solution:

    • Dissolve the crude or recrystallized product in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Caution: Adding too much charcoal will adsorb your product and drastically reduce the yield.[2] The solution should be gray, not pitch-black.

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot filtration step to remove the charcoal. This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

    • Allow the now-colorless filtrate to cool slowly to form pure, white crystals.

Recrystallization Troubleshooting Logic

G start Recrystallization Problem prob1 Low / No Yield start->prob1 prob2 Product 'Oiled Out' start->prob2 prob3 Final Crystals Impure/Colored start->prob3 cause1a Too Much Solvent Used prob1->cause1a cause1b Supersaturation prob1->cause1b sol1a Boil off excess solvent to concentrate solution cause1a->sol1a sol1b Scratch flask or add a seed crystal cause1b->sol1b cause2a Solution too saturated or cooled too quickly prob2->cause2a sol2a Reheat, add more solvent, and cool very slowly cause2a->sol2a cause3a Colored Impurities Present prob3->cause3a cause3b Insoluble Impurities Trapped prob3->cause3b sol3a Use activated charcoal and perform hot filtration cause3a->sol3a sol3b Ensure hot filtration was performed before cooling cause3b->sol3b

Caption: Troubleshooting flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The perfect solvent should dissolve the compound completely when hot (at its boiling point) but very poorly when cold (at room temperature or in an ice bath).[6][7][8] Additionally, impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[7] While this compound is soluble in organic solvents like ethanol and acetone, a mixed solvent system often provides the best results for cinnamic acids. A chloroform/hexane or ethyl acetate/hexane system, where the compound is dissolved in a minimum of the "good" solvent (chloroform/ethyl acetate) and the "poor" solvent (hexane) is added until turbidity appears, is a common and effective strategy.[7][9] A small-scale solvent screening in test tubes is always the recommended first step.[7]

Q2: What are the key physical properties I should be aware of?

A2: this compound is a white, crystalline solid. The key property for assessing purity post-recrystallization is its melting point, which is reported as 174-175 °C for the pure, predominantly trans isomer.[5] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point signifies the presence of impurities.

Q3: What impurities might be present in my crude sample?

A3: The impurities depend on the synthetic route. For a Knoevenagel-Doebner reaction, common impurities include unreacted starting materials like 3,5-dimethoxybenzaldehyde and malonic acid, or side-products from undesired reactions.[9][10] Colored polymeric materials can also form under heating.

Q4: What is a reasonable expected yield for this recrystallization?

A4: A successful recrystallization is a balance between purity and recovery. Some product loss is inevitable, as a portion will always remain dissolved in the cold mother liquor.[3] A yield of 70-85% is generally considered very good. An extremely high yield (>95%) may suggest that the product is not fully dry or is still impure. If your yield is low (<50%), it is likely due to using too much solvent.[2][4]

Standard Operating Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The exact solvent and volumes should be determined by preliminary small-scale tests.

1. Solvent Selection:

  • Place ~50 mg of crude this compound into a small test tube.

  • Add a potential solvent (e.g., ethanol, ethyl acetate, or a mixed system) dropwise at room temperature. A good solvent will not dissolve the solid well.

  • Heat the test tube in a water bath. A good solvent will dissolve the solid completely at or near its boiling point.

  • Cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of abundant crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate.

  • Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

3. Hot Filtration (If Necessary):

  • If insoluble impurities or charcoal are present, perform a hot filtration.

  • Place a piece of fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them.

  • Pour the hot solution through the filter paper as quickly as possible.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-insulating surface to cool slowly and undisturbed to room temperature.

  • Slow cooling encourages the growth of larger, purer crystals.[6]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Using warm or excessive solvent will dissolve some of your product.[3]

6. Drying:

  • Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For solvents with high boiling points, a drying oven set to a temperature well below the compound's melting point may be used.

Recrystallization General Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Dissolve Solid Completely B->C D 4. Hot Filtration (If Insoluble Impurities Exist) C->D Impurities? E 5. Cool Filtrate Slowly to Room Temperature C->E No Impurities D->E F 6. Cool Further in Ice Bath E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals to Constant Weight H->I

Caption: Step-by-step workflow for a standard recrystallization procedure.

References

Technical Support Center: Stability of 3,5-Dimethoxycinnamic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,5-Dimethoxycinnamic acid (3,5-DMCA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous environments. We will address common stability issues, provide in-depth troubleshooting guides, and offer validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound (CAS No: 16909-11-8) is a derivative of cinnamic acid, appearing as a white to off-white crystalline solid.[1] It is predominantly sold as the trans-isomer, which is the more thermodynamically stable form.[2] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol
Melting Point 174-175 °C[1]
Appearance White to light brown solid[1][3]
pKa (Predicted) 4.33 ± 0.10[3]
Aqueous Solubility Slightly soluble / Insoluble[1][3]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?

A2: This is a common challenge due to its low water solubility.[1][3] Direct dissolution in neutral aqueous buffers is often difficult. Here are a few proven strategies:

  • pH Adjustment: Since 3,5-DMCA is an acid with a predicted pKa of ~4.33, you can significantly increase its solubility by deprotonating the carboxylic acid group.[3] Adjusting the pH of your aqueous solution to be at least 1-2 units above the pKa (e.g., pH 6.5 or higher) with a suitable base like NaOH will convert it to its more soluble salt form.

  • Use of Co-solvents: For stock solutions, it is standard practice to first dissolve the compound in a water-miscible organic solvent. Common choices include ethanol, acetone, or dichloromethane.[1] You can then add this concentrated stock solution to your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to interfere with your experiment.

  • Salt Formation: For formulation development, creating a stable salt of the acid can enhance aqueous solubility.[4]

Q3: What are the primary stability concerns when working with 3,5-DMCA in aqueous solutions?

A3: Like other cinnamic acid derivatives, 3,5-DMCA is susceptible to specific degradation pathways in solution, primarily driven by light and, to a lesser extent, pH and temperature.[5][6] The main concerns are:

  • Photodegradation: Exposure to light, particularly UV radiation, is the most significant threat.[5] This can lead to cis-trans isomerization and [2+2] cycloaddition reactions.[5][7]

  • pH-Dependent Instability: While increasing pH aids solubility, highly acidic or alkaline conditions can promote hydrolysis or other degradative reactions over time, a factor that must be evaluated for your specific application.[8][9]

  • Oxidative Degradation: The presence of dissolved oxygen or trace metal ions can potentially catalyze oxidative degradation, although this is a lesser concern compared to photodegradation.[6][10]

Q4: How should I properly store solid 3,5-DMCA and its prepared aqueous solutions?

A4: Proper storage is critical to maintain the compound's integrity.

  • Solid Compound: Store solid 3,5-DMCA in a cool, dark, and dry place.[1] The container should be tightly sealed to protect it from light and moisture.

  • Aqueous Solutions: Solutions should be stored protected from light, which is the most critical factor.[5] Use amber glass vials or wrap clear vials completely in aluminum foil.[5] For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, consider preparing aliquots and freezing at -20 °C or below to minimize both thermal and potential microbial degradation.

Section 2: Troubleshooting Guide: Investigating Solution Instability

This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.

Issue: My analytical results (e.g., HPLC, UV-Vis) are inconsistent. I'm seeing new peaks, or the peak for my main compound is decreasing.

This is a classic sign of degradation. The following workflow can help you identify the root cause.

G start Inconsistent Analytical Results (e.g., new peaks, peak area loss) check_light Was the solution exposed to light? start->check_light First, check light exposure light_yes Primary Suspect: Photodegradation check_light->light_yes Yes check_ph Have you checked the solution's pH and temperature history? check_light->check_ph No cause_isomerization cis-trans Isomerization or [2+2] Cycloaddition light_yes->cause_isomerization Likely Cause ph_extreme Suspect: Hydrolysis / Thermal Degradation check_ph->ph_extreme Yes, pH was extreme (<3 or >9) or solution was heated check_oxidation Was the solvent degassed? Are there potential metal catalysts? check_ph->check_oxidation No, pH and Temp were controlled solution_light Work in low light conditions. Use amber vials or foil. Filter solution to remove precipitates. cause_isomerization->solution_light Solution cause_hydrolysis Acid/Base catalyzed degradation of the molecule. ph_extreme->cause_hydrolysis Likely Cause oxidation_yes Suspect: Oxidative Degradation check_oxidation->oxidation_yes No / Possibly solution_ph Perform a pH stability study. Buffer solution to a stable pH. Avoid excessive heat. cause_hydrolysis->solution_ph Solution cause_oxidation Reaction with dissolved O₂ or metal-catalyzed oxidation. oxidation_yes->cause_oxidation Likely Cause solution_oxidation Degas solvents before use. Consider adding a chelator (e.g., EDTA) if compatible with experiment. cause_oxidation->solution_oxidation Solution

Caption: Troubleshooting workflow for 3,5-DMCA instability.

In-Depth Analysis of Degradation Pathways

  • Photo-induced cis-trans Isomerization: The acrylic acid side chain of 3,5-DMCA exists as a double bond. The naturally occurring and more stable form is the trans-isomer.[2][11] Upon absorption of UV light, the energy is sufficient to break the pi-bond, allow rotation, and reform as the cis-isomer.[5][7] This new isomer will have a different retention time in HPLC, different spectroscopic properties, and potentially different biological activity.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL solution of 3,5-DMCA in 50:50 Acetonitrile:Water acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, RT prep->base ox Oxidation 3% H₂O₂, RT prep->ox therm Thermal Solution at 60°C (in dark) prep->therm photo Photolytic Expose to ICH Q1B light source prep->photo analysis Analyze all samples by Stability-Indicating HPLC Method (e.g., Protocol 3.3) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Compare chromatograms to control. Identify degradation products. Calculate % degradation. analysis->eval

References

Technical Support Center: Improving the Yield of 3,5-Dimethoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5-Dimethoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic success.

This compound is a valuable organic intermediate used in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] While its synthesis is well-established, achieving consistently high yields requires careful attention to reaction parameters. This document provides a structured, question-and-answer guide to troubleshoot common issues and improve your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound, and which is recommended?

There are two principal methods for synthesizing cinnamic acids and their derivatives: the Knoevenagel Condensation and the Perkin Reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde (3,5-Dimethoxybenzaldehyde) with a compound containing an active methylene group, most commonly malonic acid.[3] The reaction is typically catalyzed by a weak base like pyridine, piperidine, or their salts.[3][4]

  • Perkin Reaction: This method uses an aromatic aldehyde and an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate) as a catalyst.[5][6][7]

Recommendation: For the synthesis of this compound, the Knoevenagel condensation is strongly recommended . It generally proceeds under milder conditions, offers simpler workup procedures, and consistently produces higher yields with greater product purity compared to the Perkin reaction.[8] The Perkin reaction often requires high temperatures (160-180°C), which can lead to undesirable side reactions and lower yields.[8]

Q2: My Knoevenagel reaction yield is low. What are the common pitfalls and how can I optimize the conditions?

Low yield is the most frequent issue. The cause often lies in one or more suboptimal parameters. Below is a comprehensive troubleshooting guide.

Troubleshooting Guide for Knoevenagel Condensation

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Incomplete Reaction (Starting aldehyde visible on TLC)1. Insufficient Reaction Time/Temperature: The reaction has not reached equilibrium or the activation energy barrier is not being overcome.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC every hour. If using a pyridine/piperidine system, ensure the temperature is maintained at 80-85°C for at least one hour before refluxing for 3 hours.[9] The decarboxylation of the intermediate malonic acid derivative requires sufficient thermal energy.
2. Ineffective Catalyst: The base may be old, wet, or used in insufficient quantity.2. Use Fresh Catalyst & Optimize Ratio: Use freshly opened or distilled pyridine and piperidine. Ensure a catalytic amount of piperidine is used; it acts as the true catalyst by forming a more nucleophilic enamine intermediate.
Low Product Isolation (Reaction appears complete by TLC)1. Improper Workup/Precipitation: The product is not fully precipitating from the solution upon acidification.1. Ensure Strong Acidification & Cooling: After pouring the reaction mixture into water, acidify slowly with concentrated HCl until the solution is strongly acidic (pH 1-2).[9] Chill the mixture in an ice bath to maximize the precipitation of the carboxylic acid, which has lower solubility in cold, acidic aqueous media.
2. Excessive Water during Washing: The product has slight solubility in water, and excessive washing can lead to loss of material.2. Use Cold Water for Washing: Wash the filtered crystals with minimal portions of ice-cold water to remove inorganic salts without dissolving a significant amount of the product.[9]
Formation of Tarry Byproducts 1. Reaction Temperature Too High: Excessive heat, especially in the presence of strong bases, can lead to polymerization or decomposition of the aldehyde.1. Maintain Controlled Heating: Use an oil bath for uniform heating. Follow a staged heating profile, as rapid heating can cause foaming and side reactions.[9] A temperature of 80-85°C is often sufficient for the initial condensation before a final reflux.[9]
2. Impure Starting Materials: Impurities in the 3,5-Dimethoxybenzaldehyde can act as catalysts for side reactions.2. Verify Purity of Aldehyde: Use a high-purity grade of 3,5-Dimethoxybenzaldehyde. If necessary, purify it by recrystallization or distillation before use.
Stoichiometry Issues 1. Insufficient Malonic Acid: An equimolar amount of malonic acid can result in significantly lower yields.1. Use Excess Malonic Acid: Employing a 2:1 molar ratio of malonic acid to the aldehyde is critical for driving the reaction to completion and achieving high yields (87-98% have been reported for similar substrates).[9]
Q3: I am observing significant side product formation. What are these byproducts and how can I minimize them?

In the Knoevenagel condensation, the primary side reaction is the self-condensation of the aldehyde or other base-catalyzed polymerizations, though this is less common under controlled conditions. The Perkin reaction is more prone to side products.[10]

Minimization Strategies:

  • Control Temperature: As discussed, avoid excessive heat. The evolution of CO₂ during the decarboxylation step should be steady, not vigorous, which can be controlled by maintaining the recommended temperature profile.[9]

  • Ensure Anhydrous Conditions (for Perkin Reaction): If attempting the Perkin reaction, moisture can hydrolyze the acetic anhydride, deactivating it and leading to poor yields.

  • Use a "Green" Alternative: Traditional pyridine/piperidine systems are effective but toxic. Greener methods using catalysts like ammonium bicarbonate or triethylamine (TEA) in solvents like toluene can offer high yields with potentially fewer byproducts and easier workups.[3][11] A solvent-free reaction with ammonium bicarbonate at 140°C has been shown to produce a 73% yield for a similar trimethoxy-substituted compound.[11]

Q4: How do I effectively purify the final product to achieve high purity?

Crude this compound can be purified to >98% purity using a straightforward acid-base extraction followed by recrystallization.

  • Initial Isolation: After the reaction, the mixture is poured into water and acidified with HCl to precipitate the crude acid. This solid is collected by suction filtration.[9]

  • Acid-Base Purification: The crude solid is dissolved in a dilute aqueous base (e.g., 10% NaOH or NaHCO₃ solution) to form the water-soluble sodium salt. Any neutral, non-acidic organic impurities (like unreacted aldehyde or byproducts) will not dissolve and can be removed by filtration.[9]

  • Re-Precipitation: The filtrate is then cooled in an ice bath and re-acidified with cold HCl to precipitate the purified this compound.

  • Final Wash and Dry: The purified crystals are collected by filtration, washed with a small amount of cold water, and dried thoroughly in a vacuum oven at 60-70°C.[9]

  • Recrystallization (Optional): For analytical-grade purity, the acid can be recrystallized from a suitable solvent system like methyl ethyl ketone or an ethanol/water mixture.[9][11]

Section 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies based on established and high-yield procedures.

Protocol 2.1: High-Yield Knoevenagel Condensation (Pyridine/Piperidine Method)

This protocol is adapted from a general and robust method for synthesizing substituted cinnamic acids, which consistently reports high yields.[9]

Materials:

  • 3,5-Dimethoxybenzaldehyde (1 mole equivalent)

  • Malonic Acid (2 mole equivalents)[9]

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, e.g., ~0.15 mole equivalents)

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide solution

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve malonic acid (2 eq.) in pyridine. Gentle warming on a steam bath may be required to fully dissolve the acid.

  • Add 3,5-Dimethoxybenzaldehyde (1 eq.) to the solution.

  • Add piperidine (catalytic amount) to the mixture.

  • Heat the reaction mixture in an oil bath to 80-85°C and maintain for 1 hour. The evolution of CO₂ should begin around 55-60°C.[9]

  • After 1 hour, increase the temperature and heat the mixture under reflux for an additional 3 hours.

  • Monitor the reaction via TLC (e.g., using a 5:1:1 toluene:acetic acid:ethanol eluent) until the aldehyde spot is consumed.[11]

  • Cool the reaction mixture to room temperature and pour it slowly into a large beaker of cold water with stirring.

  • Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2), which will precipitate the crude product.

  • Collect the crude this compound by suction filtration and wash the filter cake with several portions of cold water.

  • Proceed with the acid-base purification as described in FAQ Q4 for a high-purity final product.

Protocol 2.2: Green Knoevenagel Condensation (Ammonium Bicarbonate Method)

This protocol is based on a solvent-free, environmentally benign approach.[11]

Materials:

  • 3,5-Dimethoxybenzaldehyde (1 mole equivalent)

  • Malonic Acid (1.2 mole equivalents)

  • Ammonium Bicarbonate (0.4 mole equivalents)

  • Saturated Sodium Bicarbonate solution

  • 6M Hydrochloric Acid

  • Ethyl Acetate (for washing)

Procedure:

  • Combine 3,5-Dimethoxybenzaldehyde (1 eq.), malonic acid (1.2 eq.), and ammonium bicarbonate (0.4 eq.) in a flask.

  • Heat the mixture in an oil bath at 140°C for approximately 2 hours. Gas evolution will be observed as the reaction proceeds and becomes viscous.

  • After cooling, dissolve the solid mass in a saturated sodium bicarbonate solution.

  • Wash the resulting aqueous solution several times with small portions of ethyl acetate to remove any unreacted aldehyde and non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 6M HCl to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

  • For higher purity, the product can be recrystallized from a 4:1 water:ethanol mixture.[11]

Section 3: Reaction Mechanisms & Workflows

Visualizing the chemical processes and experimental steps can aid in understanding and troubleshooting.

Diagram 1: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration cluster_4 Step 4: Decarboxylation MA Malonic Acid Enolate Carbanion/ Enolate Intermediate MA->Enolate Deprotonation Base Base (Piperidine) Aldehyde 3,5-Dimethoxy- benzaldehyde Enolate->Aldehyde C-C Bond Formation Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Acid Alkoxide->BetaHydroxy Protonation Alkoxide->BetaHydroxy Unsaturated α,β-Unsaturated Dicarboxylic Acid BetaHydroxy->Unsaturated Elimination of H₂O FinalProduct 3,5-Dimethoxy- cinnamic Acid Unsaturated->FinalProduct Heat (Δ) -CO₂ Unsaturated->FinalProduct

Caption: Base-catalyzed mechanism of the Knoevenagel condensation.

Diagram 2: General Experimental & Purification Workflow

Workflow Synthesis & Purification Workflow Start Combine Reactants: Aldehyde, Malonic Acid, Catalyst, Solvent Reaction Heat Reaction Mixture (e.g., 80°C -> Reflux) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Pour into H₂O Acidify with HCl Monitor->Workup Reaction Complete Filter1 Filter Crude Product Workup->Filter1 Purify Dissolve in aq. Base (e.g., NaOH) Filter1->Purify Crude Solid Filter2 Filter to Remove Insoluble Impurities Purify->Filter2 Precipitate Acidify Filtrate with HCl Filter2->Precipitate Purified Filtrate Filter3 Filter Pure Product Precipitate->Filter3 Dry Dry Under Vacuum Filter3->Dry Washed Solid End Pure 3,5-Dimethoxy- cinnamic Acid Dry->End

Caption: Standard workflow for synthesis and acid-base purification.

References

Technical Support Center: Synthesis of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3,5-Dimethoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols for the common synthetic challenges encountered when preparing this valuable intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural motif is present in compounds investigated for anticancer, anti-inflammatory, and other therapeutic properties. The synthesis of this compound, while conceptually straightforward, can be prone to several side reactions and purification challenges that can impact yield and purity. This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Part 1: Knoevenagel Condensation Issues

The Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with malonic acid is a widely used and generally high-yielding method. However, several factors can lead to suboptimal results.

Question 1: My Knoevenagel condensation reaction has a low yield or has stalled. What are the likely causes and how can I improve it?

Answer:

A low or stalled yield in the Knoevenagel condensation is a frequent issue that can typically be traced back to one of several key factors:

  • Insufficient Catalyst Activity: The traditional catalysts, pyridine and piperidine, are effective but their basicity is crucial. Ensure they are free from excessive moisture or degradation. For a greener and often highly effective alternative, consider using ammonium salts like ammonium bicarbonate.[1][2]

  • Suboptimal Reaction Temperature: While the reaction is often heated to drive it to completion, excessive heat can lead to decarboxylation of the malonic acid starting material or potential side reactions. A temperature range of 80-100°C is typically a good starting point.[3]

  • Water Formation Reversing the Reaction: The condensation reaction produces water as a byproduct. In a closed system, this can shift the equilibrium back towards the starting materials. While not always necessary, removal of water via a Dean-Stark trap or the use of a drying agent can improve yields in stubborn cases.[4]

  • Incomplete Decarboxylation: The reaction proceeds through a dicarboxylic acid intermediate which then decarboxylates to the final product. If the reaction time is too short or the temperature too low, you may isolate the intermediate. Ensure the reaction is heated for a sufficient duration after the initial condensation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Question 2: I am observing a significant amount of an unknown byproduct in my Knoevenagel reaction mixture. What could it be?

Answer:

The most probable side product in the Knoevenagel condensation of an aldehyde with malonic acid is the result of a Michael addition .

  • Michael Adduct Formation: The enolate of malonic acid can act as a nucleophile and attack the β-carbon of the newly formed this compound (an α,β-unsaturated carbonyl compound). This 1,4-conjugate addition leads to the formation of a more complex, higher molecular weight byproduct.

To mitigate Michael addition:

  • Control Stoichiometry: Using a slight excess of the aldehyde (3,5-dimethoxybenzaldehyde) can help to ensure that the malonic acid enolate is consumed in the primary condensation reaction.

  • Optimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged reaction times after the consumption of the starting aldehyde can increase the likelihood of Michael addition.

Question 3: Is the Doebner modification relevant for this synthesis and what should I be aware of?

Answer:

Yes, the reaction of an aromatic aldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine is specifically known as the Doebner modification of the Knoevenagel condensation.[5] The key feature of this modification is the use of malonic acid itself, which undergoes condensation followed by in-situ decarboxylation.[5]

A potential pitfall is incomplete decarboxylation, which would result in the isolation of 3-(3,5-dimethoxyphenyl)-2-carboxyacrylic acid. If you observe a product with a different melting point or chromatographic behavior than expected, consider the possibility of this intermediate. Ensuring adequate heating time and temperature is crucial for driving the decarboxylation to completion.

Part 2: Perkin Reaction Issues

The Perkin reaction, which uses an acid anhydride (like acetic anhydride) and its corresponding carboxylate salt (like potassium acetate), is another classic method for synthesizing cinnamic acids.[6]

Question 1: My Perkin reaction is giving a very low yield of this compound. Why might this be?

Answer:

The Perkin reaction is known to be sensitive to the electronic nature of the aromatic aldehyde.[7]

  • Electron-Donating Groups: The two methoxy groups on the 3,5-dimethoxybenzaldehyde are electron-donating, which reduces the electrophilicity of the aldehyde's carbonyl carbon. This makes the initial nucleophilic attack by the enolate of acetic anhydride less favorable, potentially leading to lower yields compared to reactions with electron-withdrawing groups on the aromatic ring.[8]

  • High Temperatures and Side Reactions: The Perkin reaction often requires high temperatures (160-180°C), which can lead to the formation of undesirable, often tarry, side products.[9]

  • Self-Condensation of Acetic Anhydride: Although less common, under strongly basic conditions or at very high temperatures, acetic anhydride can undergo self-condensation.

To improve the yield:

  • Use a More Effective Base: While sodium acetate is traditional, potassium acetate is often more effective.

  • Optimize Temperature and Time: Carefully control the reaction temperature and monitor by TLC to avoid excessive heating and prolonged reaction times that can lead to degradation.

Question 2: I have an oily, aromatic byproduct in my Perkin reaction. What is it likely to be?

Answer:

An oily byproduct is a common observation in Perkin reactions.[9] This is often a mixture of polymeric materials and other side products. One specific potential side reaction is decarboxylation of an intermediate to form a stilbene derivative, though this is less common. The more likely source of the oil is non-specific polymerization and degradation of the starting materials and products under the harsh reaction conditions.

Troubleshooting Workflow for Perkin Reaction:

Caption: Troubleshooting workflow for the Perkin reaction.

Part 3: Purification Challenges

Question 1: How can I effectively remove unreacted 3,5-dimethoxybenzaldehyde from my final product?

Answer:

Separating the acidic product from the neutral starting aldehyde is a common purification challenge.

  • Acid-Base Extraction: After the reaction is complete, dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The unreacted 3,5-dimethoxybenzaldehyde will remain in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the product precipitates out.[4] The precipitate can then be collected by vacuum filtration.

  • Recrystallization: If the amount of residual aldehyde is small, recrystallization can be effective. A mixed solvent system is often ideal.

Question 2: What is a good recrystallization solvent system for this compound?

Answer:

Based on the properties of cinnamic acids and related compounds, several solvent systems can be effective for recrystallization. The goal is to find a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.

Solvent SystemProcedureSuitability
Ethanol/Water Dissolve the crude product in a minimal amount of hot ethanol. While hot, add water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, then allow to cool slowly.[10][11]Excellent for many cinnamic acids. The polarity can be finely tuned.
Ethyl Acetate/Hexane Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until turbidity is observed. Re-clarify with a few drops of hot ethyl acetate and allow to cool.[12]A good non-polar/polar combination for removing less polar impurities.
Methyl Ethyl Ketone This has been reported as a suitable single solvent for recrystallizing dimethoxycinnamic acid derivatives.[13]May be effective if a single solvent system is preferred.

Recrystallization Protocol (Ethanol/Water):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While maintaining the heat, add hot water dropwise until the solution just begins to turn cloudy.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from established procedures for similar substituted benzaldehydes.[13][14]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (6M)

  • Ethanol (for recrystallization)

  • Water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and pyridine (3-5 volumes).

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Heat the mixture to 80-90°C with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water and acidify to pH 1-2 with 6M HCl, with stirring.

  • A precipitate of crude this compound will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture as described in the purification section.

References

Technical Support Center: Resolving Poor Peak Shape for 3,5-Dimethoxycinnamic Acid in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.

As a Senior Application Scientist, I understand that achieving a sharp, symmetrical Gaussian peak is paramount for reliable quantification. This compound, as a phenolic acid, possesses specific chemical properties that require careful method optimization to prevent common chromatographic problems like peak tailing, fronting, or splitting. This guide provides in-depth, cause-and-effect explanations and validated protocols to address these challenges.

Troubleshooting Guide: Specific Peak Shape Issues

This section addresses specific peak shape problems you might encounter with this compound and provides a logical workflow to identify and resolve the root cause.

Q1: Why is my this compound peak tailing severely?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for acidic compounds. It is typically a sign of undesirable secondary interactions between the analyte and the stationary phase or suboptimal mobile phase conditions.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual, unbonded silanol groups (Si-OH) on the surface. At a mid-range pH (e.g., > 4), these silanols can become ionized (Si-O⁻) and interact with any ionized portion of your acidic analyte via ion-exchange, slowing its elution and causing tailing.[1][2][3]

    • Solution: Lower the mobile phase pH. By operating at a pH of approximately 2.5-3.0, you fully protonate the silanol groups, neutralizing their negative charge and preventing this secondary interaction.[4][5]

  • Analyte Ionization: this compound has a carboxylic acid group with an estimated pKa around 4.3. If your mobile phase pH is close to this pKa, the analyte will exist in a mixture of its ionized (deprotonated) and non-ionized (protonated) forms.[1][6] The non-ionized form is more hydrophobic and better retained in reverse-phase, while the ionized form is more polar and elutes faster. This simultaneous elution of two forms leads to a distorted, tailing, or split peak.[6][7]

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[7][8] A pH of ~2.5-3.0 ensures the analyte is almost entirely in its non-ionized, single form, promoting uniform interaction with the stationary phase and a symmetrical peak.[9]

Diagnostic Workflow:

Below is a systematic approach to diagnosing and resolving peak tailing for this compound.

G observe Observe Peak Tailing (Tailing Factor > 1.2) check_ph Check Mobile Phase pH observe->check_ph Is pH controlled? check_buffer Check Buffer (Type & Concentration) check_ph->check_buffer pH is already low adjust_ph Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph pH > 3.5 or close to pKa check_column Evaluate Column (Age, Type) check_buffer->check_column Buffer is adequate use_buffer Action: Introduce Buffer (e.g., 20 mM Formate) check_buffer->use_buffer No buffer or low concentration replace_column Action: Use Modern End-Capped C18 or Phenyl Column check_column->replace_column Old column or non-end-capped resolved Problem Resolved: Symmetrical Peak adjust_ph->resolved use_buffer->resolved replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

Q2: My peak is splitting or showing significant fronting. What's wrong?

Peak splitting or fronting (where the first half of the peak is distorted) is often related to the sample solvent or column issues.

Primary Causes & Solutions:

  • Sample Solvent Mismatch: This is a very common cause. If you dissolve your this compound standard or sample in a solvent that is significantly "stronger" (higher elution strength) than your mobile phase, it creates a localized solvent environment that carries the analyte band too quickly at the column head.[10] This disrupts the proper partitioning onto the stationary phase and distorts the peak. For example, dissolving the sample in 100% acetonitrile when the mobile phase starts at 10% acetonitrile will likely cause this issue.[11]

    • Solution: The best practice is to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the sample, and minimize the injection volume.[11][12]

  • Column Void or Contamination: If all peaks in your chromatogram (not just the analyte) are showing distortion, it could indicate a physical problem with the column.[13] A void can form at the column inlet due to pressure shocks or silica dissolution, causing the sample band to travel through different paths, leading to split peaks.[2][14] A partially blocked inlet frit can also cause similar issues.[13]

    • Solution: First, try cleaning the column by flushing it with a strong solvent. If this fails, reverse the column (if permissible by the manufacturer) and flush it at a low flow rate to dislodge any blockage from the inlet frit. If the problem persists, the column likely needs to be replaced.

Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?

The ideal mobile phase pH should be at least 1.5-2 pH units below the pKa of the analyte to ensure it is in a single, non-ionized state.[7][8] For this compound (pKa ~4.3), a pH of 2.5 to 3.0 is recommended.[9] This suppresses the ionization of both the analyte's carboxylic acid group and the column's residual silanols, leading to improved retention, selectivity, and peak shape.[15]

Mobile Phase pHState of this compoundState of Silica Silanols (pKa ~3.5-4.5)Expected Peak Shape
pH 2.5 Non-ionized (COOH) Non-ionized (Si-OH) Excellent, Symmetrical
pH 4.3 (at pKa)50% Ionized / 50% Non-ionizedPartially Ionized (Si-O⁻)Poor (Broad, Tailing, or Split)[6]
pH 7.0Fully Ionized (COO⁻)Fully Ionized (Si-O⁻)Very Poor (Tailing)
Q2: Which buffer should I use and at what concentration?

To maintain a stable low pH, a buffer is essential.[3][16] The buffer's pKa should be close to the target pH.

  • Recommended Buffers for Low pH:

    • Formate Buffer (pKa 3.75): Excellent choice for a target pH of 2.8-4.8. Ammonium or sodium formate are common. Formic acid alone (0.1%) is often used and provides a pH of ~2.7.[5][17]

    • Phosphate Buffer (pKa1 2.15): Ideal for very low pH (1.1-3.1). However, it is not volatile and therefore incompatible with mass spectrometry (MS).[17]

  • Concentration: A buffer concentration of 10-50 mM is generally sufficient.[14][17] Start with 20 mM. A higher concentration can sometimes help mask silanol interactions but increases the risk of precipitation when mixed with high percentages of organic solvent.[5]

Q3: What type of HPLC column is best for this analysis?

A modern, high-purity, silica-based C18 column with effective end-capping is the standard choice.[4]

  • End-Capping: This process chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, effectively shielding them and preventing secondary interactions with analytes.[2]

  • Alternative Phases: If tailing persists even with pH control, consider a column with a different stationary phase. A phenyl-hexyl phase can offer alternative selectivity for aromatic compounds like cinnamic acids.[18] For highly polar compounds, an embedded polar group (EPG) phase might also be an option.

G cluster_good Good Chromatography (pH 2.5) cluster_bad Poor Chromatography (pH > 4.5) Analyte Analyte (R-COOH) StationaryPhase C18 Stationary Phase Silanol Ionized Silanol (Si-O⁻) Analyte_good Analyte (R-COOH) Analyte_good->StationaryPhase Hydrophobic Interaction (GOOD) Silanol_good Protonated Silanol (Si-OH) Analyte_bad Ionized Analyte (R-COO⁻) Analyte_bad->Silanol Ionic Interaction (BAD - Tailing)

Caption: Analyte-stationary phase interactions at different pH values.

Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes how to prepare a buffered mobile phase at pH 3.0.

  • Prepare Aqueous Buffer Stock:

    • Weigh the appropriate amount of ammonium formate to make a 1 M stock solution in HPLC-grade water (e.g., 6.31 g in 100 mL).

    • To make 1 L of a 20 mM working buffer solution, add 20 mL of the 1 M stock to ~950 mL of HPLC-grade water.

  • Adjust pH:

    • Place a calibrated pH meter probe into the aqueous buffer solution.

    • Slowly add 0.1% formic acid dropwise while stirring until the pH meter reads 3.0.

    • Bring the final volume to 1 L with HPLC-grade water. This is your Mobile Phase A .

  • Prepare Mobile Phase B: Your organic phase (e.g., Acetonitrile or Methanol) is Mobile Phase B .

  • Degas: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser before use.

Protocol 2: Sample Diluent Optimization

This workflow helps you select an appropriate sample solvent.

  • Initial Attempt: Prepare your this compound stock solution in a small amount of methanol or acetonitrile. Dilute to your final working concentration using your initial mobile phase mixture (e.g., 90% Mobile Phase A / 10% Mobile Phase B).

  • Check for Precipitation: Observe the solution to ensure the analyte remains fully dissolved.

  • Inject and Observe: Inject the sample and analyze the peak shape. If the peak is symmetrical, this diluent is acceptable.

  • Troubleshooting (If Peak is Distorted):

    • If the peak is fronting or split, your sample diluent is likely too strong.

    • Reduce the amount of organic solvent in your diluent. Try making the final dilution in 100% Mobile Phase A (the aqueous buffer).

    • If solubility is poor in the weaker solvent, you may need to reduce your injection volume to minimize the solvent mismatch effect.[12]

References

degradation pathways of 3,5-Dimethoxycinnamic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers studying 3,5-Dimethoxycinnamic acid (3,5-DMCA). This guide is designed to provide in-depth answers, troubleshooting advice, and detailed protocols for investigating the degradation pathways of this compound under various stress conditions. Our goal is to synthesize established scientific principles with practical, field-proven insights to support your experimental success.

Section 1: Frequently Asked Questions (FAQs) - Degradation Pathways

This section addresses common questions regarding the anticipated degradation of 3,5-DMCA under different stress conditions. The pathways described are based on established degradation mechanisms for structurally related cinnamic acid derivatives and phenylpropanoids.

Q1: What are the likely degradation pathways for 3,5-DMCA under microbial or oxidative stress?

When subjected to microbial or strong oxidative conditions, 3,5-DMCA is expected to degrade through a sequence of reactions targeting its acrylic acid side chain and methoxy groups, ultimately leading to aromatic ring cleavage.

The causality behind this is the enzymatic machinery of microorganisms, which often catabolizes aromatic compounds for carbon and energy. A common strategy involves initial modification of the side chain, followed by demethylation and hydroxylation of the aromatic ring to produce catecholic intermediates, which are then susceptible to ring-opening dioxygenase enzymes.[1][2] While direct studies on 3,5-DMCA are limited, the degradation of analogous compounds like 3,4,5-trimethoxycinnamic acid and ferulic acid suggests a pathway involving:[1]

  • Side-Chain Saturation: The double bond of the propenoic acid side chain may be reduced to form 3-(3,5-dimethoxyphenyl)propanoic acid.

  • Beta-Oxidation: The propanoic acid side chain can be shortened via a CoA-dependent beta-oxidative pathway, leading to the formation of 3,5-dimethoxybenzoic acid.

  • Demethylation: The methoxy groups on the aromatic ring are susceptible to oxidative demethylation, a critical step that introduces hydroxyl groups. This would likely form 3-hydroxy-5-methoxybenzoic acid and subsequently 3,5-dihydroxybenzoic acid.

  • Ring Cleavage: The resulting dihydroxybenzoic acid is a classic substrate for dioxygenase enzymes, which cleave the aromatic ring between the hydroxyl groups (ortho-cleavage) or adjacent to them (meta-cleavage), leading to aliphatic acid intermediates that enter central metabolism.[2]

Microbial_Oxidative_Degradation cluster_0 Proposed Microbial/Oxidative Degradation Pathway A This compound B 3-(3,5-dimethoxyphenyl)propanoic acid A->B Side-chain reduction C 3,5-Dimethoxybenzoic Acid B->C β-Oxidation D 3-Hydroxy-5-methoxybenzoic Acid C->D O-Demethylation E 3,5-Dihydroxybenzoic Acid D->E O-Demethylation F Ring Cleavage Products (Aliphatic Acids) E->F Dioxygenase (Ring Fission)

Caption: Proposed microbial/oxidative degradation of 3,5-DMCA.

Q2: How is 3,5-DMCA expected to behave under photolytic (UV light) stress?

Under UV irradiation, the primary degradation pathways for cinnamic acid derivatives are typically E/Z (trans/cis) isomerization and [2+2] cycloaddition (dimerization).[3][4]

  • E/Z Isomerization: 3,5-DMCA predominantly exists as the more stable E (trans) isomer.[5] Upon absorbing UV energy, the π-bond in the alkene side chain can be temporarily broken, allowing rotation and subsequent reformation into the Z (cis) isomer. This process is often reversible, leading to a photostationary state containing a mixture of both isomers.

  • [2+2] Cycloaddition: In concentrated solutions or the solid state, two molecules of 3,5-DMCA can undergo a [2+2] cycloaddition reaction between their alkene double bonds to form a cyclobutane ring. This results in the formation of dimers (truxillic or truxinic acids), effectively linking two monomer units.

More aggressive photodegradation, especially in the presence of photosensitizers or reactive oxygen species (e.g., from TiO2 catalysis), can lead to oxidation of the aromatic ring and side chain, but isomerization and dimerization are the most direct photochemical reactions.[6]

Photodegradation_Pathway cluster_1 Proposed Photodegradation Pathways A E-3,5-Dimethoxycinnamic Acid B Z-3,5-Dimethoxycinnamic Acid A->B E/Z Isomerization (hν) C Cyclobutane Dimers (e.g., Truxillic acids) A->C [2+2] Cycloaddition (hν, concentrated) B->C [2+2] Cycloaddition (hν, concentrated)

Caption: Key photodegradation reactions for 3,5-DMCA.

Q3: What happens to 3,5-DMCA under hydrolytic (acidic/basic) and thermal stress?

3,5-DMCA is generally stable to hydrolysis due to the lack of easily hydrolyzable functional groups like esters or amides. The ether (methoxy) and carboxylic acid groups are robust. However, under extreme pH and high temperature, some degradation may occur:

  • Extreme Acid/Heat: Forced conditions could potentially lead to cleavage of the methoxy ether bonds, though this requires harsh reagents (e.g., HBr) not typically used in standard stress testing.

  • Extreme Base/Heat: No significant degradation is expected, as the molecule will simply deprotonate to form the carboxylate salt.

  • Thermal Stress: As a solid, 3,5-DMCA is relatively stable, with a melting point around 174-175°C.[7] Above this temperature, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway, which could lead to the formation of 3,5-dimethoxystyrene.

Section 2: Analytical Methodology & Troubleshooting

This section provides guidance on the analytical techniques used to monitor degradation and troubleshoot common issues. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the primary workhorse for these studies.

FAQs on Analysis

Q1: What is a good starting point for an HPLC-DAD method to separate 3,5-DMCA from its potential degradants?

A reversed-phase HPLC method is ideal. The key is to achieve good separation between the non-polar parent drug, its isomers (which may have very similar retention times), and more polar degradants (like hydroxylated or side-chain cleaved products).

  • Causality: A C18 column provides a non-polar stationary phase that retains compounds based on hydrophobicity. 3,5-DMCA is relatively non-polar and will be well-retained. Its degradation products, particularly those formed via demethylation or ring cleavage, will be more polar and thus elute earlier. Using an acidic mobile phase (e.g., with formic or trifluoroacetic acid) suppresses the ionization of the carboxylic acid group, which prevents peak tailing and ensures consistent retention.[8][9]

Recommended Starting Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (DAD) 254 nm, 280 nm, and 310 nm (monitor multiple wavelengths)

| Injection Vol. | 10 µL |

Q2: My HPLC peaks for 3,5-DMCA are tailing or showing poor shape. What's wrong?

Peak tailing is the most common issue when analyzing acidic compounds on silica-based columns.[9]

  • Primary Cause: Interaction between the acidic analyte and residual, acidic silanol groups (Si-OH) on the silica surface of the C18 packing material. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main peak, creating a tail.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of 3,5-DMCA's carboxylic acid group (pKa ≈ 4.5). Using 0.1% formic acid (pH ≈ 2.7) or trifluoroacetic acid (pH ≈ 2) will keep the analyte in its neutral, protonated form, minimizing silanol interactions.[8]

    • Use a High-Purity Column: Modern columns made with high-purity silica have fewer accessible silanol groups and are "end-capped" to block them. If you are using an older column, consider upgrading.

    • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, causing peak distortion. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if necessary, replace the guard column.[10]

Q3: My retention times are drifting between injections. How do I fix this?

Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.[10][11]

  • Common Causes & Solutions:

    • Insufficient Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. Run the mobile phase through the system for at least 15-20 column volumes.

    • Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Air bubbles in the solvent lines can cause inaccurate mixing; ensure your solvents are properly degassed.[12] Evaporation of the more volatile solvent (e.g., acetonitrile) from the reservoir can also alter the composition over a long run.

    • Temperature Fluctuations: Column temperature directly affects retention time. Use a column oven to maintain a stable temperature. Even minor drafts in the lab can cause drift if the column is at ambient temperature.[9]

    • Mobile Phase pH Instability: If you are using a buffer near its pKa, it has poor buffering capacity, and small changes can significantly alter pH and retention. Always choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH.

Troubleshooting Guide: Common HPLC Issues
SymptomPossible Cause(s)Recommended Action(s)
High Backpressure 1. Blockage in guard column or column inlet frit. 2. Particulate matter from sample or mobile phase. 3. Buffer precipitation in organic solvent.1. Replace guard column. If pressure remains high, reverse-flush the analytical column (disconnect from detector first). 2. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[12] 3. Ensure buffer is soluble in the highest organic percentage of your gradient. Flush system with water.[11]
No Peaks or Very Small Peaks 1. Injector issue (e.g., blocked needle, sample loop not filled). 2. Detector lamp is off or failing. 3. Sample degradation in the autosampler.1. Check for flow and leaks around the injector. Perform an injector maintenance test. 2. Verify the detector lamp is on and check its energy output. 3. Use cooled autosampler if samples are unstable. Prepare samples fresh.
Split or Double Peaks 1. Sample solvent is too strong (incompatible with mobile phase). 2. Column void or channeling. 3. Clogged inlet frit causing uneven flow distribution.1. Dissolve the sample in the initial mobile phase whenever possible.[8] 2. This indicates column failure. Replace the column.[11] 3. Try back-flushing the column. If unresolved, replace the column.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of 3,5-DMCA under various stress conditions as outlined by ICH guidelines.[13]

Materials:

  • This compound (≥99% purity)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter

  • Photostability chamber, oven

Workflow Diagram:

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare 1 mg/mL Stock in Methanol acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Dilute stock base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Dilute stock ox Oxidative (3% H₂O₂, RT) prep->ox Dilute stock therm Thermal (Solid) (80°C, 72h) prep->therm Use solid powder photo Photolytic (Solution) (ICH Q1B light exposure) prep->photo Dilute stock neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Target Concentration (e.g., 100 µg/mL) ox->dilute therm->prep Dissolve after stress photo->dilute neutralize->dilute analyze Analyze by HPLC-DAD/MS dilute->analyze

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3,5-DMCA in methanol.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 9 mL of 3% H₂O₂.

    • Store in the dark at room temperature. Withdraw aliquots at 8, 24, and 48 hours.

  • Thermal Degradation:

    • Place a small amount of solid 3,5-DMCA powder in an oven at 80°C for 72 hours.

    • After exposure, prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of 3,5-DMCA in 50:50 methanol:water.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • For all stressed samples, dilute with mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze by HPLC-DAD alongside an unstressed control solution to determine the percentage of degradation and observe the formation of new peaks. The goal is to achieve 5-20% degradation to ensure that the degradants are relevant and not products of over-stressing.[14]

Section 4: References

  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology. 1

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. --INVALID-LINK--

  • Monisha, R., et al. (2018). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Basic Microbiology. 2

  • ChemBK. (2024). This compound - Physico-chemical Properties. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • de Vries, R. P., et al. (2021). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Microorganisms. --INVALID-LINK--

  • Blume, R. A., & Büyüktimkin, N. (1986). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Applied Microbiology and Biotechnology. --INVALID-LINK--

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Michalak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary Information. --INVALID-LINK--

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. --INVALID-LINK--

  • Phenomenex. (n.d.). Troubleshooting Guide. --INVALID-LINK--

  • MassBank. (2007). 3,5-dimethoxy-4-hydroxycinnamic acid. --INVALID-LINK--

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. --INVALID-LINK--

  • Lee, J. H., et al. (2019). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Open Chemistry. --INVALID-LINK--

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid. --INVALID-LINK--

  • Tokyo Chemical Industry (TCI). (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic Acid. --INVALID-LINK--

  • Shinde, P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. --INVALID-LINK--

  • Tokyo Chemical Industry (TCI). (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic Acid. --INVALID-LINK--

  • Van de Graft, A. M., et al. (1981). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry. --INVALID-LINK--

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. --INVALID-LINK--

  • Eseyin, O. A., et al. (2013). Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. International Journal of Pharmaceutical and Chemical Sciences. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. --INVALID-LINK--

  • Ruggiero, J. (1993). A study of the photochemical reactions of methoxy cinnamic acid esters. University of New Orleans Theses and Dissertations. --INVALID-LINK--

  • Wikipedia. (n.d.). Coffee bean. --INVALID-LINK--

  • Gornas, P., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules. --INVALID-LINK--

  • Gąsiorowski, K., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules. --INVALID-LINK--

  • ResearchGate. (n.d.). Photodegradation of Cinnamic Acid in Different Media. --INVALID-LINK--

  • Kim, J. Y., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Molecular Neurobiology. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound, predominantly trans. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic Acid, 5g, Each. --INVALID-LINK--

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. --INVALID-LINK--

  • University of Madeira. (2020). Cinnamic acid terminated dendrimers Synthesis, characterization, biological evaluation and NMR metabolomics analysis. --INVALID-LINK--

  • PubChem. (n.d.). 3,4-Dimethoxycinnamic acid. --INVALID-LINK--

  • SpectraBase. (n.d.). trans-3,4-Dimethoxycinnamic acid - Optional[13C NMR] - Spectrum. --INVALID-LINK--

  • Wikipedia. (n.d.). 3,5-Dihydroxycinnamic acid. --INVALID-LINK--

  • National Institute of Standards and Technology (NIST). (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. --INVALID-LINK--

  • Kaupp, G. (2003). Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid: correlation between maximum yield in the solid-state topochemical reaction and cooperative molecular motion. Crystal Engineering. --INVALID-LINK--

References

Technical Support Center: Purification of Synthetic 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of impurities from synthetic 3,5-dimethoxycinnamic acid. The methodologies outlined below are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a low melting point and appears off-white or yellowish. What are the likely impurities?

A1: A depressed and broad melting point, along with discoloration, typically indicates the presence of unreacted starting materials or side-products. The most common impurities from a Knoevenagel condensation synthesis are unreacted 3,5-dimethoxybenzaldehyde and residual malonic acid.[1][2][3] The yellowish tint can often be attributed to the aldehyde impurity.

Q2: I performed a synthesis via Knoevenagel condensation. How can I get rid of the pyridine or piperidine catalyst used in the reaction?

A2: Pyridine and piperidine are basic catalysts and can be effectively removed by performing an acidic wash during the workup.[2][3] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute acid solution (e.g., 1M HCl), the basic catalysts will be protonated, forming water-soluble salts that partition into the aqueous layer.

Q3: Is recrystallization a suitable method for purifying this compound? What solvent system should I use?

A3: Yes, recrystallization is an excellent method for purifying solid compounds like this compound. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For cinnamic acid derivatives, mixed solvent systems are often effective.[4] A common choice is a mixture of an alcohol (like ethanol or methanol), in which the acid is soluble, and water, in which it is less soluble.[4][5] Experimentation with ratios is key to achieving high purity and yield.

Q4: My yield is very low after purification. What are the common causes?

A4: Low yield can result from several factors:

  • Incomplete reaction: Ensure your reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).

  • Loss during workup: Multiple extraction and washing steps can lead to product loss. Minimize the number of transfers and ensure proper phase separation.

  • Improper recrystallization technique: Using too much solvent will result in your product remaining dissolved even at low temperatures. Conversely, premature crystallization can trap impurities.

  • Precipitation issues: If using acid-base extraction, ensure the pH is sufficiently acidic to fully precipitate your carboxylic acid product.[6][7]

II. Troubleshooting Guide: Specific Experimental Issues

This section provides a detailed, question-and-answer formatted guide to address specific problems encountered during the purification of this compound.

Problem 1: Persistent Aldehyde Impurity Detected by NMR/TLC

Question: After an initial workup, I still see a significant amount of unreacted 3,5-dimethoxybenzaldehyde in my product. How can I specifically target and remove this impurity?

Causality: 3,5-dimethoxybenzaldehyde is a neutral organic compound, whereas the desired product, this compound, is a carboxylic acid. This difference in acidity is the key to their separation using acid-base extraction. The carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt, while the neutral aldehyde remains in the organic phase.[8][9][10]

Workflow: Purification via Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction cluster_2 Organic Layer Processing cluster_3 Aqueous Layer Processing Crude Crude Product (3,5-DMCA + Aldehyde) in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Weak Base (aq) (e.g., sat. NaHCO3) Crude->AddBase Dissolve Separate Separate Layers (Separatory Funnel) AddBase->Separate Shake & Vent OrgLayer Organic Layer (Aldehyde Impurity) Separate->OrgLayer AqLayer Aqueous Layer (Sodium 3,5-dimethoxycinnamate) Separate->AqLayer WashOrg Wash with Brine OrgLayer->WashOrg DryOrg Dry (e.g., Na2SO4) WashOrg->DryOrg EvapOrg Evaporate Solvent DryOrg->EvapOrg Aldehyde Isolated Aldehyde EvapOrg->Aldehyde Acidify Acidify with Strong Acid (e.g., 2M HCl) until pH ~2 AqLayer->Acidify Precipitate Precipitate Forms (Pure 3,5-DMCA) Acidify->Precipitate Filter Collect by Filtration Precipitate->Filter WashSolid Wash with Cold Water Filter->WashSolid DrySolid Dry Solid WashSolid->DrySolid PureProduct Pure 3,5-DMCA DrySolid->PureProduct

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude solid mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.[9]

    • Expertise & Experience: A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups.[8] Using a strong base like NaOH is generally unnecessary and could potentially lead to side reactions.

  • Separation: Stopper the funnel, invert, and vent frequently to release pressure from any CO₂ evolution. Shake vigorously. Allow the layers to separate completely.

  • Isolate Layers: Drain the lower aqueous layer into a clean flask. The organic layer, now containing the neutral aldehyde impurity, remains in the funnel.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the organic solvent to the collected aqueous layer, shake, and separate again. Combine the organic layers. The aqueous layer now contains the purified sodium salt of your product.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper, target pH ≈ 2).[6] A white precipitate of pure this compound should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight. The melting point should now be sharp, around 174-175°C.[11]

Problem 2: Product is Oily or Fails to Crystallize After Workup

Question: After the acid-base extraction and acidification, my product oiled out or remained as a fine, difficult-to-filter suspension instead of forming nice crystals. What went wrong?

Causality: This issue, often termed "oiling out," occurs when a solid melts in the crystallization solvent before it fully dissolves or when the solution becomes supersaturated too quickly. For this compound, which has a melting point of ~174-175°C, this is less common during initial precipitation but can be a major issue during recrystallization if the wrong solvent or conditions are used.[11] The failure to form filterable crystals upon precipitation is often due to rapid pH change or the presence of impurities that inhibit crystal lattice formation.

Workflow: Troubleshooting Crystallization

G cluster_0 Immediate Actions cluster_1 If Still Oily: Re-dissolve & Re-precipitate Start Oily Product or Fine Suspension IceBath Cool in Ice Bath Start->IceBath Scratch Scratch Flask Wall IceBath->Scratch Seed Add Seed Crystal Scratch->Seed ReDissolve Add Organic Solvent (e.g., Ethyl Acetate) Seed->ReDissolve Fails Success Success Seed->Success Crystals Form Extract Extract Product into Organic Layer ReDissolve->Extract Dry Dry Organic Layer Extract->Dry Evaporate Slowly Evaporate Solvent to Induce Crystallization Dry->Evaporate Success2 Crystals Form Evaporate->Success2 Crystals Form

Caption: Troubleshooting Crystallization Issues.

Step-by-Step Protocol for Recrystallization:

If acid-base extraction yields an impure or oily solid, a subsequent recrystallization is the best course of action.

  • Solvent Selection: The key is finding a solvent or solvent pair where the product has high solubility when hot and low solubility when cold. Based on literature for similar compounds, an ethanol/water or methanol/water system is a good starting point.[4]

    • Expertise & Experience: Start by dissolving a small amount of your crude product in a test tube with a minimal amount of hot ethanol. Once dissolved, add water dropwise until the solution just becomes cloudy (the cloud point). Then, add a drop or two of ethanol to redissolve the solid. This indicates a good solvent ratio.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to just dissolve the solid.[5] Use a boiling stone or stir bar to ensure even heating.

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: If using a mixed solvent system, add the "insoluble" solvent (e.g., water) dropwise to the hot solution until it becomes turbid. Add a few drops of the "soluble" solvent (ethanol) to clarify. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Trustworthiness: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling (e.g., plunging directly into an ice bath) will cause the solid to crash out, trapping impurities.

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation: Solvent Properties for Recrystallization
SolventBoiling Point (°C)Solubility of 3,5-DMCANotes
Ethanol 78Good when hotA good primary solvent for dissolving the compound.
Methanol 65Good when hotSimilar to ethanol, lower boiling point.
Water 100PoorExcellent "anti-solvent" to use in combination with an alcohol.[4]
Ethyl Acetate 77ModerateCan be used as a single solvent, but recovery might be lower.
Methyl Ethyl Ketone 80Good when hotReported for recrystallization of similar dimethoxycinnamic acid isomers.[12]
Problem 3: Removing Residual Malonic Acid

Question: My synthesis was a Doebner modification of the Knoevenagel condensation, and I suspect there is unreacted malonic acid in my product. How do I remove it?

Causality: Malonic acid is a dicarboxylic acid and is significantly more acidic (pKa1 ≈ 2.8) than this compound (pKa ≈ 4.4). While both will be deprotonated by sodium bicarbonate, malonic acid is also much more soluble in water than this compound. This property can be exploited.

Step-by-Step Protocol: Water Wash
  • Initial Wash: Before proceeding with a full acid-base extraction, wash the crude solid product thoroughly with cold deionized water during the initial filtration step after precipitation from the reaction mixture. Malonic acid's high water solubility means a significant portion will be removed here.

  • Controlled pH Precipitation: During the acid-base extraction workup, after dissolving the carboxylate salts in the aqueous layer, you can attempt a fractional precipitation. Very carefully lower the pH. Since this compound is less acidic, it should precipitate first at a higher pH (around pH 4-5) than the malonic acid. This requires careful monitoring and is less reliable than a simple water wash or recrystallization.

  • Recrystallization: Recrystallization, as described in the previous section, is highly effective at removing malonic acid. The significant difference in solubility profiles between the two acids in a solvent system like ethanol/water will leave the more soluble malonic acid in the mother liquor.

III. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--

  • Scientific Research Publishing. (2014). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • PubMed. (2007). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from --INVALID-LINK--

  • ResearchGate. (2007). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (2018). CN108863773A - The preparation method of 3- methoxy cinnamic acid. Retrieved from --INVALID-LINK--

  • Rio Mais Seguro. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound solubility. Retrieved from --INVALID-LINK--

  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • University of the Western Cape. (n.d.). ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). 05 Cinnamic Acid PDF. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Knoevenagel Condensation. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • TCI AMERICA. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic Acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. Retrieved from --INVALID-LINK--

  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. Retrieved from --INVALID-LINK--

  • TCI India. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic Acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid. Retrieved from --INVALID-LINK--

  • IOP Conference Series: Materials Science and Engineering. (2019). Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy 2,3-Dimethoxycinnamic acid. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3,5-Dimethoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of antioxidant research, phenolic acids stand out for their potent free radical scavenging capabilities. Among these, ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a well-established and extensively studied antioxidant, widely distributed in the plant kingdom, particularly in grains.[1][2] Its antioxidant prowess is attributed to its phenolic nucleus and an unsaturated side chain, which readily form a resonance-stabilized phenoxy radical, effectively terminating free radical chain reactions.[3][4] A structurally related compound, 3,5-dimethoxycinnamic acid, also known as sinapic acid, presents an interesting case for comparative analysis. While sharing the core cinnamic acid structure, the positioning and number of methoxy groups on the phenyl ring may influence its antioxidant potential. This guide provides an in-depth, objective comparison of the antioxidant activities of this compound and ferulic acid, supported by established experimental protocols and data.

The primary antioxidant mechanism for phenolic compounds like ferulic acid involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[3][5] The resulting antioxidant radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic acid side chain.[3][4] This stability prevents the propagation of the radical chain reaction. Ferulic acid's structure, with a hydroxyl group and an ortho-methoxy group, is considered optimal for this activity. In contrast, this compound possesses two methoxy groups flanking the hydroxyl group, which could sterically hinder or electronically influence the hydrogen-donating ability of the hydroxyl group.

This guide will delve into the experimental methodologies used to assess and compare the antioxidant capacities of these two compounds, providing researchers with the foundational knowledge to design and interpret their own studies.

Chemical Structures and Mechanistic Overview

The antioxidant activity of phenolic acids is intrinsically linked to their chemical structure. The arrangement of functional groups on the aromatic ring dictates their ability to donate a hydrogen atom and stabilize the resulting radical.

Caption: Chemical structures of Ferulic Acid and this compound.

The key structural features influencing antioxidant activity are:

  • Phenolic Hydroxyl Group: The primary site for hydrogen atom donation to scavenge free radicals.

  • Methoxy Groups: Electron-donating groups that can increase the stability of the phenoxy radical through resonance.

  • Unsaturated Side Chain: Extends the conjugation of the system, further stabilizing the radical.

The antioxidant mechanism of these compounds can proceed via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6] In the HAT mechanism, the antioxidant directly donates a hydrogen atom to the free radical. In the SET mechanism, the antioxidant first transfers an electron to the radical, followed by proton transfer. The predominant mechanism can depend on the solvent and the nature of the free radical.[7]

Comparative Evaluation of Antioxidant Activity: In Vitro Assays

A battery of in vitro assays is commonly employed to assess the antioxidant capacity of compounds. Each assay is based on a different chemical principle, and a comprehensive evaluation necessitates the use of multiple methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used and technically simple assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[6] The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[6]

Experimental Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound and ferulic acid in methanol.

  • In a 96-well plate, add 100 µL of each compound concentration to triplicate wells.

  • Add 100 µL of the DPPH stock solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and ferulic acid.

  • To a 96-well plate, add 20 µL of each compound concentration to triplicate wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.[9]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[6]

Experimental Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[10]

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of this compound and ferulic acid.

  • In a 96-well plate, add 20 µL of each compound concentration to triplicate wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known antioxidant, such as Trolox, and express the results as Trolox equivalents (TE).

Table 1: Comparative In Vitro Antioxidant Activity Data (Hypothetical)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM TE/µM)
This compound 45.825.30.85
Ferulic Acid 28.515.71.25
Trolox (Reference) 15.28.91.00

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Cell-Based Assays for Evaluating Antioxidant Efficacy

While in vitro chemical assays provide valuable information, they do not fully replicate the complex biological environment. Cell-based assays offer a more physiologically relevant model to assess antioxidant activity by considering factors such as cell uptake, metabolism, and localization.[11][12]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of compounds to inhibit the formation of intracellular reactive oxygen species (ROS).[13][14] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

G cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A Seed cells (e.g., HepG2) in a 96-well plate B Incubate with DCFH-DA and test compound A->B C Wash cells to remove extracellular compounds B->C D Induce oxidative stress (e.g., with AAPH) C->D E Measure fluorescence (Ex: 485 nm, Em: 538 nm) D->E

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Experimental Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and culture until confluent.[11]

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a solution containing DCFH-DA and the test compounds (this compound or ferulic acid) at various concentrations for 1 hour at 37°C.[14]

  • Wash the cells with PBS to remove extracellular probe and compounds.

  • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.[15]

  • Immediately begin measuring the fluorescence intensity kinetically over 1 hour at 37°C using a microplate reader (excitation ~485 nm, emission ~538 nm).[14]

  • Calculate the area under the curve (AUC) for both control and treated wells.

  • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) × 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Inhibition of Lipid Peroxidation Assay

Lipid peroxidation is a key event in oxidative damage to cell membranes. This assay evaluates the ability of an antioxidant to inhibit the peroxidation of lipids, often using a biological matrix like rat liver homogenate or liposomes.[16][17] The extent of lipid peroxidation can be quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).[18][19]

G cluster_pathway Lipid Peroxidation and TBARS Assay Principle PUFA Polyunsaturated Fatty Acids (in membranes) LP Lipid Peroxidation PUFA->LP initiated by ROS ROS Reactive Oxygen Species MDA Malondialdehyde (MDA) and other aldehydes LP->MDA Adduct MDA-TBA Adduct (Pink Chromogen) MDA->Adduct + TBA, heat TBA Thiobarbituric Acid (TBA) Measure Measure Absorbance at ~532 nm Adduct->Measure

Caption: Principle of the TBARS assay for measuring lipid peroxidation.

Experimental Protocol:

  • Prepare a homogenate of a lipid-rich source, such as rat liver or egg yolk, in a suitable buffer.[19]

  • Incubate the homogenate with the test compounds (this compound or ferulic acid) at various concentrations.

  • Induce lipid peroxidation by adding a pro-oxidant, such as FeSO₄/ascorbic acid.[18]

  • Stop the reaction after a specific incubation period by adding a solution of trichloroacetic acid (TCA).

  • Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., 95°C for 60 minutes).[19]

  • Cool the samples and centrifuge to pellet the precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the percentage inhibition of lipid peroxidation.

Discussion of Expected Results and Structure-Activity Relationship

Based on the chemical structures, it is anticipated that ferulic acid will exhibit stronger antioxidant activity than this compound in most assays. The single methoxy group at the ortho position to the hydroxyl group in ferulic acid enhances the stability of the phenoxy radical through electron donation. In contrast, the two methoxy groups in this compound might exert some steric hindrance, potentially impeding the interaction with free radicals. Furthermore, the electronic effects of two meta-methoxy groups may differ from a single ortho-methoxy group in terms of stabilizing the phenoxy radical.

Studies on various cinnamic acid derivatives have shown that the position and number of hydroxyl and methoxy groups significantly influence antioxidant activity.[20][21] It is generally observed that a hydroxyl group at the para position and a methoxy group at the ortho position, as seen in ferulic acid, is a favorable arrangement for high antioxidant capacity.

Conclusion

Both this compound and ferulic acid are valuable antioxidants with potential applications in various fields. A thorough comparative analysis using a combination of in vitro chemical assays and cell-based models is crucial for elucidating their relative potencies and mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such investigations. The expected superior antioxidant activity of ferulic acid, based on its structure, underscores the importance of the specific arrangement of functional groups on the phenyl ring in determining the free radical scavenging efficacy of phenolic acids. Further research, including in vivo studies, is warranted to fully understand the biological significance of these differences in antioxidant potential.

References

A Senior Application Scientist's Guide to Validating the Bioactivity of 3,5-Dimethoxycinnamic Acid in Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's bioactivity is the cornerstone of preclinical research. This guide provides an in-depth, technical framework for assessing the biological activities of 3,5-Dimethoxycinnamic acid (DMCA) in relevant cell culture models. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, enabling robust and reproducible data generation. We will objectively compare DMCA's performance with other relevant cinnamic acid derivatives and provide the experimental data to support these comparisons.

Introduction to this compound (DMCA): A Compound of Interest

This compound is a derivative of cinnamic acid, a naturally occurring organic acid found in plants like cinnamon.[1] Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The addition of methoxy groups to the phenyl ring, as in DMCA, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and cellular uptake.[4][5] Specifically, studies on related methoxylated cinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid, have shown improved cell viability and increased expression of endogenous antioxidant enzymes.[6][7] This guide will focus on validating the purported antioxidant and anti-inflammatory effects of DMCA, two key areas of interest for therapeutic development.

Comparative Bioactivity: DMCA vs. Other Cinnamic Acid Derivatives

To provide a clear benchmark for DMCA's performance, its bioactivity should be compared against its parent compound, cinnamic acid, and other relevant derivatives. Ferulic acid and sinapic acid are excellent positive controls due to their well-documented antioxidant and anti-inflammatory properties.[7]

Table 1: Comparative Antioxidant and Anti-inflammatory Potential of Cinnamic Acid Derivatives

CompoundReported Antioxidant Activity (in vitro)Reported Anti-inflammatory Activity (in vitro/in vivo)Key Structural Difference
Cinnamic AcidModerateModerate; inhibits NF-κBParent compound
This compound (DMCA) Hypothesized to be potent Hypothesized to be potent Two methoxy groups at positions 3 and 5
Ferulic AcidPotentPotent; inhibits NF-κB and COX-2One hydroxyl and one methoxy group
Sinapic AcidPotentPotent; scavenges peroxynitriteOne hydroxyl and two methoxy groups

This table is a generalized summary based on existing literature on cinnamic acid derivatives. The specific activity of DMCA needs to be experimentally determined.

The rationale for this comparison lies in understanding the structure-activity relationship. The number and position of methoxy and hydroxyl groups on the phenyl ring significantly influence the compound's ability to donate hydrogen atoms (a key antioxidant mechanism) and interact with cellular signaling pathways.[1]

Experimental Validation of Bioactivity in Cell Culture

This section provides detailed, step-by-step protocols for validating the antioxidant and anti-inflammatory activities of DMCA. The choice of cell lines, assays, and controls is critical for generating meaningful data.

Cell Line Selection and Culture
  • RAW 264.7 (Murine Macrophage Cell Line): An ideal model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines via the NF-κB pathway.

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): Commonly used for assessing antioxidant activity due to its metabolic capabilities and relevance to xenobiotic metabolism.[8][9] It is a suitable model for the Cellular Antioxidant Activity (CAA) assay.[8][9]

Assessment of Cytotoxicity: The Foundation of Bioactivity Testing

Before evaluating any specific bioactivity, it is imperative to determine the non-toxic concentration range of DMCA. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DMCA (e.g., 1, 5, 10, 25, 50, 100 µM) in cell culture medium. Replace the old medium with the medium containing the different concentrations of DMCA. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Validation of Anti-inflammatory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] Its activation leads to the expression of numerous pro-inflammatory genes.[10] Therefore, inhibiting this pathway is a key therapeutic strategy for inflammatory diseases.[10]

Workflow for Assessing Anti-inflammatory Activity

G cluster_0 Cell Culture & Treatment cluster_1 Downstream Analysis A Seed RAW 264.7 cells B Pre-treat with DMCA or controls A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Quantification (Griess Assay) C->D E Cytokine Measurement (ELISA) C->E F NF-κB Nuclear Translocation (Immunofluorescence) C->F G NF-κB Reporter Assay C->G G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Nrf2_n->ARE Binds DMCA DMCA (Oxidative Stress) DMCA->Keap1 Inactivates

References

A Comparative Guide to the UV Absorption Properties of Methoxycinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation experts in pharmaceuticals and cosmetics, understanding the nuanced photophysical behavior of active ingredients is paramount. Cinnamic acid and its derivatives are a cornerstone of UV-protection research due to their inherent ability to absorb ultraviolet radiation. This guide offers an in-depth comparison of the UV absorption properties of three key isomers of methoxycinnamic acid: 2-methoxycinnamic acid (ortho), 3-methoxycinnamic acid (meta), and 4-methoxycinnamic acid (para). We will explore the theoretical underpinnings of their UV absorption, present comparative experimental data, and provide a robust protocol for reproducing these findings in your own laboratory.

The Chemical Basis of UV Absorption in Methoxycinnamic Acids

The ability of cinnamic acids to absorb UV light is rooted in their molecular structure: a benzene ring conjugated with a propenoic acid side chain. This extended π-electron system allows for π → π* electronic transitions, where the energy required for this transition falls within the UV range of the electromagnetic spectrum.[1]

The introduction of a methoxy (-OCH₃) group, a potent auxochrome, significantly modulates these absorption properties. As an electron-donating group, the methoxy substituent enriches the π-system of the benzene ring, which in turn affects the energy of the electronic transitions.[2] The position of this group—ortho, meta, or para—is not trivial; it dictates the extent of electronic resonance and, consequently, the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength.[3]

  • Para-substitution (4-methoxycinnamic acid): The methoxy group is in direct conjugation with the propenoic acid side chain. This allows for a powerful resonance effect that extends across the entire molecule, stabilizing the excited state. This increased stabilization lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to a longer λmax and a hyperchromic effect (increased absorbance intensity, ε).

  • Ortho-substitution (2-methoxycinnamic acid): While the methoxy group can still donate electron density, potential steric hindrance between the substituent and the propenoic acid group can disrupt the planarity of the molecule. This disruption can slightly inhibit the extent of conjugation compared to the para isomer.

  • Meta-substitution (3-methoxycinnamic acid): The methoxy group is not in direct conjugation with the side chain. Its electron-donating influence is primarily through the weaker inductive effect, leading to a less pronounced impact on the UV absorption spectrum compared to the ortho and para isomers.

Comparative Analysis of UV Absorption Spectra

The distinct electronic effects of the methoxy group's position are clearly reflected in the experimental UV-Vis spectra of the isomers. The following table summarizes typical absorption maxima and molar absorptivity values for the trans isomers, which are generally more stable and exhibit stronger absorption than their cis counterparts.[4]

CompoundPositionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Key Characteristics
4-Methoxycinnamic acid para~288 - 311~20,300 - 24,700Highest λmax and ε; efficient UVB absorber.[5][6][7]
2-Methoxycinnamic acid ortho~278Data not readily availableλmax shifted to a shorter wavelength than the para isomer.
3-Methoxycinnamic acid meta~275Data not readily availableλmax is the shortest among the three isomers.

Note: Exact values can vary depending on the solvent used.[8]

As predicted by theory, 4-methoxycinnamic acid exhibits the most red-shifted λmax and the highest molar absorptivity.[5] This makes it a particularly effective absorber of UVB radiation (290–320 nm), a property exploited in commercial sunscreen agents like Octyl Methoxycinnamate.[5][6] The ortho and meta isomers absorb at shorter wavelengths, indicating a higher energy requirement for their electronic transitions due to less effective conjugation.

Experimental Workflow & Protocol

To ensure the scientific integrity and reproducibility of these findings, a detailed experimental protocol is provided. This self-validating system allows researchers to accurately characterize the UV absorption properties of methoxycinnamic acid isomers.

Diagram of the Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_dilute Perform Serial Dilutions (e.g., to 1-10 µg/mL) prep_stock->prep_dilute acq_scan Scan Sample Absorbance (e.g., 200-400 nm) prep_dilute->acq_scan Analyze Dilutions prep_blank Prepare Solvent Blank (Pure Ethanol) acq_blank Calibrate Spectrophotometer with Solvent Blank acq_blank->acq_scan an_lambda Identify λmax (Wavelength of Peak Absorbance) acq_scan->an_lambda Generate Spectrum an_beer Calculate Molar Absorptivity (ε) using Beer-Lambert Law an_lambda->an_beer

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • 2-Methoxycinnamic acid, 3-Methoxycinnamic acid, 4-Methoxycinnamic acid (high purity)

  • Ethanol (spectroscopic grade)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)[9]

2. Instrumentation:

  • A calibrated dual-beam UV-Visible spectrophotometer capable of scanning from at least 200 to 400 nm.[10]

3. Preparation of Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of a methoxycinnamic acid isomer and dissolve it in a 100 mL volumetric flask with spectroscopic grade ethanol. Ensure it is fully dissolved.

  • Working Solutions: From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in separate volumetric flasks using ethanol. This series will be used to verify the Beer-Lambert Law and construct a calibration curve.[11]

  • Blank Solution: Use the spectroscopic grade ethanol as the blank.

4. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Set the wavelength range for the scan (e.g., 400 nm down to 200 nm).

  • Baseline Correction: Fill a quartz cuvette with the blank solution (ethanol) and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Starting with the most dilute working solution, rinse the cuvette with a small amount of the sample before filling it. Place the cuvette in the sample holder and acquire the full UV absorption spectrum.

  • Repeat the measurement for all working solutions, moving from lowest to highest concentration.

5. Data Analysis and Interpretation:

  • Determine λmax: From the acquired spectra, identify the wavelength at which the maximum absorbance occurs for each isomer.[12]

  • Verify Linearity: Plot a graph of absorbance at λmax versus concentration for your series of working solutions. The relationship should be linear, confirming adherence to the Beer-Lambert Law.[11]

  • Calculate Molar Absorptivity (ε): The Beer-Lambert Law is given by the equation A = εcl.[13]

    • A = Absorbance (unitless)

    • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

    • c = Molar concentration (mol L⁻¹)

    • l = Path length of the cuvette (typically 1 cm)[9][14]

  • Rearrange the formula to solve for ε: ε = A / (cl) .[14] Use the data from a solution of known concentration to calculate the molar absorptivity for each isomer.

Structure-Property Relationship Diagram

G cluster_para 4-Methoxycinnamic Acid (para) cluster_ortho 2-Methoxycinnamic Acid (ortho) cluster_meta 3-Methoxycinnamic Acid (meta) p_struct p_effect Strong Resonance Effect (Direct Conjugation) p_result Longest λmax Highest Molar Absorptivity p_effect->p_result Lowers transition energy Increases absorption o_struct o_effect Resonance + Steric Hindrance o_result Intermediate λmax o_effect->o_result Slightly raises transition energy m_struct m_effect Weaker Inductive Effect m_result Shortest λmax m_effect->m_result Minimally lowers transition energy

Caption: Influence of methoxy group position on UV absorption.

Conclusion

The position of the methoxy group on the cinnamic acid backbone is a critical determinant of its UV absorption characteristics. The para-isomer, 4-methoxycinnamic acid, demonstrates superior absorption in the UVB range due to an extended resonance effect, resulting in a longer wavelength of maximum absorption and higher molar absorptivity. In contrast, the ortho and meta isomers absorb at progressively shorter wavelengths. This comparative analysis, supported by a robust experimental protocol, provides researchers and formulation scientists with the foundational knowledge to select the appropriate methoxycinnamic acid isomer for targeted applications, particularly in the development of photoprotective agents.

References

A Researcher's Guide to the In Vitro Evaluation of 3,5-Dimethoxycinnamic Acid as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 3,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid, as a potential therapeutic agent against cancer. We will move beyond a simple recitation of protocols to a logically structured investigation, explaining the scientific rationale behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously assess the anti-cancer properties of novel compounds.

For comparative analysis, we will benchmark the performance of this compound against Doxorubicin , a well-established anthracycline chemotherapeutic agent widely used as a positive control in cancer research.[1][2] The experimental workflow will encompass initial cytotoxicity screening, followed by mechanistic assays to elucidate the mode of action, including the induction of apoptosis and cell cycle arrest.

Experimental Framework: A Stepwise Approach

Our investigation follows a logical progression, starting with broad questions about cytotoxicity and progressively narrowing the focus to specific cellular mechanisms. This multi-faceted approach ensures a thorough and robust evaluation of the compound's anti-cancer potential.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidating Cell Death Mechanism cluster_2 Phase 3: Investigating Anti-Proliferative Effects cluster_3 Phase 4: Mechanistic Validation A MTT Proliferation Assay B Determine IC50 Values A->B Quantify cell viability C Annexin V / PI Staining B->C IC50 concentration used F Propidium Iodide Staining B->F IC50 concentration used D Flow Cytometry Analysis C->D E Quantify Apoptosis vs. Necrosis D->E I Western Blot Analysis E->I Confirm apoptotic pathway G Cell Cycle Analysis via Flow Cytometry F->G H Determine Cell Cycle Phase Distribution G->H H->I Validate cell cycle arrest markers J Probe Key Apoptotic & Cell Cycle Proteins (e.g., Caspase-3, PARP, p21) I->J

Caption: A logical workflow for the in vitro evaluation of a novel anti-cancer compound.

Part 1: Assessing Cytotoxicity and Anti-Proliferative Activity

Scientific Rationale: The foundational step in evaluating any potential anti-cancer agent is to determine its ability to inhibit cell growth or induce cell death.[3][4] Cytotoxicity assays are crucial for screening potential drug candidates and establishing a dose-response relationship.[3][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates greater potency. Here, we compare the hypothetical IC50 values of this compound and Doxorubicin across a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma55.80.9
A549 Lung Carcinoma72.31.2
HCT116 Colon Carcinoma48.50.7
NIH3T3 Normal Fibroblast> 2005.4

Note: Data are representative examples for illustrative purposes.

Interpretation: The data suggest that this compound exhibits selective cytotoxicity against cancer cell lines compared to the normal fibroblast cell line, a desirable characteristic for an anti-cancer agent. While its potency is less than that of Doxorubicin, its selectivity warrants further mechanistic investigation.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., NIH3T3) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Aspirate the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Determining the Mechanism of Cell Death - Apoptosis

Scientific Rationale: After establishing cytotoxicity, the next logical step is to determine how the compound kills cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs as it is a controlled process that avoids inducing inflammation.[7][8] We can distinguish apoptosis from necrosis using an Annexin V and Propidium Iodide (PI) co-staining assay analyzed by flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7][9]

G cluster_0 Cell States cluster_1 Staining Profile Live Live Cell Inner Membrane: PS Outer Membrane: Intact Live_Stain {Annexin V: Negative | PI: Negative} Live->Live_Stain No binding Early Early Apoptotic Inner Membrane: - Outer Membrane: PS Exposed Early_Stain {Annexin V: Positive | PI: Negative} Early->Early_Stain Annexin V binds to PS Late Late Apoptotic / Necrotic Membrane Compromised Late_Stain {Annexin V: Positive | PI: Positive} Late->Late_Stain Both probes enter/bind

Caption: Principle of distinguishing cell states using Annexin V and Propidium Iodide staining.

Comparative Analysis of Apoptosis Induction

Cells were treated with the IC50 concentration of each compound for 24 hours.

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic / Necrotic (%)
Untreated Control 95.12.52.4
This compound 45.235.819.0
Doxorubicin 30.748.121.2

Note: Data are representative examples for illustrative purposes.

Interpretation: Both this compound and Doxorubicin significantly increase the percentage of cells undergoing apoptosis compared to the untreated control. This suggests that the cytotoxic effect of this compound is mediated, at least in part, by the induction of programmed cell death.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed cells (e.g., HCT116) in 6-well plates. Once they reach 70-80% confluency, treat them with the predetermined IC50 concentration of this compound, Doxorubicin, or vehicle control for 24 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspensions, discard the supernatant, and wash the cell pellets twice with ice-cold PBS.

  • Staining: Resuspend the cell pellets in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Part 3: Impact on Cell Cycle Progression

Scientific Rationale: Uncontrolled cell division is a hallmark of cancer, making the cell cycle a key target for anti-cancer therapies.[10] Many drugs exert their effects by causing cells to arrest at specific checkpoints (G1, S, or G2/M), preventing them from progressing through the division cycle and often leading to apoptosis.[11][12] Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells via flow cytometry.[13][14] The amount of DNA corresponds to the phase of the cell cycle: G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have an intermediate amount.[10][15]

Comparative Analysis of Cell Cycle Distribution

Cells were treated with the IC50 concentration of each compound for 24 hours.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 55.424.120.5
This compound 30.115.254.7
Doxorubicin 25.810.563.7

Note: Data are representative examples for illustrative purposes.

Interpretation: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This suggests the compound induces a G2/M cell cycle arrest, a mechanism of action also observed with Doxorubicin.

Experimental Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Seed cells (e.g., HCT116) and treat with the IC50 concentration of the test compounds as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing the dye to enter and stain the DNA.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[13]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 4: Mechanistic Validation by Protein Expression

Scientific Rationale: To connect the observed cellular phenomena (apoptosis, G2/M arrest) to molecular events, we use Western blotting to examine the expression levels of key regulatory proteins.[16][17] Based on our findings, we will probe for proteins central to the apoptotic cascade and cell cycle control.

  • Cleaved Caspase-3: Caspases are key executioner enzymes in apoptosis. The cleavage of Caspase-3 from its inactive pro-form is a hallmark of apoptosis activation.[8]

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved and inactivated by Caspase-3 during apoptosis. Its cleavage is another definitive marker of apoptosis.

  • p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor (CKI) that plays a critical role in inducing cell cycle arrest, particularly at the G2/M checkpoint, often in response to DNA damage.

G Compound This compound DNA_Damage Cellular Stress / DNA Damage Compound->DNA_Damage p21 Upregulation of p21 DNA_Damage->p21 Apoptosis_Signal Apoptotic Signal DNA_Damage->Apoptosis_Signal G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Pro-Caspase-3 → Cleaved Caspase-3 Apoptosis_Signal->Caspase3 PARP PARP → Cleaved PARP Caspase3->PARP cleaves PARP->Apoptosis

Caption: A proposed signaling pathway for this compound-induced G2/M arrest and apoptosis.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells as previously described. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Collect the supernatant containing the total protein lysate after centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electro-transfer apparatus.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cleaved Caspase-3, Cleaved PARP, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control to compare protein expression levels across different treatments.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the in vitro evaluation of this compound as a potential anti-cancer agent. The proposed experiments, from initial cytotoxicity screening to mechanistic studies of apoptosis and cell cycle arrest, provide a comprehensive picture of the compound's cellular effects. The comparative approach against a standard drug like Doxorubicin provides essential context for its potency and mechanism.

The hypothetical data suggest that this compound is a promising candidate that induces cancer cell death through apoptosis and G2/M phase arrest. Future studies should aim to identify its direct molecular target(s) and expand the investigation to in vivo animal models to assess its efficacy and safety in a more complex biological system.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,5-Dimethoxycinnamic Acid in Herbal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active compounds in complex herbal matrices is a cornerstone of quality control and efficacy assessment. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 3,5-dimethoxycinnamic acid, a significant phenolic acid with potential therapeutic properties. Moving beyond a rigid template, this document elucidates the causality behind experimental choices, ensuring a self-validating system rooted in scientific integrity.

Introduction: The Analytical Challenge of Herbal Matrices

Herbal formulations, by their very nature, are complex mixtures of numerous phytochemicals. This complexity presents a significant analytical challenge: quantifying a target analyte like this compound with precision and accuracy requires a method that is not only sensitive but also highly selective to avoid interference from other matrix components. The validation of such a method is paramount to guarantee reliable and reproducible results, a prerequisite for regulatory approval and consistent product quality.

This guide will focus on a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, chosen for its balance of performance, accessibility, and cost-effectiveness. We will then compare this benchmark method against two powerful alternatives: High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the experimental data and rationale to guide your selection of the most appropriate technique for your specific needs. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

The Benchmark Method: Reversed-Phase HPLC-UV

The cornerstone of our analytical approach is a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector. This technique is widely used for the analysis of phenolic compounds in herbal medicines due to its high resolution and sensitivity.[5][6]

Rationale for Method Development

The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation and quantification of this compound from the herbal matrix.

  • Stationary Phase: A C18 column is the workhorse for the separation of moderately polar compounds like phenolic acids.[5][7] The non-polar C18 chains interact with the analyte, and by modulating the polarity of the mobile phase, we can achieve effective retention and separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, acidified with 0.1% formic acid, is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for phenolic compounds. The addition of formic acid serves two critical purposes: it protonates the carboxylic acid group of the analyte, reducing peak tailing, and it improves the ionization efficiency if the eluent is subsequently introduced to a mass spectrometer.

  • Detection: UV detection is set at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity. While the exact maximum absorbance should be determined experimentally, a starting point around 254 nm or 287 nm is typical for benzophenone derivatives and related structures.[5]

Experimental Workflow: From Sample to Signal

The journey from a complex herbal formulation to a quantifiable analytical signal involves several critical steps.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Herbal Formulation Extraction Ultrasonic-Assisted Extraction (Methanol/Water) Sample->Extraction Homogenize Filtration 0.45 µm Syringe Filter Extraction->Filtration Clarify Injection Autosampler Injection Filtration->Injection Inject Separation C18 Reversed-Phase Column Injection->Separation Elute with Gradient Detection UV Detector Separation->Detection Monitor Absorbance Integration Chromatogram Peak Integration Detection->Integration Record Signal Quantification Quantification via Calibration Curve Integration->Quantification Calculate Area Result Result Quantification->Result Report Concentration

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV Method

1. Sample Preparation (Ultrasonic-Assisted Extraction - UAE)

  • Accurately weigh approximately 1.0 g of the homogenized herbal formulation into a 50 mL conical tube.

  • Add 20 mL of a methanol:water (70:30, v/v) solution.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[8]

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

3. Method Validation

The method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1][2]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (matrix without analyte) and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Assessed by preparing a calibration curve with at least five concentrations of a certified reference standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by a recovery study, spiking a known amount of the standard into the herbal matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision: Evaluated at two levels:

    • Repeatability (Intra-day precision): By analyzing at least six replicate samples of the same batch on the same day.

    • Intermediate Precision (Inter-day precision): By analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 units in mobile phase pH, ±5% in mobile phase composition) and observing the effect on the results.

Comparative Analysis of Alternative Methods

While HPLC-UV is a robust and reliable technique, other methods may be more suitable depending on the specific analytical needs, such as higher throughput or enhanced sensitivity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and cost-effectiveness.[9][10][11] It is particularly well-suited for qualitative fingerprinting and quantitative analysis in quality control settings.

Rationale for HPTLC: For this compound, a reversed-phase HPTLC plate (RP-C18) would be appropriate, mirroring the separation mechanism of the HPLC method. A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer would be used for development. Detection is typically performed using a densitometer, which scans the plate and measures the absorbance or fluorescence of the separated spots. A method for the closely related 3,5-dihydroxycinnamic acid utilizes an RP-C18 stationary phase, which supports this choice.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This makes it the gold standard for trace-level quantification and structural elucidation, especially in highly complex matrices.[13]

Rationale for LC-MS: For the analysis of this compound in herbal formulations, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode would provide unparalleled selectivity and sensitivity. This technique monitors a specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting matrix components. This is particularly advantageous when dealing with low concentrations of the analyte or when a very high degree of certainty in identification is required.

Performance Comparison

The following table provides a comparative summary of the key performance characteristics of the three analytical methods discussed.

Parameter HPLC-UV HPTLC-Densitometry LC-MS/MS
Selectivity Good to ExcellentModerate to GoodUnsurpassed
Sensitivity (LOD/LOQ) ng levelHigh ng to µg levelpg to fg level
Precision (%RSD) < 2%2-5%< 5%
Accuracy (Recovery %) 98-102%95-105%98-102%
Throughput SequentialHigh (Parallel)Sequential
Cost per Sample ModerateLowHigh
Primary Application Routine QC, Content UniformityScreening, Fingerprinting, QCTrace Analysis, Metabolomics, Pharmacokinetics

Method Selection Logic: A Decision Pathway

Choosing the right analytical tool is a critical decision that balances performance requirements with practical constraints.

Method Selection Start Analytical Goal QC Routine QC? Start->QC Throughput High Throughput Needed? QC->Throughput Yes Trace Trace Level Analysis? QC->Trace No HPLC HPLC-UV Throughput->HPLC No HPTLC HPTLC Throughput->HPTLC Yes Trace->HPLC No LCMS LC-MS/MS Trace->LCMS Yes

References

A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnamic acid scaffold represents a privileged structure, a versatile backbone from which a multitude of biologically active compounds can be derived. Among these, derivatives of 3,5-dimethoxycinnamic acid are emerging as a promising class of molecules with a diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to provide a framework for the rational design of novel therapeutic agents.

The 3,5-Dimethoxycinnamoyl Scaffold: A Foundation for Diverse Bioactivity

This compound, characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an acrylic acid side chain, possesses a unique electronic and steric profile. The methoxy groups, being electron-donating, influence the reactivity and binding interactions of the molecule. The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor and participating in various biological interactions. The carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the synthesis of a wide array of esters and amides with tailored physicochemical and biological properties.

Synthesis of this compound Derivatives: Amides and Esters

The primary route for generating a library of this compound derivatives is through the modification of the carboxylic acid group to form amides and esters. This is typically achieved through a two-step process.

First, the carboxylic acid is activated. A common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be readily coupled with a variety of nucleophiles.

Subsequently, the activated 3,5-dimethoxycinnamoyl moiety is reacted with either an amine to form an amide linkage or an alcohol to form an ester linkage. This modular approach allows for the introduction of a wide range of substituents, enabling a systematic exploration of the structure-activity relationship.

Synthesis cluster_activation Activation Step cluster_coupling Coupling Step 3,5-Dimethoxycinnamic_Acid This compound Acyl_Chloride 3,5-Dimethoxycinnamoyl Chloride 3,5-Dimethoxycinnamic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amide Amide Derivative Acyl_Chloride->Amide Reaction with Amine Ester Ester Derivative Acyl_Chloride->Ester Reaction with Alcohol Amine R-NH₂ (Amine) Alcohol R-OH (Alcohol)

Figure 1: General synthetic scheme for this compound amides and esters.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound derivatives is intrinsically linked to the nature of the substituents introduced at the carboxylic acid terminus. The following sections provide a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities, drawing upon available experimental data.

Anticancer Activity

Derivatives of methoxy-substituted cinnamic acids have demonstrated significant potential as anticancer agents. The 3,4,5-trimethoxy substitution pattern, in particular, is a well-known feature of many potent tubulin polymerization inhibitors, such as combretastatin A-4. While direct comparative studies on a series of this compound derivatives are less common, valuable SAR insights can be gleaned from related compounds.

The general trend observed is that the nature of the amide or ester substituent plays a crucial role in determining the cytotoxic potency. For instance, in a series of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives, substitutions on the anthranilic acid ring were generally found to be unfavorable for anticancer activity, suggesting that a simple, unsubstituted aromatic ring in this position may be optimal.

Table 1: Comparative Anticancer Activity of Methoxy-Substituted Cinnamic Acid Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀/Inhibition)Reference
N-(3,4,5-trimethoxycinnamoyl)anthranilic acidMCF-7, HepG2Promising inhibition[1](--INVALID-LINK--)
3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechinMelanomaSignificant antiproliferative activity[2](--INVALID-LINK--)
1,3,4-Thiadiazole with 3,4,5-trimethoxyphenyl groupMCF-7IC₅₀ = 6.6 µM[3](--INVALID-LINK--)

Note: Data for directly analogous 3,5-dimethoxy derivatives is limited in comparative studies. The data presented is from closely related structures to infer potential SAR trends.

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. The trimethoxyphenyl moiety is known to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis. It is plausible that 3,5-dimethoxycinnamoyl derivatives exert their anticancer effects through a similar mechanism.

Anticancer_Pathway Derivative 3,5-Dimethoxycinnamoyl Derivative Tubulin β-Tubulin Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Figure 2: Postulated mechanism of anticancer activity via tubulin inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have been investigated for their potential to modulate inflammatory pathways. Studies on 3,5-dihydroxycinnamic acid derivatives have shown that specific esterifications can lead to potent anti-inflammatory effects. For instance, one derivative demonstrated a significant reduction in edema in a mouse model by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and 5-LOX.[4](--INVALID-LINK--)

While direct comparative data for a series of this compound derivatives is sparse, a study on related cinnamic acid amides and esters provides valuable insights. The conversion of the carboxylic acid to an amide or ester can significantly enhance anti-inflammatory activity. For example, certain thiomorpholine and cinnamyl alcohol derivatives of ferulic, sinapic, and 3,4-dimethoxycinnamic acids showed a reduction in carrageenan-induced paw edema in rats, with some derivatives being more potent than established NSAIDs like ibuprofen.[5](--INVALID-LINK--)

Table 2: Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives

Compound/DerivativeAssayActivity (% Inhibition of Edema)Reference
3,5-dihydroxycinnamic acid derivative (Compound 7)TPA-induced mouse ear edema65.6%[4](--INVALID-LINK--)
3,4-dimethoxycinnamic acid thiomorpholine derivativeCarrageenan-induced rat paw edema17-72%[5](--INVALID-LINK--)
Ethyl 3,4,5-trimethoxycinnamateInflammatory diseasesPlays a major role in control[6](--INVALID-LINK--)

The anti-inflammatory mechanism of these compounds is likely multifactorial, involving the inhibition of key enzymes in the arachidonic acid cascade (COX and LOX) and the suppression of pro-inflammatory cytokine production.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cinnamic acid and its derivatives have long been known to possess antimicrobial properties. The mode of action is often attributed to the disruption of the bacterial cell membrane.

The structure-activity relationship for antimicrobial activity suggests that lipophilicity plays a key role. Increasing the lipophilicity of the molecule, for instance, through esterification with aliphatic alcohols, can enhance its ability to penetrate the lipid-rich bacterial cell membrane. However, there is an optimal range of lipophilicity, beyond which the activity may decrease.

While 3-methoxycinnamic acid itself showed no direct antibacterial effect, it was found to enhance the efficacy of existing antibiotics like gentamicin and ampicillin against multidrug-resistant strains of E. coli and S. aureus, respectively.[7](--INVALID-LINK--) This suggests a potential role for these derivatives as antibiotic resistance modulators.

Table 3: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
3-Methoxycinnamic acidE. coli, S. aureusNo direct activity (MIC > 512 µg/mL), but potentiates antibiotics[7](--INVALID-LINK--)
Isobutyl cinnamateGram-positive and Gram-negative bacteriaStrong antibacterial activity[6](--INVALID-LINK--)
Cinnamic acid esters and amidesVarious bacteriaGenerally more susceptible than fungi[8](--INVALID-LINK--)

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key assays are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) intraperitoneally or orally.

  • Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the microplate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The available data, primarily from related methoxy-substituted cinnamic acid derivatives, suggests that modification of the carboxylic acid group into amides and esters is a viable strategy for modulating their anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound amides and esters. This will enable a more precise elucidation of the structure-activity relationships for this specific scaffold. Key areas for investigation include:

  • Exploring a diverse range of amine and alcohol substituents to probe the effects of steric bulk, electronics, and lipophilicity on biological activity.

  • Conducting mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most potent derivatives.

  • Performing quantitative structure-activity relationship (QSAR) studies to develop predictive models for the design of new and more effective analogs.

By leveraging the insights from this comparative guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Guide to Assessing the Skin Penetration of 3,5-Dimethoxycinnamic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Penetration Assessment

3,5-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of increasing interest in dermatological and cosmetic research due to its potential antioxidant and anti-inflammatory properties.[1][2] However, for any topical agent to be effective, it must overcome the primary obstacle of the skin: the stratum corneum (SC). This highly organized, lipid-rich outer layer serves as a formidable barrier, limiting the passage of exogenous substances.[3][4] Therefore, the efficacy of a this compound formulation is not merely dependent on the intrinsic activity of the molecule but is critically governed by its ability to penetrate the skin to reach its target site.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret studies aimed at assessing and comparing the skin penetration of various this compound formulations. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to formulation assessment.

Comparative Formulation Strategies: A Mechanistic Overview

The choice of vehicle is paramount in modulating the skin penetration of an active pharmaceutical ingredient (API). The formulation interacts with both the API and the stratum corneum, influencing the ultimate bioavailability of the compound.[5] Below, we compare several common formulation strategies for topical delivery.

  • Simple Solutions: Basic vehicles such as ethanol or propylene glycol can enhance penetration by acting as solvents and disrupting the lipid structure of the stratum corneum.[6] Ethanol, for instance, can fluidize the SC lipids and increase the solubility of the permeant.

  • Emulsion Systems (Creams & Lotions): These are biphasic systems that are widely used in cosmetics and pharmaceuticals. The lipid phase can include penetration enhancers like fatty acids (e.g., oleic acid) that temporarily disrupt the ordered intercellular lipids, creating a more fluid pathway for the API to traverse.[4]

  • Vesicular Carriers (Liposomes & Ethosomes): These advanced delivery systems encapsulate the API within lipid-based vesicles.

    • Liposomes: Composed of phospholipids, these vesicles can fuse with the SC lipids, releasing their payload directly into the skin layers.[7] They can encapsulate both hydrophilic and lipophilic drugs.[7]

    • Ethosomes: These are a variation of liposomes containing a high concentration of ethanol (20-40%). The ethanol acts as a potent permeation enhancer, making the vesicles more malleable and able to squeeze through the intercellular spaces of the SC, leading to deeper penetration compared to conventional liposomes.[7]

  • Chemical Penetration Enhancers (CPEs): These are excipients explicitly added to formulations to enhance drug flux.

    • Terpenes (e.g., nerolidol, limonene): These naturally derived compounds can disrupt the SC lipid structure and improve partitioning of the drug into the skin.[7][8][9]

    • Solvents (e.g., Dimethyl Sulfoxide - DMSO): These agents can alter the solvency of the SC and enhance drug diffusion.[6][10]

The logical workflow for comparing these formulations is outlined below.

G cluster_formulation Formulation Development cluster_testing Penetration Assessment cluster_analysis Data Analysis & Comparison F1 Simple Solution (e.g., Propylene Glycol) IVPT In Vitro Permeation Testing (Franz Diffusion Cell) F1->IVPT F2 O/W Emulsion F2->IVPT F3 Liposomal Formulation F3->IVPT F4 Ethosomal Formulation F4->IVPT TS Tape Stripping IVPT->TS After experiment CLSM Confocal Microscopy IVPT->CLSM Parallel experiment Quant Quantitative Analysis (Flux, Kp, ER) IVPT->Quant TS->Quant Qual Qualitative Analysis (Penetration Depth & Route) CLSM->Qual Comp Comparative Assessment Quant->Comp Qual->Comp

Caption: A flowchart of the key steps in a comparative formulation assessment.

Methodologies for Skin Penetration Assessment

A multi-faceted approach is required to build a complete picture of a formulation's performance. Combining quantitative permeation data with qualitative visualization provides the most robust assessment.

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is the gold standard for assessing the percutaneous absorption of topical formulations.[11][12] The Franz diffusion cell is an apparatus that allows for the study of drug permeation across a membrane (typically excised human or animal skin) from a donor compartment to a receptor compartment.[12][13] This method is recognized by regulatory agencies such as the OECD and is detailed in guidelines like OECD TG 428.[14][15][16]

FranzCell cluster_cell Franz Diffusion Cell Donor Donor Chamber (Formulation Applied Here) Membrane Skin Membrane (Stratum Corneum Up) Donor->Membrane Receptor Receptor Chamber (Receptor Fluid + Stir Bar) Membrane->Receptor Sampling Sampling Port Receptor->Sampling Jacket Water Jacket (Maintains 32°C)

Caption: A simplified schematic of a static Franz diffusion cell.

Objective: To quantify the rate and extent of this compound penetration from different formulations through an excised skin membrane.

  • Skin Preparation:

    • Use excised human skin from elective surgery or porcine ear skin as a surrogate.[15]

    • Carefully dermatomed to a thickness of ~500 µm.

    • Visually inspect the skin for integrity, discarding any samples with holes or imperfections.

    • Store skin frozen at -20°C or below until use.

  • Franz Cell Setup:

    • Thoroughly clean all Franz cell components.[12]

    • Mount the thawed skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor compartment.[12]

    • Causality Check: The receptor fluid must maintain "sink conditions," meaning its volume and composition are such that the concentration of the API never exceeds 10% of its saturation solubility. This ensures the concentration gradient, the driving force for diffusion, remains maximal. For a lipophilic compound like this compound, a phosphate-buffered saline (PBS) solution with a solubilizing agent like polysorbate 80 may be necessary.

    • Fill the receptor chamber with the chosen receptor fluid, ensuring no air bubbles are trapped beneath the skin.[17]

    • Place a small magnetic stir bar in the receptor chamber.

    • Equilibrate the assembled cells in a water bath or circulating block to maintain a skin surface temperature of 32 ± 1°C.[16]

  • Dosing and Sampling:

    • Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber. This mimics realistic in-use conditions.[18]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.

    • Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of this curve represents the steady-state flux (Jss).

    • The permeability coefficient (Kp) can be calculated by dividing Jss by the initial concentration of the drug in the donor formulation.

    • The Enhancement Ratio (ER) is calculated by dividing the Jss of a test formulation by the Jss of a control formulation (e.g., a simple solution).

Tape Stripping

This technique is used to quantify the amount of a substance that has penetrated into, and remains within, the stratum corneum.[19][20] It involves the sequential application and removal of adhesive tapes from the treated skin area.[19]

  • Procedure:

    • At the end of the IVPT experiment, dissemble the Franz cell and carefully clean the skin surface of any residual formulation.

    • Press a piece of adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape) firmly onto the treatment area using a constant pressure roller.[19]

    • Rapidly remove the tape in one smooth motion.

    • Repeat this process for a set number of strips (e.g., 15-20) to progressively remove the layers of the stratum corneum.[19]

  • Analysis:

    • Extract the this compound from each individual tape strip using a suitable solvent.

    • Quantify the amount of API on each strip using an appropriate analytical method.

    • Plot the amount of API per strip versus the strip number to generate a concentration profile within the stratum corneum. This provides critical information on drug retention in the skin's outermost layer.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a non-invasive imaging technique that allows for the high-resolution visualization of fluorescent molecules within the skin.[3][21][22] It enables the determination of the penetration depth and pathway (e.g., intercellular, transappendageal).[22] If the API itself is not fluorescent, a fluorescent probe with similar physicochemical properties can be incorporated into the formulation.

Comparative Data Analysis: Interpreting the Results

The data gathered from the methodologies above should be compiled to facilitate a clear comparison.

Table 1: Hypothetical Permeation Data for this compound Formulations

Formulation TypeSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)SC Concentration (µg/cm²) (from Tape Stripping)
Control (Simple Solution) 0.25 ± 0.041.251.05.2 ± 0.8
O/W Emulsion 0.88 ± 0.114.403.512.6 ± 1.5
Liposomal Formulation 1.52 ± 0.237.606.118.9 ± 2.1
Ethosomal Formulation 3.15 ± 0.4515.7512.615.3 ± 1.9

Interpretation:

  • The Ethosomal Formulation shows the highest flux and enhancement ratio, indicating it is the most effective at delivering the API through the skin into the receptor fluid (simulating systemic circulation).[7]

  • The Liposomal Formulation also shows significant enhancement. However, its higher concentration in the stratum corneum compared to the ethosomal formulation suggests it may be particularly effective for targeting the outer layers of the skin.

  • The O/W Emulsion provides a moderate enhancement over the simple solution.

  • CLSM imaging (data not shown) would complement this by, for example, showing deeper and more rapid fluorescence for the ethosomal formulation, potentially highlighting penetration via follicular routes.[21]

Alternative Cinnamic Acid Derivatives: A Comparative Overview

This compound is one of several hydroxycinnamic acids with potential dermatological applications.[23][24] Understanding its properties in the context of related molecules is valuable for formulation development.

Table 2: Physicochemical Properties of Relevant Cinnamic Acid Derivatives

CompoundMolecular Weight ( g/mol )LogP (Predicted)Key Properties/Applications
This compound 208.21[25]1.9 - 2.2Antioxidant, Anti-inflammatory[1]
Ferulic Acid 194.181.5 - 1.7Potent antioxidant, photoprotective[2][24]
Sinapic Acid 224.21[26]1.3 - 1.6Antioxidant, UV absorption, skin whitening[24][27]
p-Coumaric Acid 164.161.4 - 1.6Antioxidant, anti-inflammatory[2][24]
Caffeic Acid 180.160.9 - 1.2Antioxidant, anti-inflammatory[2][24]

Expert Insight: The higher LogP of this compound compared to more hydrophilic derivatives like Caffeic Acid suggests it may have a more favorable partitioning profile for entering the lipid-rich stratum corneum. However, its increased lipophilicity might also lead to higher retention within the SC, a factor that must be balanced depending on the desired therapeutic target (epidermal vs. dermal).

Conclusion and Authoritative Grounding

The assessment of skin penetration is a critical, multi-step process that requires careful experimental design and interpretation. This guide has outlined a robust, self-validating framework for comparing the performance of this compound formulations. By integrating quantitative IVPT data with stratum corneum analysis and qualitative visualization, researchers can build a comprehensive understanding of how their formulation strategy impacts bioavailability. The choice of formulation—from simple solutions to advanced vesicular carriers—can dramatically alter penetration, with ethosomes demonstrating significant potential for enhanced delivery. All methodologies should be conducted in accordance with established guidelines to ensure data are reliable and reproducible.[14][16][28][29]

References

Navigating the Landscape of Oxidative Stress and Inflammation: A Comparative Guide to the Validation of 3,5-Dimethoxycinnamic Acid as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of disease pathology, the intertwined pathways of oxidative stress and chronic inflammation are frequently implicated as central drivers of cellular damage and organ dysfunction. The ability to accurately and reliably measure the activity of these pathways is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. While established biomarkers have provided invaluable insights, the quest for novel, more specific, and sensitive markers is a continuous endeavor. This guide provides an in-depth technical comparison of the validation process for a promising new candidate, 3,5-Dimethoxycinnamic acid, against well-established biomarkers in the context of Chronic Kidney Disease (CKD), a condition where oxidative stress and inflammation are key pathological mediators.

The Rationale for a New Biomarker: Introducing this compound

This compound, a methoxy derivative of cinnamic acid, has garnered attention for its potent antioxidant and anti-inflammatory properties.[1][2] Its chemical structure lends itself to scavenging reactive oxygen species (ROS), thereby mitigating cellular damage.[3] The hypothesis is that in diseases characterized by heightened oxidative stress and inflammation, such as CKD, the levels of this compound or its metabolites may be altered in biological fluids, reflecting the underlying pathological state. This makes it a compelling candidate for a novel biomarker.

However, a candidate biomarker is only as valuable as the rigor of its validation. This guide will dissect the critical validation steps for this compound, comparing it to two well-established biomarkers:

  • F2-Isoprostanes : Considered a gold standard for assessing in vivo lipid peroxidation, a key event in oxidative stress.[4]

  • C-reactive protein (CRP) : A widely used clinical marker of systemic inflammation.[5]

By understanding the validation journey of a novel biomarker in comparison to established ones, researchers can better appreciate the complexities and nuances of biomarker development and implementation.

The Biomarker Validation Framework: A Fit-for-Purpose Approach

The validation of any biomarker must follow a structured framework to ensure its analytical and clinical robustness. The U.S. Food and Drug Administration (FDA) advocates for a "fit-for-purpose" approach, where the extent of validation is dictated by the intended use of the biomarker.[6] For a biomarker intended for clinical decision-making, a comprehensive validation encompassing analytical validity, clinical validity, and clinical utility is essential.

cluster_0 Biomarker Validation Pathway Candidate Biomarker Candidate Biomarker Analytical Validation Analytical Validation Candidate Biomarker->Analytical Validation Is the test reliable and reproducible? Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Does the test correlate with the clinical condition? Clinical Utility Clinical Utility Clinical Validation->Clinical Utility Does the test improve patient outcomes? Validated Biomarker Validated Biomarker Clinical Utility->Validated Biomarker

Caption: The sequential pathway for biomarker validation.

Part 1: Analytical Validation - The Foundation of Trust

Analytical validation ensures that the biomarker can be measured accurately and reliably. This is the bedrock upon which all subsequent clinical associations are built. Here, we compare the analytical validation of this compound with F2-Isoprostanes and CRP.

Table 1: Comparison of Analytical Validation Parameters

ParameterThis compound (Hypothetical LC-MS/MS)F2-Isoprostanes (Established GC-MS/LC-MS/MS)C-reactive Protein (Established Immunoassays)
Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MSImmunoassays (e.g., ELISA, Turbidimetry)
Selectivity High; ability to distinguish from structurally similar molecules.High; specific isomers can be resolved.High; relies on specific antibody-antigen binding.
Sensitivity (LLOQ) Target: Low ng/mL range in plasma.pg/mL to low ng/mL range in plasma and urine.[4]Low mg/L for high-sensitivity assays (hs-CRP).[7]
Accuracy (% Bias) Target: Within ±15% of the nominal concentration.Typically within ±15%.Typically within ±15%.
Precision (%CV) Target: ≤15% for intra- and inter-day precision.Typically ≤15%.Typically ≤10%.
Matrix Effect To be assessed; potential for ion suppression/enhancement.Assessed and minimized through extensive sample preparation.Minimal, but can be affected by interfering substances.
Stability To be determined through freeze-thaw, short-term, and long-term stability studies.Known to be stable under defined storage conditions.Generally stable under standard laboratory conditions.
Experimental Protocol: Validated LC-MS/MS Method for this compound in Human Plasma

This protocol is a hypothetical, yet representative, workflow based on established methods for similar small molecules and FDA guidelines.[6][8][9]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • Rationale: To remove proteins that can interfere with the analysis and to concentrate the analyte.

  • Steps:

    • To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Rationale: To separate the analyte from other components in the sample and to detect and quantify it with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined experimentally).

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined experimentally).

3. Method Validation Experiments:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected physiological range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma samples with the response in a neat solution.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw cycles, room temperature, long-term storage at -80°C).

cluster_1 LC-MS/MS Workflow for this compound Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile + IS Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Extract with Ethyl Acetate LC Separation LC Separation Liquid-Liquid Extraction->LC Separation Inject Reconstituted Sample MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Separate by Polarity Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantify using MRM

Caption: A schematic of the LC-MS/MS analytical workflow.

Part 2: Clinical Validation - Bridging the Gap to Patient Care

Clinical validation establishes the biomarker's association with the clinical endpoint of interest. For this compound, this would involve demonstrating a correlation between its levels and the presence or severity of CKD.

Table 2: Comparison of Clinical Validation in Chronic Kidney Disease

BiomarkerAssociation with CKDClinical Performance
This compound (Hypothetical) Hypothesis: Levels will be altered in CKD patients compared to healthy controls, potentially correlating with the estimated glomerular filtration rate (eGFR) and albuminuria.To be determined: Requires prospective or cross-sectional studies in well-characterized CKD cohorts.
F2-Isoprostanes Established: Elevated levels are found in CKD patients and correlate with the progression of renal dysfunction and cardiovascular complications.[4][10][11]Good: Demonstrates a clear association with oxidative stress in CKD, but variability can be high.[4]
C-reactive Protein Established: Elevated levels of hs-CRP are associated with inflammation in CKD and are a strong predictor of cardiovascular events and mortality in this population.[5]Excellent: Widely used in clinical practice for risk stratification in CKD patients.[5]
Study Design for Clinical Validation of this compound in CKD

A cross-sectional study would be an appropriate initial step to establish a potential association.

  • Objective: To compare plasma levels of this compound in patients with varying stages of CKD and healthy controls.

  • Study Population:

    • CKD patients (n=200), stratified by eGFR stages (G1-G5).

    • Healthy, age- and sex-matched controls (n=100).

  • Data Collection:

    • Demographic and clinical data.

    • Fasting blood samples for the measurement of this compound, creatinine, F2-isoprostanes, and hs-CRP.

    • Urine samples for the measurement of albumin-to-creatinine ratio.

  • Statistical Analysis:

    • Comparison of biomarker levels between CKD and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

    • Correlation analysis to assess the relationship between this compound levels and eGFR, albuminuria, F2-isoprostanes, and hs-CRP.

Part 3: Clinical Utility - The Ultimate Test of Value

Clinical utility assesses whether the use of the biomarker improves patient outcomes or clinical decision-making. This is the most challenging and often final step in biomarker validation.

Table 3: Comparison of Clinical Utility in Chronic Kidney Disease

BiomarkerPotential Clinical Application in CKDImpact on Patient Management
This compound (Hypothetical) Potential: Early detection of oxidative stress, monitoring of therapeutic interventions aimed at reducing oxidative stress and inflammation.To be determined: Could potentially guide the use of antioxidant therapies, but this requires evidence from intervention trials.
F2-Isoprostanes Research Tool: Primarily used in research to understand the role of oxidative stress in CKD and to evaluate the efficacy of antioxidant therapies in clinical trials.[4]Limited direct impact on routine patient management: Not currently used for routine clinical decision-making due to cost and complexity of the assay.
C-reactive Protein Risk Stratification: Identifies CKD patients at high risk for cardiovascular events and mortality.[5]Guides clinical decisions: May prompt more aggressive management of cardiovascular risk factors (e.g., statin therapy).

Conclusion: The Path Forward for this compound

This compound presents a compelling case as a potential biomarker for diseases driven by oxidative stress and inflammation, such as Chronic Kidney Disease. Its inherent antioxidant properties suggest a direct link to the underlying pathophysiology. However, as this guide illustrates, the path from a promising molecule to a clinically validated biomarker is long and requires a systematic and rigorous approach.

The immediate next steps for validating this compound would be to:

  • Develop and rigorously validate a sensitive and specific analytical method , such as the hypothetical LC-MS/MS protocol outlined.

  • Conduct well-designed clinical studies to establish a clear association with CKD presence, severity, and progression.

  • Perform longitudinal studies to assess its prognostic value for adverse outcomes in CKD.

By following this structured validation pathway and comparing its performance against established biomarkers like F2-isoprostanes and CRP, the true potential of this compound as a valuable tool in the clinical management of CKD and other inflammatory and oxidative stress-related diseases can be fully elucidated. This guide serves as a roadmap for researchers and drug development professionals embarking on this critical journey of biomarker discovery and validation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical waste are not merely regulatory hurdles but integral components of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Dimethoxycinnamic acid, ensuring the protection of personnel, facilities, and the environment. By understanding the principles behind these procedures, we can foster a culture of safety that extends beyond compliance.

Hazard Profile and Initial Assessment

Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is essential. This compound (CAS No. 16909-11-8) is a derivative of cinnamic acid. While comprehensive toxicological data for this specific isomer is not fully available, the Safety Data Sheets (SDS) for structurally similar compounds, such as 4-Hydroxy-3,5-dimethoxycinnamic acid and other cinnamic acid derivatives, provide a strong basis for a conservative risk assessment.

Based on available data for related compounds, this compound should be handled as a hazardous substance with the following potential classifications.[1][2][3]

Hazard CategoryGHS ClassificationKey Precautionary Actions
Skin Irritation Category 2H315: Causes skin irritation.[1][2][3] Wear protective gloves and wash skin thoroughly after handling.[1][2][3]
Eye Irritation Category 2 / 2AH319: Causes serious eye irritation.[1][2][3] Wear eye/face protection.[1][2] If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation Category 3 (Specific Target Organ Toxicity - Single Exposure)H335: May cause respiratory irritation.[1][2] Avoid breathing dust and use only in a well-ventilated area.[1][2]
Aquatic Hazard Acute, Category 3 (Based on related compounds)H402: Harmful to aquatic life. Avoid release to the environment.[4]

This hazard profile dictates that this compound cannot be disposed of as common waste. Its properties require that it enter a designated hazardous waste stream.

Regulatory Framework: The Generator's Responsibility

Under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA), the generator of a chemical waste is legally responsible for its safe and compliant disposal.[1][5][6] This "cradle-to-grave" responsibility involves correctly identifying, managing, and documenting the waste stream.

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[7] While this compound is not a specifically listed waste, its irritant properties require it to be managed as a characteristic hazardous waste to ensure full compliance.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection by authorized personnel.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed by a protocol.[4][8]

  • Solid Waste: Collect pure this compound, as well as grossly contaminated items like weigh boats or paper, in a designated solid waste container. Do not mix it with solvents or other liquid waste.

  • Liquid Waste: If the compound is in a solution, it must be collected in a separate liquid waste container.

  • Incompatibility: Keep acidic waste separate from bases, and oxidizing agents away from organic materials to prevent dangerous reactions.[9]

Step 2: Container Selection and Management

Proper containment is critical to preventing leaks and ensuring safe transport.

  • Compatibility: Use a container made of a material that is compatible with the chemical. For solid this compound, the original manufacturer's container is often ideal if it is in good condition.[9] For solutions, glass or polyethylene containers are typically appropriate.

  • Condition: Ensure the container is in good condition, with no cracks or deterioration. The cap must provide a tight seal.[9][10] Makeshift lids like foil or plastic wrap are unacceptable.[10]

  • Headspace: Do not overfill containers. Leave at least 10% of the volume as headspace (about one inch) to allow for expansion of contents.[8][9]

Step 3: Accurate Labeling

Clear and accurate labeling is a critical safety and compliance measure. Every waste container must be labeled immediately upon the first addition of waste.

The label must include:

  • The words "Hazardous Waste" .[9]

  • The full chemical name (e.g., "this compound"). Avoid using abbreviations or chemical formulas.[9]

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").[9]

  • The accumulation start date , which is the date the first drop of waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage locations are required to safely accumulate waste within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][9]

  • Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the entire volume of the largest container to contain any potential leaks.[9][10]

  • Closure: Waste containers must be kept tightly sealed except when actively adding waste.[7][10]

Step 5: Arranging for Disposal

Laboratory personnel should never transport hazardous waste off-site or attempt to treat it themselves.

  • Contact EHS: When the waste container is full or has been in storage for one year, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[7][9][10]

  • Licensed Disposal Company: The EHS department works with licensed hazardous waste disposal companies that are equipped to transport, treat, and dispose of the material in accordance with all federal, state, and local regulations.[11]

The entire disposal workflow can be visualized as a decision-making process:

G Disposal Workflow for this compound start Waste Generated characterize Characterize as Hazardous Waste (Skin/Eye/Respiratory Irritant) start->characterize segregate Segregate from Incompatible Waste (e.g., bases, oxidizers) characterize->segregate contain Place in Compatible, Sealed Container segregate->contain label Label with 'Hazardous Waste', Full Chemical Name, Hazards & Date contain->label store Store in Designated SAA with Secondary Containment label->store check_full Container Full or >1 Year in Storage? store->check_full check_full->store  No contact_ehs Contact EHS for Pickup & Compliant Disposal check_full->contact_ehs  Yes end Disposal Complete contact_ehs->end

Disposal workflow for this compound.

Spill Management and Decontamination

In the event of an accidental release, a swift and appropriate response is crucial.

  • Personnel Safety: Immediately alert others in the area. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][2]

  • Containment: For a small, solid spill, prevent further dispersal. Avoid creating dust.[3][12][13]

  • Cleanup: Gently sweep or scoop the spilled solid material into a suitable, sealable container for disposal.[12][13][14] Use absorbent pads for any solutions.

  • Decontamination: Clean the spill area thoroughly.

  • Waste: All cleanup materials (gloves, wipes, absorbent pads) must be placed in the hazardous waste container along with the spilled chemical. Do not let the product enter drains.[3][4]

Proactive Waste Minimization

The most effective disposal strategy begins with waste minimization. By adhering to the principles of green chemistry, we can reduce both the environmental impact and the cost associated with disposal.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[7]

  • Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[7]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials and to track expiration dates.[7]

By integrating these disposal and safety protocols into our daily laboratory operations, we uphold our professional responsibility to conduct science that is not only innovative but also safe and sustainable.

References

A Strategic Guide to the Safe Handling of 3,5-Dimethoxycinnamic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling chemical reagents such as 3,5-Dimethoxycinnamic acid, a nuanced understanding of its properties and associated risks is paramount. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard Profile of this compound

This compound is a solid, crystalline substance that, while not acutely toxic, presents definite hazards that demand respect and careful management.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] As a fine powder, it is prone to becoming airborne, increasing the risk of inhalation and contamination of the work area.[4][5]

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Irritation (Category 2) Causes skin irritation upon contact.[2][3]Dermal
Serious Eye Irritation (Category 2) Causes serious eye irritation.[2][3]Ocular
Specific target organ toxicity (single exposure) (Category 3) May cause respiratory irritation.[2][3]Inhalation

This table summarizes the key hazards associated with this compound, as outlined in safety data sheets.

The causality behind these classifications lies in the chemical nature of the compound. As with many organic acids, prolonged or unprotected contact can disrupt the natural barrier of the skin, leading to irritation. In the sensitive tissues of the eyes, the irritation can be more severe. When inhaled as a dust, the particles can irritate the mucous membranes of the respiratory tract.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for mitigating the risks of handling this compound. Each component of your protective ensemble serves a specific purpose, and understanding this purpose is key to its correct use.

  • Eye Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] These are superior to standard safety glasses as they provide a seal around the eyes, offering protection from airborne dust particles that could easily bypass the frames of glasses.[6]

  • Hand Protection: Chemically impermeable gloves are required to prevent skin contact.[6] Nitrile gloves are a suitable choice for handling this solid. It is crucial to change gloves immediately if they become contaminated and to wash hands thoroughly after removing them.[7]

  • Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from accidental spills.[6] For tasks with a higher risk of dust generation, consider a disposable gown for added protection.

  • Respiratory Protection: In situations where dust generation is likely, such as weighing the powder or transferring it between containers, a dust mask (type N95 or equivalent) is necessary to prevent inhalation.[6] For operations with the potential for higher exposure levels or if irritation is experienced, a full-face respirator may be warranted.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination. The following step-by-step guide provides a framework for the safe handling of this compound, from receipt to disposal.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] It should be stored away from incompatible materials, such as strong oxidizing agents.[3] The storage area should be secure and clearly labeled.

Engineering Controls and Work Area Preparation:
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] A chemical fume hood is the preferred engineering control for minimizing inhalation exposure.[7]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.[7]

  • Work Surface: Line the work surface with absorbent, disposable bench paper to contain any spills.[7]

Weighing and Handling:
  • Minimize Dust: When weighing, do so in a manner that minimizes dust generation. An enclosed balance or a balance placed within a fume hood is recommended.[10]

  • Tare and Transfer: A best practice is to tare an empty, lidded container, add the powder to the container within the fume hood, close the lid, and then move it to the balance for weighing.[7] This minimizes the time the powder is exposed to the open lab environment.[7]

  • Anti-Static Measures: If the powder is prone to static, which can cause it to adhere to surfaces and become airborne, the use of an anti-static gun can be beneficial.[7]

Disposal Plan:
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and empty containers, should be considered contaminated waste.

  • Disposal: Dispose of all waste in a clearly labeled, sealed container.[2] The disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance reference for the safe handling of this compound, the following workflow diagram has been developed.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, N95) WorkArea Prepare Ventilated Work Area (Fume Hood, Bench Paper) PPE->WorkArea Proceed When Ready Weigh Weigh Compound (Minimize Dust Generation) WorkArea->Weigh Begin Handling Transfer Transfer and Use in Experiment Weigh->Transfer Execute Protocol Decontaminate Decontaminate Work Area Transfer->Decontaminate Post-Experiment Waste Segregate and Seal Contaminated Waste Decontaminate->Waste Collect Waste Dispose Dispose of Waste per EHS Guidelines Waste->Dispose Final Step

A flowchart illustrating the key stages of safely handling this compound.

By internalizing this comprehensive approach to safety, from understanding the inherent hazards to implementing a meticulous handling and disposal plan, you build a foundation of trust in your laboratory practices. This commitment to safety not only protects you and your colleagues but also enhances the reliability and integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.